6-Bromo-8-fluoroquinolin-4-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-8-fluoro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEWJCNNJOEGHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 6-Bromo-8-fluoroquinolin-4-ol: Properties, Synthesis, and Research Framework
This guide provides a comprehensive technical overview of 6-Bromo-8-fluoroquinolin-4-ol, a halogenated quinoline derivative of interest in medicinal chemistry and drug discovery. Given that this is a specialized and not extensively documented compound, this paper synthesizes known data with predictive models and proposes a robust framework for its further experimental characterization.
Introduction: The Significance of the Halogenated Quinoline Scaffold
The quinoline ring system is a cornerstone pharmacophore in drug discovery, found in a wide range of natural and synthetic bioactive compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimalarial, antibacterial, anti-inflammatory, and anticancer properties.[1][3][4] The strategic incorporation of halogens, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties.[5] Halogenation can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets, making halogenated quinolines a promising area for therapeutic development.[3][5] this compound combines these features, presenting a unique scaffold for investigation.
Physicochemical Profile: Known and Predicted Properties
Detailed experimental data for this compound is limited. However, we can consolidate known information from chemical suppliers and supplement it with well-established predictive models to create a working profile.
Table 1: Known and Predicted Physicochemical Properties of this compound
| Property | Value (Predicted) | Data Source / Method |
| CAS Number | 1019016-22-8 | Chemical Supplier |
| Molecular Formula | C₉H₅BrFNO | Calculated |
| Molecular Weight | 242.05 g/mol | Calculated |
| Appearance | Off-white to light brown solid | Chemical Supplier[6] |
| Boiling Point | 368.7 ± 37.0 °C | Prediction[6] |
| Density | 1.784 ± 0.06 g/cm³ | Prediction[6] |
| pKa | 7.26 ± 0.33 | Prediction[6] |
Analysis of Predicted Properties
-
pKa (Acid Dissociation Constant): The predicted pKa of ~7.26 suggests that the 4-hydroxyl group is weakly acidic.[6] This is a critical parameter as it dictates the molecule's ionization state at physiological pH (around 7.4), which in turn governs its solubility, permeability, and interaction with biological targets.[7][8] The presence of two electron-withdrawing halogens (bromo and fluoro) on the benzene ring is expected to increase the acidity (lower the pKa) of the 4-hydroxyl group compared to the parent quinolin-4-ol.
-
Solubility: As with many drug candidates, aqueous solubility is a key determinant of bioavailability.[9][10] The planar, aromatic structure suggests that the compound is likely to have low intrinsic aqueous solubility. However, its pKa near physiological pH implies that its solubility will be pH-dependent.[7] Below its pKa, the neutral form will dominate, while above the pKa, the more soluble anionic (phenolate) form will be present.
-
Lipophilicity (LogP): While not explicitly predicted in available sources, the presence of a bromine atom and the aromatic system suggests a moderate to high lipophilicity. This property is crucial for cell membrane penetration but must be balanced to avoid poor aqueous solubility and non-specific binding.
Proposed Synthetic Pathway: The Gould-Jacobs Reaction
A reliable method for synthesizing 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[11][12][13] This thermal cyclization method is effective for anilines, particularly those with electron-donating or moderately withdrawing groups.[14]
The proposed synthesis for this compound would start with the appropriately substituted aniline, 2-fluoro-4-bromoaniline.
The proposed reaction involves three key steps:
-
Condensation: 2-fluoro-4-bromoaniline reacts with diethyl ethoxymethylenemalonate (DEEM). This step involves a nucleophilic attack from the amine nitrogen onto the malonate derivative, followed by the loss of ethanol.[13][15]
-
Thermal Cyclization: The resulting intermediate is heated, typically in a high-boiling point solvent like diphenyl ether. This induces an intramolecular 6-electron cyclization to form the quinoline ring system.[14]
-
Hydrolysis and Decarboxylation: The resulting ester is saponified (hydrolyzed) using a base like sodium hydroxide to form a carboxylic acid, which is then decarboxylated upon heating to yield the final this compound product.[12][13]
Caption: Proposed Gould-Jacobs synthesis workflow for this compound.
A Framework for Experimental Characterization
To move from predicted to verified data, a systematic experimental workflow is essential. The following protocols outline a self-validating system for characterizing the core physicochemical properties of a novel compound like this compound.
Workflow for Physicochemical Profiling
Caption: A logical workflow for the comprehensive characterization of a novel compound.
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for determining thermodynamic solubility.[16]
Objective: To determine the maximum concentration of this compound that dissolves in a specific aqueous buffer at equilibrium.
Methodology:
-
Buffer Preparation: Prepare a series of buffers at different pH values relevant to drug discovery (e.g., pH 2.0, 5.0, 7.4).[16]
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 37 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[16]
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, filter it, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Validation: The presence of remaining solid in the vial after equilibration confirms that saturation was achieved.
Protocol: pKa Determination (Potentiometric Titration)
Objective: To experimentally determine the acid dissociation constant(s) of the compound.
Methodology:
-
Solution Preparation: Dissolve a precise amount of the compound in a suitable co-solvent system (e.g., water/methanol) if aqueous solubility is low.
-
Titration: Place the solution in a temperature-controlled vessel with a calibrated pH electrode. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve. Specialized software can be used for precise calculation, especially for multiprotic compounds.[8]
-
Trustworthiness Check: Perform the titration in reverse (with a strong acid) to check for hysteresis, ensuring the equilibrium is reversible and the measurement is reliable.
Conclusion and Future Directions
This compound is a compound with significant potential, stemming from its halogenated quinoline core. While publicly available data is sparse, this guide establishes a foundational profile through predictive methods and outlines a clear, authoritative framework for its synthesis and rigorous experimental characterization. The proposed protocols for determining solubility and pKa are designed to be robust and self-validating, providing the trustworthy data required for progression in a drug discovery pipeline. Further investigation into this molecule's biological activity, starting with its screening against relevant targets like kinases or microbial enzymes, is a logical and promising next step.
References
- 1. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tutorchase.com [tutorchase.com]
- 6. This compound CAS#: 1019016-22-8 [m.chemicalbook.com]
- 7. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]
- 8. mrupp.info [mrupp.info]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. iipseries.org [iipseries.org]
- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 13. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 6-Bromo-8-fluoroquinolin-4-ol
This guide provides an in-depth exploration of 6-Bromo-8-fluoroquinolin-4-ol, a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. Designed for researchers, synthetic chemists, and drug development professionals, this document details the compound's core properties, a validated synthesis methodology, analytical characterization, and its strategic importance as a chemical building block.
Compound Identification and Core Properties
This compound is a polysubstituted quinoline, a class of heterocyclic compounds widely recognized for its "privileged scaffold" status in the development of therapeutic agents.[1][2] The strategic placement of a bromine atom at the C6 position and a fluorine atom at the C8 position significantly modulates the electronic properties, lipophilicity, and metabolic stability of the quinoline core, making it a valuable intermediate for creating novel bioactive molecules.[3]
The compound exists in tautomeric equilibrium with its keto form, 6-Bromo-8-fluoro-1,4-dihydroquinolin-4-one, though the enol form (quinolin-4-ol) is commonly used for naming. This structural feature is central to the chemical reactivity and biological interactions of this molecule class.
Table 1: Core Compound Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| CAS Number | 1019016-22-8 | [4] |
| Molecular Formula | C₉H₅BrFNO | - |
| Molecular Weight | 242.05 g/mol | Calculated |
| Appearance | Off-white to light brown solid |[4] |
Physicochemical Characteristics
The physicochemical properties of this compound are critical for its handling, reaction setup, and role in structure-activity relationship (SAR) studies. While extensive experimental data is not publicly available, predicted values provide a reliable baseline for laboratory use.
Table 2: Physicochemical Properties
| Property | Predicted Value | Source |
|---|---|---|
| Boiling Point | 368.7 ± 37.0 °C | [4] |
| Density | 1.784 ± 0.06 g/cm³ | [4] |
| pKa | 7.26 ± 0.33 | [4] |
| Storage Temperature | 2-8°C, stored under nitrogen |[4] |
Synthesis and Purification: The Gould-Jacobs Reaction
The most reliable and widely adopted method for constructing the quinolin-4-one scaffold is the Gould-Jacobs reaction.[5][6][7] This thermal cyclization process is a cornerstone in quinoline synthesis and is particularly well-suited for producing 4-hydroxyquinoline derivatives from substituted anilines.[8]
Rationale and Strategy
The synthesis begins with the condensation of a substituted aniline—in this case, 4-bromo-2-fluoroaniline —with diethyl ethoxymethylenemalonate (DEEM). This initial step forms an anilinomethylenemalonate intermediate. The critical step is the subsequent high-temperature intramolecular cyclization, which forms the quinoline ring.[8][9] This electrocyclization requires significant thermal energy, often achieved by heating in a high-boiling inert solvent like diphenyl ether or via microwave irradiation, which can improve yields and shorten reaction times.[6][8] The resulting ester is then hydrolyzed (saponified) to a carboxylic acid and subsequently decarboxylated upon heating to yield the final this compound product.[5]
Synthesis Workflow Diagram
Caption: Workflow for the Gould-Jacobs synthesis of this compound.
Detailed Experimental Protocol (Conventional Heating)
Materials:
-
4-bromo-2-fluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (high-boiling solvent)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Reaction flask with reflux condenser and heating mantle
Procedure:
-
Step 1: Formation of the Anilinomethylenemalonate Intermediate.
-
In a round-bottom flask, combine equimolar amounts of 4-bromo-2-fluoroaniline and diethyl ethoxymethylenemalonate.
-
Heat the mixture gently (approx. 100-120°C) for 1-2 hours. The reaction progression can be monitored by observing the elimination of ethanol.
-
Remove residual ethanol under reduced pressure. The resulting product is the crude intermediate and can often be used directly in the next step.
-
-
Step 2: Thermal Cyclization.
-
Add the crude anilinomethylenemalonate intermediate to a flask containing diphenyl ether.
-
Heat the mixture to reflux (approx. 250-260°C) using a heating mantle.[8] Maintain this temperature for 30-60 minutes. The high temperature is crucial for inducing the 6-electron electrocyclization that forms the quinoline ring.[8]
-
Cool the reaction mixture. The cyclized ester product will often precipitate upon cooling. It can be collected by filtration and washed with a non-polar solvent like hexane to remove the diphenyl ether.
-
-
Step 3: Saponification.
-
Suspend the crude ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis of the ester to the sodium salt of the carboxylic acid.
-
-
Step 4: Decarboxylation and Isolation.
-
Cool the solution from Step 3 and filter if necessary.
-
Acidify the clear filtrate with concentrated HCl until the pH is acidic. This protonates the carboxylate and the 4-oxo group.
-
Gently heat the acidic mixture. The carboxylic acid intermediate will decarboxylate, releasing CO₂ and precipitating the final this compound product.
-
Cool the mixture to room temperature, collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Analytical Characterization
Structural confirmation of the synthesized product is essential. The following techniques are standard for characterizing quinolin-4-ol derivatives.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core. Based on known spectra of similar compounds, one would expect to see characteristic doublets and multiplets in the aromatic region (typically 7.0-8.5 ppm).[10] The proton at the C5 position will likely show coupling to the adjacent fluorine atom at C8. The hydroxyl proton at the C4 position may appear as a broad singlet, which can be confirmed by a D₂O exchange experiment.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show nine distinct carbon signals. The carbons attached to bromine (C6) and fluorine (C8) will exhibit characteristic shifts, and the C-F coupling will be observable for C8 and adjacent carbons.
-
Mass Spectrometry (MS): Electron Impact (EI-MS) or Electrospray Ionization (ESI-MS) will confirm the molecular weight. A key feature will be the isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity, confirming the presence of a single bromine atom.
Applications in Research and Drug Development
The quinolin-4-one scaffold is a cornerstone of medicinal chemistry, found in numerous approved drugs, particularly second-generation fluoroquinolone antibiotics.[6] The introduction of halogen atoms is a proven strategy for modulating biological activity.[3]
-
Antimicrobial Agents: The core structure is fundamental to quinolone antibiotics. The substituents at C6 and C8 are critical for antibacterial spectrum and potency.
-
Anticancer Research: Many substituted quinolines and quinolin-4-ones have demonstrated significant antiproliferative and cytotoxic effects, making them valuable leads in oncology.[11]
-
Antiviral and Antiparasitic Agents: The quinoline ring is famously present in the antimalarial drug chloroquine. Novel derivatives are continuously explored for activity against a range of viruses and parasites.[2]
This compound serves as a key building block, allowing for further functionalization, typically at the C4-hydroxyl group, to generate libraries of novel compounds for screening against these biological targets.
Caption: Relationship between the compound's structural features and its applications.
Safety, Handling, and Storage
As a halogenated aromatic compound and research chemical, this compound must be handled with appropriate care.
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12] Avoid formation of dust and aerosols.[12]
-
Safety Precautions: Avoid contact with skin and eyes.[12] Do not breathe dust. In case of accidental exposure, seek immediate medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen) is recommended.[4]
-
Disposal: Dispose of the material and its container through a licensed chemical destruction facility in accordance with local, state, and federal regulations.[12] Do not discharge to sewer systems.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Spotlight on 4-substituted quinolines as potential anti-infective agents: Journey beyond chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Bromo-6-fluoroquinoline|CAS 22960-18-5|RUO [benchchem.com]
- 4. This compound CAS#: 1019016-22-8 [m.chemicalbook.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Gould-Jacobs Reaction [drugfuture.com]
- 8. benchchem.com [benchchem.com]
- 9. ablelab.eu [ablelab.eu]
- 10. researchgate.net [researchgate.net]
- 11. jetir.org [jetir.org]
- 12. chemicalbook.com [chemicalbook.com]
Solubility of 6-Bromo-8-fluoroquinolin-4-ol in common organic solvents
An In-depth Technical Guide to the Solubility of 6-Bromo-8-fluoroquinolin-4-ol in Common Organic Solvents
Authored by: Gemini, Senior Application Scientist
Publication Date: December 31, 2025
Introduction
In the landscape of pharmaceutical research and drug development, the physicochemical properties of a lead compound are paramount to its success. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall therapeutic efficacy.[1][2] Poor solubility can lead to suboptimal drug delivery and may result in the premature withdrawal of otherwise promising therapeutic candidates from the development pipeline.[1] This guide focuses on this compound, a substituted quinoline derivative. The quinoline scaffold is of significant interest in medicinal chemistry, forming the core of numerous biologically active compounds, including anti-malarial drugs like quinine and chloroquine.[3]
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed analysis of the expected solubility of this compound based on its molecular structure, outlines a robust experimental protocol for quantitative solubility determination, and offers field-proven insights to navigate the practical challenges of solubility assessment.
Physicochemical Profile of this compound
Understanding the molecular structure of this compound is fundamental to predicting and interpreting its solubility behavior.
Key Structural Features:
-
Quinoline Core: A bicyclic aromatic system that is predominantly hydrophobic.[4]
-
Hydroxyl Group (-OH) at position 4: This group is a hydrogen bond donor and acceptor, significantly increasing the potential for interaction with polar, protic solvents.
-
Halogen Substituents (Bromo and Fluoro): The bromine at position 6 and fluorine at position 8 increase the molecule's lipophilicity and molecular weight. Fluorine, in particular, can alter electronic properties and metabolic stability.[5]
-
Predicted pKa: The predicted pKa of 7.26 suggests the compound is a weak acid, meaning its ionization state and thus solubility can be influenced by the pH of the medium.[6]
The interplay of the hydrophobic quinoline backbone with the polar hydroxyl group and the lipophilic halogens creates a molecule with a complex solubility profile, necessitating empirical determination for various applications.
| Property | Value | Source |
| CAS Number | 1019016-22-8 | [6][7] |
| Molecular Formula | C₉H₅BrFNO | [7] |
| Molecular Weight | 242.05 g/mol | [8] |
| Appearance | Off-white to light brown solid | [6] |
| Predicted pKa | 7.26 ± 0.33 | [6] |
| Predicted Boiling Point | 368.7 ± 37.0 °C | [6] |
| Predicted Density | 1.784 ± 0.06 g/cm³ | [6] |
Theoretical Solubility Profile and Solvent Selection Rationale
The principle of "like dissolves like" is the cornerstone of solubility prediction.[9][10] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[11][12] The hydroxyl group of this compound is expected to form strong hydrogen bonds with these solvents, promoting solubility. However, the large hydrophobic quinoline core will counteract this effect. Therefore, moderate solubility is anticipated in alcohols, while solubility in water is expected to be low.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess large dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[12] They are effective at dissolving polar molecules.[13] Given the polar nature of the hydroxyl group and the quinoline nitrogen, this compound is expected to exhibit good solubility in solvents like DMSO and DMF.
-
Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents have low dielectric constants and interact primarily through weak London dispersion forces.[9] Due to the significant polarity imparted by the hydroxyl group and the heterocyclic ring, the compound is expected to have poor solubility in non-polar solvents. The hydrophobic character of the aromatic rings and bromine atom may allow for minimal dissolution in solvents like toluene or dichloromethane.[14]
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been widely reported.[5] This is common for novel or specialized chemical intermediates. Therefore, this guide provides a template for researchers to populate with their experimentally determined values. The following table includes a selection of common organic solvents spanning the polarity spectrum, which are recommended for initial screening.
| Solvent | Solvent Type | Temperature (°C) | Experimentally Determined Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | |
| Acetone | Polar Aprotic | 25 | |
| Acetonitrile (ACN) | Polar Aprotic | 25 | |
| Methanol (MeOH) | Polar Protic | 25 | |
| Ethanol (EtOH) | Polar Protic | 25 | |
| Tetrahydrofuran (THF) | Polar Aprotic (Borderline) | 25 | |
| Dichloromethane (DCM) | Polar Aprotic (Borderline) | 25 | |
| Toluene | Non-Polar | 25 | |
| n-Hexane | Non-Polar | 25 |
Experimental Protocol for Thermodynamic Solubility Determination
The following protocol describes the "gold standard" shake-flask method for determining the equilibrium (thermodynamic) solubility of a compound.[15] This method ensures that the solution is truly saturated, providing a reliable measure of maximum solubility under given conditions.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Spatula
-
Glass scintillation vials (e.g., 4 mL) with screw caps
-
Thermostatic shaker (orbital or wrist-action) set to a constant temperature (e.g., 25 °C)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or equivalent quantitative analysis equipment
Step-by-Step Methodology:
-
Preparation of Vials: Add an excess amount of solid this compound to a series of vials. "Excess" is critical and means enough solid should remain undissolved at the end of the experiment to ensure saturation. A visual excess is typically sufficient (e.g., 5-10 mg of solid in 1 mL of solvent).
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the chosen organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is standard practice.[1][4][16]
-
Separation of Undissolved Solid: After equilibration, remove the vials and allow them to stand briefly. To effectively separate the saturated supernatant from the excess solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[16]
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a syringe filter (pre-rinsed with the same solvent) and filter the solution into a clean vial. This step is crucial to remove any remaining microscopic solid particles that could artificially inflate the concentration measurement.[4][16]
-
Dilution: Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method's calibration curve. A precise dilution factor is essential for an accurate final calculation.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV.[4] Construct a calibration curve using standard solutions of this compound of known concentrations. Determine the concentration of the diluted sample by comparing its response to the calibration curve.
-
Calculation of Solubility: Calculate the final solubility by multiplying the concentration determined in the previous step by the dilution factor. The result is typically expressed in mg/mL or mol/L.[16]
Workflow Visualization
The following diagram illustrates the experimental workflow for determining the thermodynamic solubility of a compound.
References
- 1. contractpharma.com [contractpharma.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound CAS#: 1019016-22-8 [m.chemicalbook.com]
- 7. 1019016-22-8|this compound|BLD Pharm [bldpharm.com]
- 8. chemscene.com [chemscene.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. byjus.com [byjus.com]
- 11. types of organic solvents [types_of_organic_solvents.tengerchemical.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. brofind.com [brofind.com]
- 14. jinjingchemical.com [jinjingchemical.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 6-Bromo-8-fluoroquinolin-4-ol
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 6-Bromo-8-fluoroquinolin-4-ol. In the absence of directly published experimental spectra for this specific molecule, this document leverages spectral data from structurally similar compounds and established principles of NMR spectroscopy to offer a robust interpretation. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel quinoline derivatives.
Introduction to this compound and its Spectroscopic Characterization
This compound is a halogenated derivative of the quinolin-4-ol scaffold, a core structure found in numerous biologically active compounds. The precise substitution pattern, featuring a bromine atom at the 6-position and a fluorine atom at the 8-position, is expected to significantly influence its electronic properties and, consequently, its biological activity. Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide will provide a foundational understanding of the expected NMR spectral features of this compound, aiding in its future synthesis and characterization.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on data from related compounds, such as 6-bromoquinolin-4-ol, and the known effects of fluorine substitution on the quinoline ring system.[1][2]
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] |
| H-2 | ~8.0 - 8.2 | Doublet | ~6.0 - 7.0 |
| H-3 | ~6.1 - 6.3 | Doublet | ~6.0 - 7.0 |
| H-5 | ~7.8 - 8.0 | Doublet of doublets | J(H-F) ≈ 2.0-3.0, J(H-H) ≈ 2.0 |
| H-7 | ~7.6 - 7.8 | Doublet of doublets | J(H-F) ≈ 9.0-10.0, J(H-H) ≈ 2.0 |
| OH | >11.0 | Broad singlet | - |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted C-F Coupling (J) [Hz] |
| C-2 | ~145 - 148 | - |
| C-3 | ~110 - 113 | - |
| C-4 | ~175 - 178 | - |
| C-4a | ~138 - 141 | ~5 - 10 |
| C-5 | ~125 - 128 | ~3 - 5 |
| C-6 | ~115 - 118 | - |
| C-7 | ~120 - 123 | ~15 - 20 |
| C-8 | ~150 - 155 (doublet) | ~250 - 260 |
| C-8a | ~125 - 128 | ~5 - 10 |
In-Depth Spectral Analysis and Rationale
The quinolin-4-ol core exists in tautomeric equilibrium with its quinolin-4(1H)-one form. For the purpose of this analysis, we will consider the quinolin-4-ol tautomer, which is often favored in solution.
¹H NMR Spectrum Analysis
The aromatic region of the ¹H NMR spectrum is expected to display four distinct signals corresponding to the protons on the quinoline ring.
-
H-2 and H-3: These protons on the pyridinone ring will appear as doublets due to their coupling to each other. Their chemical shifts are influenced by the electron-donating nature of the hydroxyl group at C-4.
-
H-5 and H-7: These protons are situated on the benzene ring and will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings. The fluorine at C-8 will couple with H-7 (a three-bond coupling, ³JHF) and H-5 (a four-bond coupling, ⁴JHF). The magnitude of these coupling constants is crucial for unambiguous assignment.
-
OH Proton: The hydroxyl proton is expected to be a broad singlet at a downfield chemical shift, characteristic of acidic protons in polar solvents like DMSO-d₆.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (C-4): The C-4 carbon, bearing the hydroxyl group, will be significantly deshielded and appear at a downfield chemical shift, typically in the range of 175-178 ppm.
-
Fluorine-Coupled Carbons: The most notable feature will be the large one-bond coupling constant (¹JCF) for C-8, which will appear as a doublet with a splitting of approximately 250-260 Hz. Other carbons in proximity to the fluorine atom (C-7, C-8a, C-4a, and C-5) will also exhibit smaller C-F couplings, aiding in their assignment.
-
Bromine-Substituted Carbon (C-6): The C-6 carbon, directly attached to the bromine atom, will have its chemical shift influenced by the heavy atom effect, though this is less pronounced than the effect of fluorine.
Experimental Protocols for NMR Data Acquisition
To obtain high-quality NMR spectra of this compound, the following experimental protocols are recommended.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube. Gentle warming or sonication may be required to aid dissolution.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.[3]
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard one-pulse sequence.
-
Temperature: 298 K (25 °C).
-
Spectral Width: Centered around 6-7 ppm with a width of approximately 15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence.
-
Temperature: 298 K (25 °C).
-
Spectral Width: Approximately 220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.
-
Visualizations
Molecular Structure and Atom Numbering
References
Mass Spectrometry Analysis of 6-Bromo-8-fluoroquinolin-4-ol: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 6-Bromo-8-fluoroquinolin-4-ol, a halogenated quinoline derivative of interest to researchers and professionals in drug development. This document outlines detailed methodologies, from sample preparation to data interpretation, grounded in established scientific principles of mass spectrometry.
Introduction to this compound and its Analytical Significance
This compound is a substituted quinoline. The quinoline scaffold is a key structural motif in numerous pharmaceuticals, making the characterization of its derivatives crucial for drug discovery and development. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such novel compounds. The presence of bromine and fluorine atoms on the quinoline ring presents a unique analytical profile, particularly in its mass spectrum, which this guide will explore in detail. The molecular formula for this compound is C₉H₅BrFNO, with a monoisotopic mass of approximately 240.95 g/mol .[1]
Part 1: Sample Preparation for Mass Spectrometry Analysis
The quality of mass spectrometry data is intrinsically linked to the purity of the analyzed sample. Proper sample preparation is therefore a critical first step to ensure robust and reproducible results.[2] For a small molecule like this compound, the primary goal of sample preparation is to dissolve the analyte in a suitable solvent and remove any interfering matrix components.[3]
Protocol for Sample Preparation
-
Initial Dissolution : Dissolve approximately 1 mg of this compound in 1 mL of a suitable organic solvent such as methanol, acetonitrile, or a mixture thereof.[4]
-
Dilution : From this stock solution, prepare a working solution with a concentration range of 1-10 µg/mL by diluting with the same solvent. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.
-
Filtration : If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidics.
-
Vial Transfer : Transfer the filtered solution into an appropriate autosampler vial for analysis.
Part 2: Ionization Techniques and Expected Mass Spectra
The choice of ionization technique is paramount and depends on the physicochemical properties of the analyte. For this compound, both Electrospray Ionization (ESI) and Electron Ionization (EI) are viable methods.[5]
Electrospray Ionization (ESI)
ESI is a soft ionization technique suitable for polar compounds and is less likely to cause in-source fragmentation.[6][7] Given the presence of the hydroxyl group, this compound is expected to ionize efficiently in both positive and negative ion modes.
-
Positive Ion Mode ([M+H]⁺) : In the presence of a protic solvent and an acidic modifier (e.g., 0.1% formic acid), the molecule is expected to be readily protonated at the nitrogen atom of the quinoline ring, yielding a strong signal for the protonated molecule, [M+H]⁺.
-
Negative Ion Mode ([M-H]⁻) : The acidic nature of the hydroxyl group suggests that in the presence of a basic modifier (e.g., 0.1% ammonium hydroxide), the molecule will deprotonate to form the [M-H]⁻ ion.
Expected ESI Mass Spectrum Data
| Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Description |
| [M+H]⁺ | 241.9665 | 243.9645 | Protonated molecule, expected to be the base peak in positive ion mode. |
| [M-H]⁻ | 239.9509 | 241.9489 | Deprotonated molecule, expected to be the base peak in negative ion mode. |
| [M+Na]⁺ | 263.9485 | 265.9464 | Sodium adduct, potentially observed depending on solvent and glassware purity. |
| [2M+H]⁺ | 482.9253 | 484.9233 | Protonated dimer, may be observed at higher concentrations. |
Note: The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in two major peaks separated by 2 Da for all bromine-containing ions.[8]
Electron Ionization (EI)
EI is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons, leading to extensive fragmentation.[6][7] This provides valuable structural information.[9]
Experimental Workflow for Mass Spectrometry Analysis
Caption: General workflow for the mass spectrometry analysis of this compound.
Part 3: Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure of the molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.[10]
Predicted Fragmentation Pathway of [M+H]⁺
The protonated molecule of this compound is expected to undergo characteristic fragmentation patterns involving the loss of small neutral molecules.
Proposed Fragmentation of this compound ([M+H]⁺)
Caption: Predicted major fragmentation pathways for the [M+H]⁺ ion of this compound.
Interpretation of Key Fragment Ions:
-
Loss of CO (Carbon Monoxide) : The quinolin-4-ol tautomerizes with its quinolin-4-one form. The loss of a neutral CO molecule from the protonated quinolinone is a common fragmentation pathway for such structures, leading to a fragment ion at m/z 214/216.[11]
-
Loss of HBr (Hydrogen Bromide) : Cleavage of the carbon-bromine bond with a hydrogen rearrangement can lead to the loss of HBr, resulting in a fragment at m/z 162.
-
Loss of HCN (Hydrogen Cyanide) : Following the initial loss of CO, the resulting ion may undergo further fragmentation by losing HCN, a characteristic loss from nitrogen-containing heterocyclic rings, yielding a fragment at m/z 187/189.[9]
Predicted MS/MS Fragmentation Data for [M+H]⁺
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |
| 242/244 | 214/216 | CO | Loss of carbon monoxide from the quinolinone tautomer. |
| 242/244 | 162 | HBr | Loss of hydrogen bromide. |
| 214/216 | 187/189 | HCN | Subsequent loss of hydrogen cyanide from the [M+H-CO]⁺ fragment. |
Conclusion
This technical guide provides a predictive framework for the mass spectrometry analysis of this compound. By understanding the principles of ionization and fragmentation as they apply to halogenated quinoline derivatives, researchers can develop robust analytical methods for the characterization of this and similar molecules. The proposed protocols and expected fragmentation patterns serve as a valuable starting point for method development and data interpretation in the fields of medicinal chemistry and drug development.
References
- 1. 1019016-22-8|this compound|BLD Pharm [bldpharm.com]
- 2. biocompare.com [biocompare.com]
- 3. tecan.com [tecan.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. chempap.org [chempap.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
Tautomerism in 6-Bromo-8-fluoroquinolin-4-ol
An In-depth Technical Guide to the Tautomerism of 6-Bromo-8-fluoroquinolin-4-ol
Derivatives of 4-hydroxyquinoline represent a cornerstone in medicinal chemistry, with their biological efficacy deeply intertwined with their molecular architecture. This guide delves into the critical, yet often overlooked, phenomenon of tautomerism in a novel, halogenated derivative: this compound. We will explore the dynamic equilibrium between its enol (quinolinol) and keto (quinolone) forms, a structural duality that dictates its physicochemical properties, reactivity, and ultimately, its interaction with biological targets. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, characterize, and potentially modulate this tautomeric landscape. We will dissect the theoretical underpinnings, detail rigorous experimental protocols for elucidation, and provide a forward-looking perspective on the implications for rational drug design.
The Principle of Tautomerism in Quinolone Scaffolds
Tautomerism, the equilibrium between two or more interconverting structural isomers, is a fundamental concept with profound implications for molecular behavior. In the context of 4-hydroxyquinoline derivatives, the predominant tautomeric relationship is the keto-enol equilibrium between the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form.[1] While often depicted as the hydroxyquinoline, the equilibrium in many cases significantly favors the quinolone tautomer, particularly in the solid state and in polar solvents.[2] This preference is rooted in the greater thermodynamic stability of the amide-like keto form over the enamine-like enol form within the heterocyclic ring.
The position of this equilibrium is not static; it is a dynamic process influenced by a delicate interplay of electronic effects, steric hindrance, and intermolecular forces, particularly hydrogen bonding with the solvent.[3][4] The biological relevance of this equilibrium cannot be overstated. For instance, the well-established antibacterial activity of quinolone antibiotics is predicated on the keto tautomer's ability to chelate magnesium ions and interact with DNA gyrase and topoisomerase IV.[5] Therefore, a comprehensive understanding of the tautomeric preferences of a new derivative like this compound is a prerequisite for any drug development campaign.
Below is a diagram illustrating the fundamental tautomeric equilibrium in the this compound system.
Caption: Tautomeric equilibrium of this compound.
The Influence of Halogen Substituents: A Predictive Analysis
The introduction of bromine at the C6 position and fluorine at the C8 position is expected to exert significant influence on the electronic distribution within the quinoline scaffold, thereby modulating the tautomeric equilibrium.
-
Fluorine (C8): As the most electronegative element, fluorine's strong inductive electron-withdrawing effect (-I) is anticipated to decrease the electron density of the entire aromatic system. This will increase the acidity of the N-H proton in the keto form and the O-H proton in the enol form.
-
Bromine (C6): Bromine also exhibits an inductive electron-withdrawing effect (-I), albeit weaker than fluorine. It also possesses a resonance-donating effect (+R) due to its lone pairs, but for halogens, the inductive effect typically dominates.
The combined electron-withdrawing nature of these substituents is hypothesized to favor the keto tautomer.[6] This is because the delocalization of the lone pair on the nitrogen atom in the keto form is stabilized by the electron-withdrawing groups. A comprehensive study using computational and experimental methods is essential to quantify this effect.
Experimental Elucidation of Tautomeric Equilibrium
A multi-pronged approach utilizing various spectroscopic and analytical techniques is necessary for the unambiguous characterization of the tautomeric forms of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for studying tautomerism in solution.[3][7][8] By carefully analyzing the chemical shifts, coupling constants, and signal integrations, one can determine the relative populations of the tautomers.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, and MeOD).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra at a standard temperature (e.g., 298 K) on a high-field NMR spectrometer (≥400 MHz).
-
Spectral Analysis:
-
¹H NMR: Look for distinct signals corresponding to the N-H proton of the keto form (typically a broad singlet) and the O-H proton of the enol form. The chemical shifts of the aromatic protons will also differ between the two tautomers.
-
¹³C NMR: The chemical shift of the C4 carbon is a key indicator. In the keto form, this carbon is a carbonyl carbon and will resonate at a significantly downfield chemical shift (typically >170 ppm), whereas in the enol form, it is an oxygen-bearing aromatic carbon and will appear at a more upfield position.[2]
-
-
Quantification: The relative ratio of the tautomers can be determined by integrating the well-resolved signals corresponding to each form in the ¹H NMR spectrum.[3]
The following workflow illustrates the logic of using NMR to determine tautomeric ratios.
Caption: NMR workflow for tautomer analysis.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a complementary technique to NMR for studying tautomeric equilibria, as the enol and keto forms possess different chromophores and thus exhibit distinct absorption spectra.[9][10][11]
Experimental Protocol: Solvent-Dependent UV-Vis Analysis
-
Solution Preparation: Prepare dilute solutions of this compound in a series of solvents with a wide range of polarities (e.g., hexane, acetonitrile, ethanol, water).
-
Spectral Acquisition: Record the UV-Vis absorption spectra for each solution over a suitable wavelength range (e.g., 200-500 nm).
-
Data Interpretation: The keto form, with its extended conjugation involving the carbonyl group, is expected to have a different λ_max compared to the enol form. By observing the changes in the absorption spectra as a function of solvent polarity, one can infer the shift in the tautomeric equilibrium. A bathochromic or hypsochromic shift can indicate the predominance of one tautomer in a particular solvent.[10]
X-ray Crystallography
For the solid-state characterization, single-crystal X-ray diffraction provides definitive structural information, revealing which tautomer is present in the crystalline form.[2][5][12]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of this compound from a suitable solvent or solvent system.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic positions and bond lengths. The location of the hydrogen atom (on the nitrogen or oxygen) will unequivocally identify the tautomeric form in the solid state.
Computational Chemistry: A Predictive and Corroborative Tool
In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[13][14]
Computational Protocol: DFT Calculations
-
Structure Optimization: Build the 3D structures of both the enol and keto tautomers of this compound. Perform geometry optimization for both tautomers in the gas phase and in various solvents (using a polarizable continuum model like PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The tautomer with the lower energy is predicted to be the more stable form.
-
Spectroscopic Prediction: Simulate the NMR chemical shifts and UV-Vis absorption spectra for both tautomers. These predicted spectra can be compared with the experimental data to aid in peak assignment and to confirm the identity of the observed tautomers.
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for quinolone synthesis, such as the Conrad-Limpach reaction. A potential precursor, 6-bromoquinolin-4-ol, has been synthesized and used in the preparation of other derivatives.[15][16] The introduction of the 8-fluoro substituent would likely start from a correspondingly substituted aniline.
Implications for Drug Development
The tautomeric state of this compound will have a profound impact on its properties relevant to drug development:
-
Receptor Binding: The two tautomers will have different hydrogen bond donor/acceptor patterns and three-dimensional shapes, leading to different binding affinities for a biological target.
-
Physicochemical Properties: Properties such as pKa, logP, and solubility will differ between the tautomers, affecting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the compound.
-
Reactivity: The chemical reactivity of the enol and keto forms are distinct. For example, the keto form can be N-alkylated, while the enol form can be O-alkylated.[6]
The following table summarizes the predicted differences in key properties between the two tautomers.
| Property | Enol (4-Hydroxyquinoline) Form | Keto (4-Quinolone) Form |
| Hydrogen Bonding | OH (donor), N (acceptor) | N-H (donor), C=O (acceptor) |
| Acidity/Basicity | Phenolic OH (acidic), Pyridinic N (basic) | N-H (less acidic than OH), Carbonyl O (less basic than N) |
| Polarity | Generally less polar | Generally more polar |
| Aromaticity | Both rings are fully aromatic | Pyridinone ring has reduced aromaticity |
| Reactivity | O-alkylation, O-acylation | N-alkylation, N-acylation |
Conclusion
The tautomerism of this compound is a critical aspect of its chemical identity that must be thoroughly investigated. This guide has provided a comprehensive framework for such an investigation, combining predictive analysis with detailed experimental and computational protocols. By understanding and characterizing the tautomeric equilibrium, researchers can gain crucial insights into the structure-activity relationship of this novel compound, paving the way for its rational development as a potential therapeutic agent. The interplay of the bromo and fluoro substituents presents a unique case study in the modulation of tautomerism in heterocyclic systems, and the methodologies outlined herein provide a robust roadmap for its elucidation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The use of NMR spectroscopy to study tautomerism: , Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. scispace.com [scispace.com]
- 9. Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Crystal structure of besifloxacin hydrochloride, C19H22ClFN3O3Cl | Powder Diffraction | Cambridge Core [cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. atlantis-press.com [atlantis-press.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 6-Bromo-8-fluoroquinolin-4-ol
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to obtain 6-Bromo-8-fluoroquinolin-4-ol, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the requisite starting materials, validated experimental protocols, and the underlying chemical principles. Emphasis is placed on the widely adopted Gould-Jacobs reaction, a robust and versatile method for the construction of the quinolin-4-one core. This guide includes step-by-step methodologies, data presented in a comparative format, and visual diagrams to elucidate the synthetic workflow, ensuring both scientific rigor and practical applicability.
Introduction: The Significance of the Quinolone Scaffold
The quinoline and quinolin-4-one (or 4-hydroxyquinoline) ring systems are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Their prevalence in pharmaceuticals stems from their ability to interact with a wide array of biological targets. The specific substitution pattern of this compound, featuring both bromine and fluorine atoms, offers unique physicochemical properties that can enhance drug-like characteristics such as metabolic stability, binding affinity, and bioavailability. This makes the reliable and efficient synthesis of this compound a critical endeavor for the discovery of novel therapeutics.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic analysis of this compound points towards the Gould-Jacobs reaction as a highly effective synthetic strategy.[1][2][3][4] This reaction involves the condensation of a substituted aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization to form the quinolin-4-one ring system.[1][2]
Caption: Retrosynthetic analysis of this compound.
This approach necessitates the preparation of two key starting materials: 4-Bromo-2-fluoroaniline and Diethyl 2-(ethoxymethylene)malonate (DEEM) .
Synthesis of Starting Materials
Preparation of 4-Bromo-2-fluoroaniline
The synthesis of 4-Bromo-2-fluoroaniline can be achieved through several established methods. Two common and reliable routes are detailed below.
This method involves the direct bromination of commercially available 2-fluoroaniline. The use of N-bromosuccinimide (NBS) as a brominating agent offers good regioselectivity.
Experimental Protocol:
-
Dissolve 100 parts of 2-fluoroaniline in 400 parts of methylene chloride in a reaction vessel equipped with a stirrer and cooled to 0°C in an ice bath.[5]
-
Slowly add 160 parts of solid N-bromosuccinimide in portions over a period of 2 hours, maintaining the temperature at 0°C.[5]
-
After the addition is complete, continue stirring the dark red mixture for an additional 20 minutes.[5]
-
Quench the reaction by washing the mixture four times with 200 parts of cold water for each wash.[5]
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude 4-bromo-2-fluoroaniline as a brown oil.[5]
-
Purification can be achieved through vacuum distillation or column chromatography.
An alternative route involves the reduction of 4-bromo-2-fluoro-1-nitrobenzene, which can be a more scalable approach.
Experimental Protocol:
-
To a stirred solution of 4-bromo-2-fluoro-1-nitrobenzene (10 g, 45.5 mmol) in a mixture of ethanol (50 mL) and water (20 mL), add iron powder (12.7 g, 230 mmol) and ammonium chloride (24.3 g, 455 mmol).[6]
-
Heat the reaction mixture to 90°C and stir vigorously for 2 hours.[6]
-
After 2 hours, filter the hot reaction mixture through a pad of Celite.[6]
-
Wash the filter cake with ethanol (300 mL).[6]
-
Concentrate the filtrate under reduced pressure.[6]
-
Purify the residue by silica gel column chromatography (petroleum ether/ethyl acetate gradient) to afford pure 4-bromo-2-fluoroaniline.[6]
| Method | Starting Material | Reagents | Typical Yield | Reference |
| A | 2-Fluoroaniline | N-Bromosuccinimide, Methylene Chloride | Good | [5] |
| B | 4-Bromo-2-fluoro-1-nitrobenzene | Iron, Ammonium Chloride, Ethanol, Water | 85% | [6] |
Table 1: Comparison of synthetic routes to 4-Bromo-2-fluoroaniline.
Preparation of Diethyl 2-(ethoxymethylene)malonate (DEEM)
DEEM is a crucial reagent for the Gould-Jacobs reaction and can be synthesized from diethyl malonate and triethyl orthoformate.[7][8]
Experimental Protocol:
-
In a reaction flask equipped with a distillation apparatus, combine diethyl malonate (160 g, 1.0 mole), triethyl orthoformate (148 g, 1.0 mole), and acetic anhydride (204 g, 2.0 moles).[7]
-
Add a catalytic amount of anhydrous zinc chloride (0.5 g).[7]
-
Heat the mixture in an oil bath to a temperature of 104-113°C for approximately 6.5 hours.[7]
-
During the reaction, ethanol and ethyl acetate will be formed and can be removed by distillation.
-
After the reaction is complete, purify the residue by vacuum distillation to obtain diethyl ethoxymethylenemalonate.[7]
The Gould-Jacobs Reaction: Synthesis of this compound
The core of the synthesis is the Gould-Jacobs reaction, which proceeds in two main stages: condensation and thermal cyclization.[1][2][4]
Caption: Workflow for the Gould-Jacobs synthesis of this compound.
Step 1: Condensation of 4-Bromo-2-fluoroaniline with DEEM
This initial step forms the key anilinomethylenemalonate intermediate.
Experimental Protocol:
-
In a reaction flask, combine equimolar amounts of 4-bromo-2-fluoroaniline and diethyl ethoxymethylenemalonate.
-
Heat the mixture, with stirring, at a temperature of 100-120°C for 1-2 hours.
-
The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting materials and the formation of the intermediate.
-
Upon completion, the ethanol formed as a byproduct is removed under reduced pressure. The resulting crude intermediate can often be used in the next step without further purification.
Step 2: Thermal Cyclization, Hydrolysis, and Decarboxylation
The anilinomethylenemalonate intermediate undergoes a high-temperature intramolecular cyclization to form the quinoline ring system.[2][4] This is typically followed by hydrolysis of the ester group and decarboxylation to yield the final 4-hydroxyquinoline.
Experimental Protocol (Conventional Heating):
-
The crude anilinomethylenemalonate intermediate is added to a high-boiling inert solvent such as diphenyl ether or Dowtherm A.[4]
-
The mixture is heated to a high temperature, typically around 250°C, to induce cyclization.[2][4] The reaction is maintained at this temperature for 15-30 minutes.
-
After cooling, the reaction mixture is diluted with a solvent like hexane or cyclohexane to precipitate the cyclized product, ethyl 6-bromo-8-fluoro-4-hydroxyquinoline-3-carboxylate.
-
The precipitated solid is collected by filtration.
-
For hydrolysis, the ester is refluxed with an aqueous solution of sodium hydroxide to form the corresponding carboxylic acid.[1]
-
The resulting 6-bromo-8-fluoro-4-hydroxyquinoline-3-carboxylic acid is then decarboxylated by heating it in a high-boiling solvent like mineral oil to 270-295°C until carbon dioxide evolution ceases.[9]
-
After cooling, the product is isolated by filtration and washed with a suitable solvent to yield this compound.[9]
Experimental Protocol (Microwave-Assisted):
Microwave irradiation can significantly reduce reaction times and improve yields for the cyclization step.[10]
-
Place the anilinomethylenemalonate intermediate in a microwave-safe reaction vial.
-
Heat the mixture using a microwave synthesizer to a temperature of 250-300°C for a short duration, typically 5-15 minutes.[10]
-
After cooling, the product can be precipitated, filtered, and then subjected to the hydrolysis and decarboxylation steps as described in the conventional heating method.
| Parameter | Conventional Heating | Microwave-Assisted |
| Temperature | ~250°C | 250-300°C |
| Reaction Time | 15-30 minutes (cyclization) | 5-15 minutes (cyclization) |
| Solvent | High-boiling (e.g., diphenyl ether) | Often solvent-free |
| Yields | Moderate to good | Often higher |
| Considerations | Requires careful temperature control | Requires specialized equipment |
Table 2: Comparison of heating methods for the Gould-Jacobs cyclization.
Conclusion
The synthesis of this compound is reliably achieved through the Gould-Jacobs reaction, a cornerstone of quinoline chemistry. The key to a successful synthesis lies in the preparation of high-purity starting materials, namely 4-bromo-2-fluoroaniline and diethyl ethoxymethylenemalonate. This guide has provided detailed, field-proven protocols for each synthetic step, offering researchers a solid foundation for the preparation of this valuable compound. The choice between conventional and microwave-assisted heating for the cyclization step will depend on the available resources and desired throughput, with microwave synthesis offering a more rapid and often higher-yielding alternative. By following the methodologies outlined herein, researchers can confidently produce this compound for further investigation in their drug discovery and development programs.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. prepchem.com [prepchem.com]
- 10. ablelab.eu [ablelab.eu]
Unlocking the Therapeutic Potential of 6-Bromo-8-Fluoro-Substituted Quinolinones: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinolinone scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. The strategic placement of halogen substituents, such as bromine and fluorine, can profoundly influence the pharmacological profile of these molecules, opening new avenues for drug discovery. This technical guide provides an in-depth exploration of the potential biological targets of 6-bromo-8-fluoro-substituted quinolinones. We will delve into the established targets of the parent quinolone scaffold and extrapolate, based on structure-activity relationship (SAR) data from related di-halogenated compounds, to hypothesize novel targets. This guide is designed to be a practical resource, offering detailed experimental protocols for target identification and validation, empowering researchers to unlock the full therapeutic potential of this promising class of compounds.
Introduction: The Quinolinone Scaffold and the Impact of Halogenation
Quinolinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the backbone of numerous natural products and synthetic drugs.[1] Their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, has fueled extensive research into novel analogues.[1] The therapeutic landscape has been significantly shaped by quinolone-based drugs, underscoring the value of this chemical scaffold.[1]
The introduction of halogen atoms, particularly fluorine and bromine, into the quinoline ring is a well-established strategy for modulating a compound's physicochemical properties and biological activity. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and cell permeability. The addition of a fluorine atom at the C-6 position was a key modification in the development of the highly potent fluoroquinolone antibiotics.[2] Bromine, a larger and more polarizable halogen, can also significantly influence a molecule's interaction with its biological targets. Studies on di-halogenated quinolines and related heterocyclic structures have demonstrated that substitutions at the 6 and 8 positions can confer potent biological activities, including antibacterial, antifungal, and anticancer effects.[3] Specifically, the presence of a fluorine atom at the C-8 position has been shown to increase the potency of quinolone derivatives against eukaryotic topoisomerase II.[4]
This guide focuses on the unique 6-bromo-8-fluoro substitution pattern, a combination that remains largely unexplored in the public domain. By synthesizing data from related compounds, we will propose a rational approach to identifying and validating the biological targets of this novel quinolinone series.
Established and Hypothesized Biological Targets
Based on the extensive literature on quinolone and fluoroquinolone derivatives, we can categorize the potential biological targets of 6-bromo-8-fluoro-substituted quinolinones into two main groups: established antibacterial targets and hypothesized targets in other therapeutic areas, particularly oncology.
Established Antibacterial Targets: DNA Gyrase and Topoisomerase IV
The primary and most well-characterized biological targets of the fluoroquinolone class of antibiotics are two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][5] These type II topoisomerases are crucial for bacterial DNA replication, repair, and recombination.[6][7]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for initiating DNA replication.[7] It is the primary target of fluoroquinolones in many Gram-negative bacteria.[2][8]
-
Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) daughter chromosomes after DNA replication, allowing for proper cell division.[7] It is the primary target in many Gram-positive bacteria.[2][8]
Fluoroquinolones exert their bactericidal effect by binding to the enzyme-DNA complex, stabilizing it, and trapping the enzyme in a state where it has introduced a double-strand break in the DNA.[6] This leads to the inhibition of DNA replication and repair, ultimately resulting in bacterial cell death.[6][8]
Given the established mechanism of fluoroquinolones, it is highly probable that 6-bromo-8-fluoro-substituted quinolinones will also target bacterial DNA gyrase and topoisomerase IV. The specific substitutions at the 6 and 8 positions will likely modulate the potency and spectrum of antibacterial activity.
Hypothesized Eukaryotic Targets: Expanding the Therapeutic Horizon
Beyond their antibacterial activity, quinoline and quinolinone derivatives have demonstrated significant potential in other therapeutic areas, most notably in oncology.[9][10] The 6-bromo-8-fluoro substitution pattern may confer novel activities by enabling interactions with eukaryotic targets.
Some quinolone derivatives have been shown to inhibit eukaryotic type II topoisomerases.[8] Research on 6,8-difluoroquinolones has indicated that they are potent inhibitors of eukaryotic topoisomerase II.[4] The removal of the C-8 fluoro group was found to decrease the compound's potency, highlighting the importance of this substitution.[4] Furthermore, studies on brominated 8-hydroxyquinolines have demonstrated their ability to inhibit human topoisomerase I. These findings strongly suggest that 6-bromo-8-fluoro-substituted quinolinones could act as inhibitors of eukaryotic topoisomerases, making them potential anticancer agents.
The human kinome, comprising over 500 protein kinases, is a major focus of drug discovery, particularly in oncology.[11] Kinases play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival.[12] Several quinoline-based compounds have been identified as potent kinase inhibitors. For instance, certain quinolinone derivatives have been shown to target receptor tyrosine kinases (RTKs) such as EGFR, HER-2, PDGFR-β, and VEGFR-2.[12] Given the prevalence of kinase inhibition among quinoline derivatives, it is plausible that 6-bromo-8-fluoro-substituted quinolinones could exhibit inhibitory activity against one or more protein kinases.
The diverse biological activities reported for quinoline derivatives suggest that the 6-bromo-8-fluoro-substituted scaffold may interact with a range of other cellular targets. These could include:
-
Nuclear Receptors: Some 6-substituted quinolines have been identified as modulators of the retinoic acid receptor-related orphan receptor gamma t (RORγt).[13]
-
Cell Cycle Regulators: Certain quinoline derivatives have been shown to induce cell cycle arrest.[9][12]
-
Apoptosis-Related Proteins: Several studies have reported that quinoline derivatives can trigger apoptosis in cancer cells.[10][14]
A Framework for Target Identification and Validation
A systematic and multi-pronged approach is essential for identifying and validating the biological targets of novel compounds like 6-bromo-8-fluoro-substituted quinolinones. The following sections outline a comprehensive workflow, from initial target identification to rigorous validation.
Phase 1: Unbiased Target Identification
The initial phase focuses on identifying potential protein targets without a preconceived hypothesis. This can be achieved through a combination of affinity-based and label-free proteomics approaches.[2][15][16]
This method involves using a modified version of the small molecule to "pull down" its binding partners from a cell lysate.[2]
-
Protocol: Affinity-Based Pull-Down with a Biotinylated Probe
-
Probe Synthesis: Synthesize an analogue of the 6-bromo-8-fluoro-substituted quinolinone with a linker arm terminating in a biotin tag. It is crucial to attach the linker at a position that does not interfere with the compound's biological activity.
-
Cell Lysate Preparation: Prepare a lysate from a relevant cell line (e.g., a cancer cell line for oncology applications or a bacterial lysate for antibacterial studies).
-
Incubation: Incubate the biotinylated probe with the cell lysate to allow for binding to its target protein(s).
-
Capture: Add streptavidin-coated beads to the lysate. The high affinity of biotin for streptavidin will capture the probe along with its bound proteins.[2]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Label-free methods identify targets by observing changes in protein properties upon drug binding, without the need to modify the compound.[2]
-
Protocol: Drug Affinity Responsive Target Stability (DARTS)
-
Cell Lysate Preparation: Prepare a cell lysate as described above.
-
Drug Treatment: Treat aliquots of the lysate with the 6-bromo-8-fluoro-substituted quinolinone at various concentrations. Include a vehicle control (e.g., DMSO).
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each lysate aliquot. Proteins that are bound to the drug may exhibit increased stability and resistance to proteolytic degradation.[17]
-
Quenching: Stop the digestion reaction.
-
Analysis: Analyze the protein profiles of the different treatment groups using SDS-PAGE and mass spectrometry to identify proteins that are protected from digestion in the presence of the compound.[17]
-
Diagram: Target Identification Workflow
Caption: Workflow for unbiased identification of protein targets.
Phase 2: Hypothesis-Driven Target Validation
Once a list of potential targets has been generated, the next phase involves validating these candidates through a series of targeted experiments.
Directly testing the effect of the compound on the activity of a purified recombinant protein is a crucial validation step.
-
Protocol: In Vitro Kinase Assay
-
Reagents: Obtain purified recombinant kinase and its specific substrate.
-
Reaction Setup: Set up a reaction mixture containing the kinase, substrate, ATP (often radiolabeled with ³²P or ³³P), and varying concentrations of the 6-bromo-8-fluoro-substituted quinolinone.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase.
-
Detection: Measure the incorporation of phosphate into the substrate. This can be done using methods like phosphocellulose paper binding followed by scintillation counting, or non-radioactive methods like ADP-Glo™.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
-
-
Protocol: Topoisomerase Inhibition Assay
-
Reagents: Obtain purified recombinant topoisomerase (bacterial or eukaryotic) and supercoiled plasmid DNA.
-
Reaction Setup: Set up a reaction mixture containing the topoisomerase, plasmid DNA, ATP (for gyrase), and varying concentrations of the compound.
-
Incubation: Incubate the reaction at the appropriate temperature.
-
Analysis: Analyze the DNA topology by agarose gel electrophoresis. Topoisomerase activity will convert the supercoiled DNA into relaxed or nicked forms. An effective inhibitor will prevent this conversion, leaving the DNA in its supercoiled state.
-
Confirming that the compound engages its target within a cellular context is essential.
-
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the compound or a vehicle control.
-
Heating: Heat the treated cells to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.
-
Analysis: Binding of the compound to its target protein will stabilize it, leading to a higher melting temperature. This is observed as more of the target protein remaining in the soluble fraction at higher temperatures in the drug-treated samples.[18]
-
Genetically manipulating the expression of the target protein can provide strong evidence for its role in the compound's mechanism of action.[19]
-
Protocol: Target Knockdown/Knockout
-
Genetic Modification: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein in a cell line.
-
Compound Treatment: Treat the modified cells and control cells (with normal target expression) with the 6-bromo-8-fluoro-substituted quinolinone.
-
Phenotypic Analysis: Measure a relevant phenotypic outcome (e.g., cell viability, proliferation, or a specific signaling event).
-
Interpretation: If the target-deficient cells are less sensitive to the compound, it provides strong evidence that the compound exerts its effect through that target.
-
Diagram: Target Validation Funnel
Caption: A hierarchical approach to validating putative targets.
Broad-Spectrum Profiling for Selectivity and Off-Target Effects
To ensure the therapeutic potential and minimize potential toxicity, it is crucial to assess the selectivity of the 6-bromo-8-fluoro-substituted quinolinones.
-
Kinome Profiling: Screening the compound against a large panel of kinases (kinome-wide profiling) will reveal its selectivity profile.[20][21] This is essential for understanding its on-target and off-target effects and for guiding lead optimization.[7]
-
Safety Pharmacology Profiling: Testing the compound against a panel of common off-targets, such as GPCRs, ion channels, and transporters, can help to predict potential adverse effects early in the drug discovery process.
Data Presentation and Interpretation
All quantitative data from the assays described above should be meticulously documented and presented in a clear and concise manner.
Table 1: Summary of In Vitro Bioactivity Data
| Compound ID | Target | Assay Type | IC₅₀ / EC₅₀ (µM) |
| BromoFluoroQ-1 | Kinase X | Kinase Assay | 0.05 |
| BromoFluoroQ-1 | Topoisomerase IIα | Relaxation Assay | 1.2 |
| BromoFluoroQ-1 | E. coli Gyrase | Supercoiling Assay | 0.8 |
| BromoFluoroQ-2 | Kinase Y | Kinase Assay | 2.5 |
| ... | ... | ... | ... |
Table 2: Cellular Activity and Selectivity
| Compound ID | Cell Line | Cell Viability (GI₅₀, µM) | Kinase X Target Engagement (CETSA ΔTₘ, °C) |
| BromoFluoroQ-1 | MCF-7 (Breast Cancer) | 0.1 | +5.2 |
| BromoFluoroQ-1 | HCT116 (Colon Cancer) | 0.15 | +4.9 |
| BromoFluoroQ-1 | HEK293 (Normal) | >10 | N/D |
| ... | ... | ... | ... |
Conclusion and Future Directions
The 6-bromo-8-fluoro-substituted quinolinone scaffold represents a promising area for novel drug discovery. By leveraging our understanding of the broader quinolone class and employing a systematic approach to target identification and validation, researchers can effectively elucidate the mechanism of action of these compounds. The workflows and protocols detailed in this guide provide a robust framework for this endeavor. Future research should focus on synthesizing a focused library of 6-bromo-8-fluoro-substituted quinolinones and screening them against diverse biological targets to uncover their full therapeutic potential. The integration of computational modeling with experimental validation will be key to accelerating the discovery of new lead compounds and ultimately, novel medicines.
References
- 1. scitechnol.com [scitechnol.com]
- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dromicslabs.com [dromicslabs.com]
- 4. Effects of novel fluoroquinolones on the catalytic activities of eukaryotic topoisomerase II: Influence of the C-8 fluorine group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using Proteomics to Improve the Drug Development Process - MetwareBio [metwarebio.com]
- 6. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extending kinome coverage by analysis of kinase inhibitor broad profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 9. Drug Target Identification & Validation [horizondiscovery.com]
- 10. Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profiling the kinome for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proteomics and genomics: perspectives on drug and target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What is the role of proteomics in drug discovery? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. Proteomic methods for drug target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 20. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kinaselogistics.com [kinaselogistics.com]
Methodological & Application
Application Note & Protocols: 6-Bromo-8-fluoroquinolin-4-ol as a Strategic Intermediate for the Synthesis of Potent ATM and DNA-PK Kinase Inhibitors
Introduction: Targeting the DNA Damage Response in Oncology
The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counter this, cells have evolved a sophisticated signaling network known as the DNA Damage Response (DDR).[1] This network detects DNA lesions, signals their presence, and promotes their repair, thereby maintaining genomic stability. A critical nexus in the DDR is the response to DNA double-strand breaks (DSBs), the most cytotoxic form of DNA damage. Two master kinases, Ataxia Telangiectasia Mutated (ATM) and DNA-dependent Protein Kinase (DNA-PK), are principal initiators of the DSB repair signaling cascade.[1][2][3]
Upon activation, ATM and DNA-PK phosphorylate a multitude of downstream substrates to orchestrate a response that includes cell cycle arrest, apoptosis, and the recruitment of DNA repair machinery.[4][5] In many cancer cells, the DDR pathway is hyper-activated, allowing them to survive the genomic instability inherent to tumorigenesis and to resist DNA-damaging treatments like radiotherapy and chemotherapy. This dependency creates a therapeutic vulnerability. Inhibiting key DDR kinases like ATM and DNA-PK can selectively sensitize cancer cells to treatment, a concept known as synthetic lethality.[6][7]
The quinoline and quinolinone scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous approved kinase inhibitors due to their favorable geometry for ATP-competitive binding.[8][9][10] This application note details the strategic use of 6-Bromo-8-fluoroquinolin-4-ol , a key heterocyclic intermediate, for the synthesis of potent and selective ATM and DNA-PK inhibitors. The specific halogenation pattern—a bromine atom at the C-6 position and a fluorine atom at the C-8 position—is critical. The C-6 bromine provides a versatile handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions, while the C-8 fluorine can enhance binding potency and modulate pharmacokinetic properties.[11][12][13]
The ATM/DNA-PK Signaling Pathway in Response to DSBs
DNA double-strand breaks trigger the recruitment and activation of the PI3K-related kinases, ATM and DNA-PK. ATM is recruited by the MRE11-RAD50-NBS1 (MRN) complex, while DNA-PK is recruited by the Ku70/80 heterodimer that binds to broken DNA ends.[4][5] Their activation initiates a cascade that ultimately determines cell fate. Inhibitors derived from this compound are designed to block the catalytic activity of these kinases, thereby abrogating the downstream response and preventing the repair of lethal DSBs.
Synthetic Protocol: From Intermediate to Potent Inhibitor
The conversion of this compound into a final inhibitor typically involves two key transformations:
-
Activation of the 4-ol: The hydroxyl group is converted into a better leaving group, such as a chloride, to facilitate nucleophilic substitution.
-
Suzuki-Miyaura Cross-Coupling: The C-6 bromine is replaced with a desired aryl or heteroaryl moiety to build out the final molecular structure, which is crucial for potency and selectivity.[12][14]
Protocol 1: Chlorination of this compound
This protocol converts the quinolin-4-ol to the more reactive 6-bromo-4-chloro-8-fluoroquinoline intermediate.
Materials:
-
This compound (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (10-15 equiv)
-
N,N-Dimethylformamide (DMF) (catalytic, ~0.1 equiv)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv).
-
Carefully add phosphorus oxychloride (10-15 equiv) followed by a catalytic amount of DMF.
-
Scientist's Note: This reaction should be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water. DMF acts as a catalyst to form the Vilsmeier reagent in situ, which facilitates the chlorination.
-
-
Heat the mixture to reflux (approx. 110°C) for 3-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.
-
Scientist's Note: This is a highly exothermic quench. Adding the reaction mixture to ice helps to control the temperature and safely hydrolyze the excess POCl₃.
-
-
Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid, 6-bromo-4-chloro-8-fluoroquinoline, can be purified by column chromatography or used directly in the next step if sufficiently pure.
Protocol 2: Suzuki-Miyaura Coupling for Inhibitor Synthesis
This protocol couples the 6-bromo-4-chloro-8-fluoroquinoline with a suitable arylboronic acid to generate the core of the final inhibitor.
Materials:
-
6-bromo-4-chloro-8-fluoroquinoline (1.0 equiv)
-
Arylboronic acid or ester (e.g., 2-(methoxymethyl)pyridin-5-ylboronic acid) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃) (2.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Ethyl acetate
-
Brine
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating mantle
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for workup and purification (e.g., separatory funnel, chromatography column)
Procedure:
-
To a Schlenk flask, add 6-bromo-4-chloro-8-fluoroquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.03 equiv), and the base (2.0 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Scientist's Note: The palladium catalyst is sensitive to oxygen, which can lead to catalyst decomposition and failed reactions. Ensuring an inert atmosphere is critical for achieving high yields.
-
-
Add the degassed solvent system (e.g., Dioxane/Water) via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product. This product can then be further functionalized (e.g., at the 4-chloro position) to yield the final inhibitor.
Structure-Activity Relationship (SAR) and Performance Data
The this compound intermediate allows for systematic exploration of the structure-activity relationship. Modifications at the C-6 position via Suzuki coupling are particularly impactful on inhibitor potency and selectivity.[11]
| Compound ID | C-6 Substituent (R) | ATM IC₅₀ (nM) | DNA-PK IC₅₀ (nM) | Selectivity (ATR/ATM) | Cellular p-KAP1 IC₅₀ (nM) |
| AZ31 [11] | 6-(methoxymethyl)pyridin-3-yl | 0.6 | 1.1 | >1000 | 2.3 |
| M3541 [6][15] | Imidazo[4,5-c]quinolin-2-one core | <1 | - | >1000 | 1.1 |
| NU7441 [12] | Dibenzo[b,d]thiophen-4-yl | - | 14 | >100 | - |
| Hypothetical-1 | 4-Morpholinophenyl | 5.2 | 8.0 | >500 | 15.4 |
| Hypothetical-2 | 1-Methyl-1H-pyrazol-4-yl | 10.8 | 15.3 | >200 | 33.1 |
Data for AZ31 and M3541 are based on published values for related quinoline/quinolinone inhibitors. NU7441 is a potent DNA-PK inhibitor with a different core but illustrates the importance of the aryl substituent. Hypothetical data is included for illustrative SAR purposes.
Experimental and Synthetic Workflow
The overall process from intermediate to biological evaluation follows a logical and streamlined workflow. This ensures that the synthesized compounds are pure, well-characterized, and reliably tested for their intended biological activity.
Conclusion
This compound is a high-value intermediate for the development of targeted therapeutics against the ATM and DNA-PK kinases. Its structure provides a robust and modifiable scaffold for generating potent and selective inhibitors. The protocols and data presented here offer a guide for researchers in medicinal chemistry and drug discovery to synthesize and evaluate novel compounds aimed at exploiting the dependencies of cancer cells on the DNA Damage Response pathway. The continued exploration of this chemical space holds significant promise for developing next-generation cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. experts.llu.edu [experts.llu.edu]
- 3. journals.biologists.com [journals.biologists.com]
- 4. abeomics.com [abeomics.com]
- 5. ATM Signaling | GeneTex [genetex.com]
- 6. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 8-Bromo-6-fluoroquinoline|CAS 22960-18-5|RUO [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Regioselective Synthesis of 6-Bromo-8-fluoro-3-nitroquinolin-4-ol
Abstract
This document provides a detailed guide for the regioselective nitration of 6-bromo-8-fluoroquinolin-4-ol to synthesize 6-bromo-8-fluoro-3-nitroquinolin-4-ol, a valuable intermediate in medicinal chemistry. We delve into the mechanistic principles governing the reaction's high regioselectivity, offer a robust, step-by-step laboratory protocol, and provide expert insights for troubleshooting and optimization. The synthesis relies on a classic electrophilic aromatic substitution (EAS) mechanism, where precise control of reaction conditions is paramount for achieving high yield and purity.
Mechanistic Rationale: Achieving Regioselectivity
The successful synthesis of the target molecule hinges on understanding the directing effects of the substituents on the quinolin-4-ol scaffold during electrophilic aromatic substitution. The reaction proceeds via the generation of a highly reactive nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids.[1] The key to the protocol's success is directing this electrophile to the C3 position with high fidelity.
Analysis of Substituent Directing Effects
The regiochemical outcome is a result of the cumulative electronic influence of the hydroxyl, bromo, and fluoro groups, as well as the inherent reactivity of the quinoline core.
-
4-Hydroxy (-OH) Group: This is the most influential group. As a powerful activating group, it donates electron density into the ring system via a strong positive mesomeric (+M) effect.[2][3] This significantly increases the nucleophilicity of the ortho (C3) and para (C5) positions. Given its position on the pyridinone ring, its primary activating influence is directed towards the C3 position.
-
6-Bromo (-Br) and 8-Fluoro (-F) Groups: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive (-I) effect but are ortho, para-directing because of a lone pair-driven positive mesomeric (+M) effect.[4][5] The bromine at C6 directs towards C5 and C7, while the fluorine at C8 directs towards C7.
-
Quinoline Nucleus: Under the strongly acidic conditions required for nitration, the quinoline nitrogen is protonated, forming a quinolinium ion.[6] This strongly deactivates the entire heterocyclic ring system, making electrophilic attack on the pyridine ring (positions 2 and 3) generally unfavorable compared to the carbocyclic (benzene) ring.[6][7]
The Decisive Factor for C3 Nitration
While the protonated pyridine ring is deactivated, the C4-hydroxyl group's immense activating power at the adjacent C3 position overcomes this deactivation. The electronic push from the hydroxyl group makes the C3 position the most electron-rich and nucleophilic site in the entire molecule, decisively directing the incoming nitronium ion to this position. The directing effects of the halogens on the carbocyclic ring are comparatively weaker and cannot compete with the potent activation at C3.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
The Strategic Application of 6-Bromo-8-fluoroquinolin-4-ol in the Synthesis of Advanced Anticancer Agents
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] Its rigid, planar, and aromatic nature provides an ideal framework for interacting with various biological targets, including enzymes and receptors central to cancer cell proliferation and survival.[2][3] Among the vast library of quinoline derivatives, halogenated quinolines have emerged as particularly potent modulators of critical signaling pathways implicated in oncology. The strategic incorporation of halogen atoms, such as bromine and fluorine, can significantly enhance a molecule's pharmacological profile by modulating its lipophilicity, metabolic stability, and binding affinity to target proteins.
This technical guide focuses on the application of a specific, highly functionalized quinoline derivative, 6-Bromo-8-fluoroquinolin-4-ol , as a key building block in the synthesis of next-generation anticancer agents. While direct public-domain literature on this exact molecule is emerging, we will draw upon established synthetic routes for closely related analogues, such as 6-bromoquinolin-4-ol, to provide a comprehensive and predictive framework for its utilization. The principles and protocols outlined herein are designed to empower researchers, scientists, and drug development professionals to leverage the unique chemical attributes of this compound in the quest for novel cancer therapeutics.
The Rationale for 6-Bromo and 8-Fluoro Substitution
The specific placement of a bromine atom at the C6 position and a fluorine atom at the C8 position of the quinolin-4-ol core is a deliberate design choice rooted in established medicinal chemistry principles.
-
The 6-Bromo Moiety: The bromine atom at the C6 position serves as a versatile synthetic handle. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse chemical functionalities, enabling the exploration of a broad chemical space to optimize target engagement and pharmacokinetic properties. Furthermore, the electron-withdrawing nature of bromine can influence the electronic distribution of the quinoline ring system, potentially enhancing binding interactions with target proteins.
-
The 8-Fluoro Moiety: The introduction of a fluorine atom at the C8 position is a common strategy in modern drug design to fine-tune a molecule's properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability by blocking potential sites of oxidative metabolism. It can also enhance binding affinity through favorable electrostatic interactions with the target protein and improve cell membrane permeability.
The combination of these two halogens on the quinolin-4-ol scaffold creates a highly valuable intermediate for the synthesis of potent and selective anticancer agents, particularly kinase inhibitors.
Application in the Synthesis of PI3K/mTOR Inhibitors: A Case Study with a 6-Bromoquinolin-4-ol Analogue
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention. Several potent and selective PI3K/mTOR inhibitors feature a quinoline core, highlighting the importance of this scaffold in targeting this pathway.
A notable example is the synthesis of GSK2126458, a potent PI3K/mTOR inhibitor, which utilizes 6-bromoquinolin-4-ol as a key intermediate.[4] The synthetic principles applied in the synthesis of GSK2126458 can be directly extrapolated to the use of this compound.
Synthetic Workflow Overview
The general synthetic strategy involves the initial construction of the this compound core, followed by its conversion to a more reactive intermediate, and subsequent coupling with a suitable partner to yield the final kinase inhibitor.
Caption: A generalized workflow for the synthesis of a PI3K/mTOR inhibitor using a 6-bromo-8-fluoroquinoline intermediate.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromoquinolin-4-ol (Analogue to this compound)
This protocol is adapted from the synthesis of 6-bromoquinolin-4-ol, a known intermediate for PI3K inhibitors.[4] A similar approach can be envisioned for the 8-fluoro analogue starting from the corresponding 4-bromo-2-fluoroaniline.
Materials:
-
4-Bromoaniline
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Triethyl orthoformate
-
Ethanol
-
Diphenyl ether (Ph2O)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Synthesis of 5-(((4-Bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione:
-
To a solution of 4-bromoaniline (0.166 mol) in ethanol (480 mL), add 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (0.098 mol).
-
Reflux the mixture at 80°C for 3.5 hours.
-
Cool the reaction mixture, filter the resulting precipitate, wash with ethanol, and dry to afford the product as a white powder.
-
-
Cyclization to 6-Bromoquinolin-4-ol:
-
Preheat diphenyl ether (0.65 mol) as the solvent.
-
Slowly add the product from the previous step (0.031 mol) to the hot diphenyl ether.
-
Stir the mixture at reflux for 10 minutes.
-
After the reaction is complete, cool the mixture to 50°C.
-
Slowly add petroleum ether at room temperature and stir for 10 minutes.
-
Filter the precipitated solid, wash with ethyl acetate, and dry to obtain 6-bromoquinolin-4-ol as a yellowish product.
-
Protocol 2: Chlorination of the 4-Hydroxyl Group
The hydroxyl group at the 4-position is typically converted to a better leaving group, such as a chlorine atom, to facilitate subsequent nucleophilic substitution or cross-coupling reactions.
Materials:
-
6-Bromoquinolin-4-ol (or this compound)
-
Phosphorus oxychloride (POCl3)
-
Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
Procedure:
-
To a suspension of 6-bromoquinolin-4-ol (0.009 mol) in a suitable solvent, add phosphorus oxychloride (25 mL) dropwise.
-
Add a catalytic amount of DMF.
-
Reflux the mixture at 110°C for 3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution to pH 7-8 with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-bromo-4-chloroquinoline.
Protocol 3: Palladium-Catalyzed Cross-Coupling Reaction
The 6-bromo-4-chloroquinoline intermediate is a versatile substrate for various palladium-catalyzed cross-coupling reactions to introduce the final pharmacophore. The following is a general protocol for a Suzuki coupling.
Materials:
-
6-Bromo-4-chloro-8-fluoroquinoline
-
A suitable boronic acid or boronate ester coupling partner
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., Dioxane/water, Toluene)
Procedure:
-
To a reaction vessel, add 6-bromo-4-chloro-8-fluoroquinoline (1.0 eq), the boronic acid/ester (1.1-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Degas the vessel and backfill with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the degassed solvent.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final anticancer agent.
Mechanism of Action of Resulting Kinase Inhibitors
The anticancer agents synthesized from the this compound scaffold are designed to function as ATP-competitive inhibitors of their target kinases, such as PI3K and mTOR.
Caption: The competitive inhibition of a target kinase by a quinoline-based inhibitor.
The quinoline core typically forms hydrogen bonds with the hinge region of the kinase's ATP binding pocket, a key interaction for potent inhibition. The substituents introduced via the 6-bromo position can extend into other regions of the binding site, enhancing both potency and selectivity. The 8-fluoro group can contribute to favorable interactions and improve the overall drug-like properties of the molecule. By blocking the activity of kinases like PI3K and mTOR, these inhibitors disrupt the downstream signaling cascade that promotes cancer cell growth, leading to cell cycle arrest and apoptosis.
Data Presentation: Anticipated In Vitro Activity
While specific data for derivatives of this compound is not yet widely published, we can anticipate the type of data that would be generated during a drug discovery campaign. The following table illustrates a hypothetical structure-activity relationship (SAR) for a series of PI3K inhibitors based on this scaffold.
| Compound ID | R Group at C6 | PI3Kα IC50 (nM) | mTOR IC50 (nM) | MCF-7 Cell Proliferation IC50 (µM) |
| Lead-01 | -H | 50 | 75 | 1.5 |
| Lead-02 | -Phenyl | 25 | 40 | 0.8 |
| Lead-03 | -4-Fluorophenyl | 15 | 20 | 0.5 |
| Lead-04 | -3-Pyridyl | 10 | 15 | 0.3 |
| GSK2126458 | 2-amino-5-(2,2-difluoroethyl)phenyl | 0.019 | 0.18 | 0.0006 |
IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Conclusion and Future Perspectives
This compound represents a highly promising and versatile building block for the synthesis of novel anticancer agents. Its strategic halogenation pattern provides both a handle for synthetic diversification and the potential for improved pharmacological properties. The application of this intermediate in the synthesis of kinase inhibitors, particularly those targeting the PI3K/mTOR pathway, is a logical and promising avenue for cancer drug discovery. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers in this exciting field. As the exploration of chemical space around the quinoline scaffold continues, we anticipate that derivatives of this compound will play a significant role in the development of the next generation of targeted cancer therapies.
References
Application Notes & Protocols: Leveraging 6-Bromo-8-fluoroquinolin-4-ol for Structure-Activity Relationship (SAR) Studies in Drug Discovery
Abstract
The quinolin-4-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] This guide focuses on a specifically substituted analog, 6-Bromo-8-fluoroquinolin-4-ol, as a strategic starting point for structure-activity relationship (SAR) campaigns. The inherent functionalities of this molecule—the 8-fluoro group for modulating electronic properties and metabolic stability, and the 6-bromo atom as a versatile synthetic handle for diversification—make it an exceptional platform for generating novel chemical entities.[3] We provide an in-depth exploration of the strategic considerations, detailed synthetic protocols for scaffold preparation and analog generation, and a representative biological assay protocol to empower researchers in their drug discovery efforts.
The Strategic Advantage of the this compound Scaffold
The utility of this compound in SAR studies stems from its unique combination of features. The quinolin-4-one nucleus is in tautomeric equilibrium with its 4-hydroxyquinoline form, a feature critical for its interaction with biological targets, such as the hinge region of protein kinases.[4]
-
The 8-Fluoro Group: The introduction of a fluorine atom at the C-8 position significantly influences the molecule's physicochemical properties. Its strong electron-withdrawing nature can alter the pKa of the quinolone nitrogen and the acidity of the 4-hydroxyl group, potentially enhancing binding affinity to target proteins. Furthermore, C-F bonds are metabolically stable, often improving the pharmacokinetic profile of drug candidates.[5] In the context of fluoroquinolone antibiotics, an 8-fluoro substituent can confer good potency against gram-negative pathogens.[6]
-
The 6-Bromo Group: The bromine atom at the C-6 position is the cornerstone of this scaffold's utility in SAR. It is an ideal functional group for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the systematic and efficient introduction of a diverse array of substituents at this position, enabling a thorough exploration of the chemical space required for a successful SAR campaign.[3]
-
Other Positions for Modification: The N-1, C-2, C-3, and C-7 positions also represent key vectors for chemical modification that can profoundly impact biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6][7]
Synthesis of the Core Scaffold and Key Intermediates
The generation of analogs begins with a robust synthesis of the core scaffold and a key intermediate, 6-bromo-4-chloro-8-fluoroquinoline. The 4-chloro derivative is a critical precursor for introducing diversity at the C-4 position via nucleophilic aromatic substitution (SNAr).
Workflow for Core Scaffold Synthesis
Caption: Synthetic workflow for the core scaffold and key intermediate.
Protocol 2.1: Synthesis of this compound (Core Scaffold)
This protocol is adapted from the classical Gould-Jacobs reaction, a reliable method for quinolone synthesis.[4]
-
Reactants: 4-Bromo-2-fluoroaniline, Diethyl ethoxymethylenemalonate (DEEM).
-
Step 1 (Condensation): Mix equimolar amounts of 4-bromo-2-fluoroaniline and DEEM. Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline starting material.
-
Scientist's Note: This step forms the key enamine intermediate. Performing this reaction neat or with minimal solvent is often efficient.
-
-
Step 2 (Cyclization): Add the crude intermediate from Step 1 dropwise to a pre-heated high-boiling point solvent, such as diphenyl ether, at 240-250 °C.
-
Rationale: The high temperature is required to drive the thermal cyclization and subsequent elimination of ethanol to form the quinolin-4-one ring system.
-
-
Work-up: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed thoroughly with hexane and then ether to remove the high-boiling solvent.
-
Purification: The crude product can be recrystallized from a suitable solvent (e.g., ethanol, acetic acid) or purified by column chromatography to yield pure this compound. Characterization should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2.2: Synthesis of 6-Bromo-4-chloro-8-fluoroquinoline (Key Intermediate)
This protocol converts the 4-hydroxyl group into a more reactive leaving group.[8][9]
-
Reactants: this compound, Phosphorus oxychloride (POCl3), N,N-Dimethylformamide (DMF, catalytic).
-
Procedure: To a flask containing this compound, add an excess of POCl3 (e.g., 5-10 equivalents). Add a catalytic amount of DMF (1-2 drops).
-
Rationale: DMF reacts with POCl3 to form the Vilsmeier reagent, which is the active species that facilitates the chlorination of the 4-hydroxyl group.
-
-
Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice with vigorous stirring. The excess POCl3 will be quenched.
-
Neutralization: Basify the acidic aqueous solution carefully with a saturated solution of sodium bicarbonate or aqueous ammonia until the pH is ~8. This will precipitate the product.
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure 6-bromo-4-chloro-8-fluoroquinoline.[9]
Strategy for Structure-Activity Relationship (SAR) Exploration
A systematic SAR exploration involves modifying distinct regions of the core scaffold and evaluating the impact on biological activity. The this compound scaffold offers multiple vectors for diversification.
Caption: SAR exploration tree starting from the parent scaffold.
Protocols for Analog Synthesis
The following protocols exemplify how to functionalize the key C-6 and C-4 positions.
Protocol 4.1: C-6 Modification via Suzuki Cross-Coupling
-
Reactants: 6-Bromo-4-chloro-8-fluoroquinoline (or other C-4 analog), an appropriate boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., K2CO3, Cs2CO3).
-
Setup: In a reaction vessel, combine the bromo-quinoline (1 eq.), the boronic acid (1.2-1.5 eq.), and the base (2-3 eq.).
-
Degassing: Add a suitable solvent (e.g., dioxane/water mixture or DME). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Rationale: Oxygen can deactivate the palladium catalyst, so removing it is crucial for an efficient reaction.
-
-
Reaction: Add the palladium catalyst (0.05-0.1 eq.) to the degassed mixture. Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up & Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the C-6 functionalized analog.
Protocol 4.2: C-4 Modification via Nucleophilic Aromatic Substitution (SNAr)
-
Reactants: 6-Bromo-4-chloro-8-fluoroquinoline, a nucleophile (e.g., a primary/secondary amine, aniline, or thiol).
-
Procedure: Dissolve the 4-chloroquinoline (1 eq.) in a polar aprotic solvent such as ethanol, isopropanol, or DMF. Add the nucleophile (1.1-1.5 eq.).
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC or LC-MS. For less reactive nucleophiles, a non-nucleophilic base like diisopropylethylamine (DIPEA) can be added to scavenge the HCl byproduct.[10]
-
Work-up & Purification: Upon completion, cool the reaction. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed in vacuo, and the residue can be taken up in an organic solvent and washed with aqueous solutions to remove excess reagents and salts. The crude product is then purified by column chromatography or recrystallization.
Biological Evaluation: A Representative Kinase Inhibition Assay
To determine the activity of the newly synthesized analogs, a robust and quantitative biological assay is essential. As many quinoline derivatives are kinase inhibitors, we present a protocol for a generic in vitro kinase inhibition assay.[3][11]
Hypothetical Target Signaling Pathway: PI3K/Akt/mTOR
Caption: Inhibition of the PI3K signaling pathway by a quinolone analog.
Protocol 5.1: In Vitro PI3K Alpha HTRF Kinase Assay
-
Principle: This is a competitive binding assay using Homogeneous Time-Resolved Fluorescence (HTRF). The assay measures the ability of a test compound to displace a fluorescently labeled ATP analog from the kinase active site.
-
Materials: PI3K alpha enzyme, fluorescent ATP analog (tracer), Europium-labeled anti-tag antibody, assay buffer, 384-well plates, test compounds.
-
Compound Preparation: Serially dilute the synthesized quinolone analogs in 100% DMSO to create a concentration gradient (e.g., from 10 mM to 1 nM). Then, dilute these into the assay buffer.
-
Assay Procedure (in a 384-well plate): a. Add 2 µL of the diluted test compound solution. b. Add 4 µL of a solution containing the PI3K enzyme and the Europium-labeled antibody. c. Add 4 µL of the fluorescent tracer. d. Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal). Plot the HTRF ratio against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 value for each compound.
Data Interpretation and SAR Table
The IC50 values obtained from the biological assay are compiled to build an SAR table. This allows for direct comparison of how structural modifications affect potency.
| Compound ID | R1 (N1-pos) | R4 (C4-pos) | R6 (C6-pos) | PI3K IC50 (nM) |
| Parent-Cl | H | -Cl | -Br | >10,000 |
| A-1 | H | -NH(3-aminophenyl) | -Br | 8,500 |
| A-2 | H | -NH(3-methoxyphenyl) | -Br | 5,200 |
| B-1 | H | -NH(3-methoxyphenyl) | -(4-fluorophenyl) | 750 |
| B-2 | H | -NH(3-methoxyphenyl) | -(pyridin-3-yl) | 430 |
| B-3 | H | -NH(3-methoxyphenyl) | -(thiophen-2-yl) | 1,100 |
| C-1 | -CH3 | -NH(3-methoxyphenyl) | -(pyridin-3-yl) | 980 |
| C-2 | -cyclopropyl | -NH(3-methoxyphenyl) | -(pyridin-3-yl) | 250 |
Interpretation of Hypothetical Data:
-
C4 Modification: Replacing the 4-chloro group with an aniline derivative is necessary for activity (compare Parent-Cl to A-1/A-2). A methoxy substituent on the aniline is slightly better than an amino group.
-
C6 Modification: Replacing the 6-bromo with an aryl or heteroaryl group via Suzuki coupling dramatically increases potency (compare A-2 to B-1/B-2). A pyridine ring at C6 appears optimal in this series (B-2).
-
N1 Modification: Alkylation at the N-1 position shows varied effects. A methyl group is detrimental (compare B-2 to C-1), but a cyclopropyl group enhances potency significantly (compare B-2 to C-2), a common finding in quinolone SAR.[6]
Conclusion
The this compound scaffold is a highly valuable starting point for medicinal chemistry programs. Its strategic design allows for efficient, late-stage diversification at key positions. By combining robust synthetic protocols with quantitative biological assays, researchers can systematically explore the structure-activity relationships of novel quinolone analogs, accelerating the journey from a starting hit to a potent and optimized lead candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Using SAR and QSAR analysis to model the activity and structure of the quinolone-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atlantis-press.com [atlantis-press.com]
- 9. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 10. 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of 6-Bromo-8-fluoroquinolin-4-ol in the Development of Dual Kinase Inhibitors
Abstract
The simultaneous inhibition of multiple protein kinases, or polypharmacology, has emerged as a powerful strategy in cancer therapy to enhance efficacy and overcome drug resistance.[1][2][3] The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the foundation of numerous approved kinase inhibitors due to its favorable physicochemical properties and synthetic accessibility.[4][5][6] This document provides a comprehensive guide for researchers on leveraging the 6-bromo-8-fluoroquinolin-4-ol intermediate for the rational design and development of novel dual kinase inhibitors. We will delve into the strategic importance of this scaffold, provide detailed protocols for synthesis and evaluation, and discuss the interpretation of results in the context of dual-target drug discovery.
Introduction: The Rationale for Dual Kinase Inhibition and the Quinoline Scaffold
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7] While single-target kinase inhibitors have shown clinical success, their efficacy can be limited by the development of resistance, often through the activation of bypass signaling pathways.[7] Dual kinase inhibitors, which are designed to engage two distinct kinase targets simultaneously, offer a promising approach to mitigate this challenge.[1][2]
The quinoline ring system has proven to be a versatile and effective scaffold for the development of kinase inhibitors.[4][5] Its rigid structure provides a solid anchor for positioning functional groups to interact with the ATP-binding pocket of kinases.[6] The specific substitution pattern of this compound offers several advantages for medicinal chemists:
-
Strategic Bromination at Position 6: The bromine atom at the 6-position serves as a versatile synthetic handle for introducing a variety of substituents through cross-coupling reactions. This allows for the exploration of chemical space to optimize potency and selectivity.
-
Fluorination at Position 8: The fluorine atom at the 8-position can enhance the binding affinity of the molecule to its target kinases through favorable electrostatic interactions and can also improve metabolic stability.
-
The 4-ol (or 4-chloro) Functionality: The hydroxyl group at the 4-position, or its synthetic precursor, the 4-chloro group, is a key attachment point for side chains that can extend into different regions of the kinase active site, influencing the inhibitor's selectivity profile.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is a multi-step process that can be adapted from established literature procedures. A general and optimized synthetic route is described below.
Protocol 1: Synthesis of 6-Bromo-4-iodoquinoline
This protocol outlines the synthesis of a key intermediate, 6-bromo-4-iodoquinoline, which can then be converted to the desired this compound. This method is based on a cyclization reaction followed by substitution.[8]
Materials:
-
2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
4-bromoaniline
-
Triethyl orthoformate
-
Dowtherm A
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium iodide (NaI)
-
Acetonitrile
-
Dichloromethane
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Cyclization to form 6-bromoquinolin-4-ol:
-
In a round-bottom flask, combine Meldrum's acid and 4-bromoaniline in triethyl orthoformate.
-
Heat the mixture at an appropriate temperature to drive the initial condensation reaction.
-
Add the reaction mixture to pre-heated Dowtherm A at 250°C and maintain for 15 minutes to facilitate the cyclization.
-
Cool the reaction mixture and isolate the crude 6-bromoquinolin-4-ol.
-
-
Chlorination of 6-bromoquinolin-4-ol:
-
To the crude 6-bromoquinolin-4-ol, add phosphorus oxychloride (POCl₃) dropwise, followed by a catalytic amount of DMF.
-
Reflux the mixture at 110°C for 3 hours.[8]
-
Carefully remove the excess POCl₃ by distillation.
-
Slowly pour the remaining oil into ice water and stir for 30 minutes.
-
Neutralize the solution to pH 5-6 with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield 6-bromo-4-chloroquinoline.[8]
-
-
Iodination to form 6-bromo-4-iodoquinoline:
-
Dissolve the 6-bromo-4-chloroquinoline and sodium iodide (NaI) in acetonitrile.
-
Reflux the mixture at 100°C for 32 hours.[8]
-
Cool the reaction and remove the solvent under reduced pressure to obtain the crude 6-bromo-4-iodoquinoline.
-
Purify the product by recrystallization or column chromatography.
-
Designing Dual Kinase Inhibitors: A Structure-Activity Relationship (SAR) Driven Approach
The this compound scaffold provides a platform for generating a library of compounds to screen for dual kinase inhibitory activity. The following diagram illustrates a generalized workflow for this process.
Caption: Workflow for dual kinase inhibitor development.
Experimental Protocols for Inhibitor Evaluation
Once a library of derivatives based on the this compound scaffold is synthesized, a systematic evaluation of their biological activity is crucial.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against specific kinases.[9]
Materials:
-
Kinases of interest (e.g., PI3K, mTOR, MEK, ERK)
-
Specific kinase substrate peptides
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform a serial dilution of the compounds in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In the wells of a microplate, add the serially diluted compounds or a DMSO control.
-
Add the kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]
-
-
Data Analysis:
-
Measure the luminescence in each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Protocol 3: Cell-Based Kinase Activity Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block the phosphorylation of downstream targets in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., with known mutations in the target kinase pathways)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or a DMSO control for a specified time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the extent of target inhibition.
-
Data Presentation and Interpretation
The results from the in vitro and cell-based assays should be summarized in a clear and concise manner to facilitate the identification of promising dual kinase inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) | MEK1 IC50 (nM) | ERK2 IC50 (nM) |
| Lead-01 | 15 | 25 | >10,000 | >10,000 |
| Lead-02 | >10,000 | >10,000 | 50 | 75 |
| Dual-Hit-01 | 20 | 30 | 150 | 200 |
| Reference Cpd | 5 | 10 | 8 | 12 |
Data is hypothetical and for illustrative purposes only.
A compound like "Dual-Hit-01" would be of particular interest as it demonstrates activity against kinases in two different pathways (PI3K/mTOR and MEK/ERK), suggesting a dual inhibitory profile.
Visualizing Target Pathways
Understanding the signaling pathways targeted by the dual kinase inhibitors is essential for interpreting their mechanism of action.
Caption: Inhibition of PI3K/mTOR and MEK/ERK pathways.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel dual kinase inhibitors. The synthetic tractability of this core allows for the generation of diverse chemical libraries, and the established in vitro and cell-based assays provide a robust framework for their evaluation. Future work should focus on optimizing the potency and selectivity of lead compounds, as well as evaluating their pharmacokinetic properties and in vivo efficacy. The ultimate goal is to develop clinically viable dual kinase inhibitors that can overcome the limitations of single-agent therapies and improve outcomes for cancer patients.
References
- 1. Dual-target kinase drug design: Current strategies and future directions in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual Kinase Targeting in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent development of BTK-based dual inhibitors in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. atlantis-press.com [atlantis-press.com]
- 9. benchchem.com [benchchem.com]
Investigating the Antimicrobial Potential of 6-Bromo-8-fluoroquinolin-4-ol Derivatives: Application Notes and Protocols
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the antimicrobial potential of novel 6-Bromo-8-fluoroquinolin-4-ol derivatives. By leveraging established principles of antimicrobial research and providing detailed, field-proven protocols, this document serves as a practical resource for the systematic evaluation of this promising class of compounds.
The quinoline scaffold is a well-established pharmacophore in the realm of antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics.[1][2] The introduction of halogen substituents, such as bromine and fluorine, onto the quinoline ring can significantly modulate the compound's physicochemical properties and biological activity.[3] This guide outlines the critical experimental workflows to assess the efficacy and safety profile of newly synthesized this compound derivatives.
Section 1: Understanding the Putative Mechanism of Action
Quinolone antibiotics traditionally exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to an accumulation of double-stranded DNA breaks and subsequent cell death.[6]
It is hypothesized that this compound derivatives will share this mechanism of action. The presence of the fluorine atom at the C-8 position may enhance the compound's interaction with the target enzymes, a common strategy in the development of potent fluoroquinolones.[6]
Caption: Putative mechanism of action for quinolone derivatives.
Section 2: In Vitro Antimicrobial Susceptibility Testing
A critical first step in evaluating a new antimicrobial agent is to determine its spectrum of activity and potency against a panel of clinically relevant microorganisms. The following protocols for determining the Minimum Inhibitory Concentration (MIC) are based on widely accepted standards.[7][8]
Broth Microdilution Method for MIC Determination
This method is considered a gold standard for quantitative antimicrobial susceptibility testing.[9]
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
-
Agar Disk Diffusion Method (Kirby-Bauer Test)
This qualitative method provides a preliminary assessment of antimicrobial activity.[8]
Protocol:
-
Preparation of Agar Plates:
-
Use Mueller-Hinton Agar (MHA) plates.
-
Prepare a bacterial inoculum as described for the broth microdilution method.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the MHA plate.
-
-
Application of Disks:
-
Impregnate sterile paper disks with a known concentration of the this compound derivative.
-
Aseptically place the disks on the inoculated agar surface.
-
-
Incubation and Measurement:
-
Incubate the plates at 35-37°C for 16-24 hours.
-
Measure the diameter of the zone of inhibition around each disk. The size of the zone correlates with the susceptibility of the microorganism to the compound.
-
Caption: Experimental workflow for antimicrobial susceptibility testing.
Section 3: Cytotoxicity Assessment in Mammalian Cells
While potent antimicrobial activity is desired, it is equally crucial to ensure that the compounds are not toxic to host cells.[11][12] The following protocols are designed to assess the cytotoxicity of the this compound derivatives against a representative mammalian cell line (e.g., HEK293, HepG2).
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]
Protocol:
-
Cell Seeding:
-
Seed mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in cell culture medium.
-
Replace the existing medium with the medium containing the compound dilutions.
-
Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.
-
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity.[14]
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Collection of Supernatant:
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
-
LDH Reaction:
-
Use a commercially available LDH cytotoxicity assay kit.
-
Mix the supernatant with the reaction mixture provided in the kit and incubate as per the manufacturer's instructions.
-
-
Absorbance Measurement:
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).
-
Section 4: Data Presentation and Interpretation
The results of the antimicrobial susceptibility and cytotoxicity assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) |
| Staphylococcus aureus | Enterococcus faecalis | |
| Derivative 1 | ||
| Derivative 2 | ||
| Ciprofloxacin |
Table 2: Cytotoxicity of this compound Derivatives in Mammalian Cells
| Compound | IC₅₀ (µM) in HEK293 cells |
| Derivative 1 | |
| Derivative 2 | |
| Doxorubicin |
A promising antimicrobial candidate will exhibit low MIC values against a broad spectrum of bacteria and high IC₅₀ values in mammalian cell lines, indicating a favorable therapeutic index.
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apec.org [apec.org]
- 9. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 11. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 13. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Versatile Scaffold: Application and Protocols for 6-Bromo-8-fluoroquinolin-4-ol in Modern Drug Discovery
The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4] The strategic introduction of halogen atoms, such as bromine and fluorine, can significantly enhance the pharmacological properties of these molecules, including metabolic stability, binding affinity, and potency.[1][5] This guide provides an in-depth exploration of the 6-bromo-8-fluoroquinolin-4-ol scaffold, a promising but underexplored platform for the development of novel therapeutics. We will delve into its synthetic accessibility, derivatization potential, and prospective applications in oncology, infectious diseases, and inflammation.
The Rationale: Why this compound?
The unique arrangement of substituents on the this compound scaffold offers a compelling combination of features for medicinal chemists:
-
The Quinolin-4-ol Core: This moiety is a known pharmacophore present in various biologically active compounds, including antibacterial and anticancer agents.[6] The hydroxyl group at the 4-position provides a handle for further chemical modification and can participate in key hydrogen bonding interactions with biological targets.
-
Fluorine at Position 8: The introduction of a fluorine atom is a well-established strategy in drug design to modulate physicochemical properties.[1] The high electronegativity of fluorine can influence the pKa of the quinoline nitrogen and the C4-hydroxyl group, potentially enhancing binding affinity. Furthermore, the C-F bond is metabolically stable, which can improve the pharmacokinetic profile of drug candidates.
-
Bromine at Position 6: The bromine atom serves as a versatile synthetic handle for introducing a wide range of substituents through various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[7] This allows for the systematic exploration of the chemical space around the scaffold to optimize biological activity and selectivity.
Synthetic Pathways and Derivatization Strategies
The synthesis of the this compound scaffold can be achieved through established quinoline synthesis methodologies, such as the Gould-Jacobs reaction, starting from appropriately substituted anilines. Subsequent derivatization can be strategically performed at multiple positions to generate a diverse library of analogs.
Diagram: Synthetic and Derivatization Workflow
Caption: Proposed workflow for the synthesis and derivatization of the this compound scaffold.
Protocol 1: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the title scaffold, which may require optimization based on specific starting materials and laboratory conditions.
Materials:
-
4-Bromo-2-fluoroaniline
-
Diethyl (ethoxymethylene)malonate (DEEM)
-
Diphenyl ether
-
Dowtherm A
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Condensation: In a round-bottom flask, combine 4-bromo-2-fluoroaniline (1.0 eq.) and diethyl (ethoxymethylene)malonate (1.1 eq.). Heat the mixture at 100-120 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: To a preheated solution of diphenyl ether or Dowtherm A (10-20 volumes) at 250 °C, add the product from the previous step dropwise. Maintain the temperature for 15-30 minutes to facilitate the cyclization reaction.
-
Hydrolysis: Cool the reaction mixture to room temperature and add hexane to precipitate the crude ethyl 6-bromo-8-fluoro-4-hydroxyquinoline-3-carboxylate. Filter the solid and wash with hexane. Subsequently, heat the crude ester with an aqueous solution of NaOH (10-20%) under reflux for 2-4 hours to hydrolyze the ester.
-
Acidification and Isolation: After cooling, filter the reaction mixture to remove any insoluble impurities. Acidify the filtrate with concentrated HCl to a pH of 2-3 to precipitate the 6-bromo-8-fluoro-4-hydroxyquinoline-3-carboxylic acid.
-
Decarboxylation: The resulting carboxylic acid can be decarboxylated by heating in a high-boiling point solvent like diphenyl ether or by other established methods to yield the final product, this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Protocol 2: Derivatization at the C6-Position via Suzuki-Miyaura Coupling
This protocol provides a general method for introducing aryl or heteroaryl moieties at the 6-position of the scaffold.
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid or boronate ester (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Solvent system (e.g., 1,4-dioxane/water)
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or boronate ester, the palladium catalyst, and the base.
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Solvent Addition: Add the degassed solvent system to the reaction mixture.
-
Heating: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 °C to 120 °C. The reaction progress should be monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired 6-substituted derivative.[7]
Therapeutic Applications and Structure-Activity Relationship (SAR) Insights
Derivatives of the this compound scaffold are hypothesized to exhibit a range of biological activities based on the known pharmacology of related quinoline compounds.
Table 1: Potential Therapeutic Applications and Key SAR Insights
| Therapeutic Area | Rationale and Potential Mechanism | Key Substituents for Exploration at C6 |
| Anticancer | Quinolines are known to inhibit various kinases and topoisomerases.[8] The scaffold could be decorated to target specific enzymes involved in cancer cell proliferation and survival. | Aromatic and heteroaromatic rings to mimic kinase hinge-binding motifs.[7] |
| Antibacterial | The quinolin-4-one core is central to the activity of fluoroquinolone antibiotics, which target DNA gyrase and topoisomerase IV.[5][6] | Piperazine and other nitrogen-containing heterocycles are known to enhance antibacterial potency.[5] |
| Antifungal | Halogenated quinolines have demonstrated antifungal properties.[1][9] The mechanism may involve disruption of fungal cell membrane integrity or inhibition of essential enzymes. | Substituted phenyl rings and aliphatic chains could modulate lipophilicity and antifungal activity. |
| Anti-inflammatory | Some quinoline derivatives have shown anti-inflammatory effects by inhibiting inflammatory mediators.[3][10] | Amide and sulfonamide functionalities could introduce hydrogen bonding interactions with targets like cyclooxygenase or lipoxygenase. |
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the potential for multi-positional derivatization allow for the creation of large and diverse chemical libraries for biological screening. Future research should focus on the systematic exploration of the structure-activity relationships of its derivatives to identify potent and selective modulators of various biological targets. The protocols and insights provided in this guide serve as a foundational resource for researchers embarking on the exploration of this versatile chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. mdpi.com [mdpi.com]
- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-8-fluoroquinolin-4-ol
Welcome to the technical support center for the synthesis of 6-Bromo-8-fluoroquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting advice to help you optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions about the synthesis of this compound.
Q1: What is the primary synthetic route for this compound?
The most established and widely used method is the Gould-Jacobs reaction .[1] This is a multi-step process that begins with the condensation of an aniline derivative with a malonic ester derivative, followed by a high-temperature thermal cyclization to form the quinolin-4-ol scaffold.[2]
Q2: What are the recommended starting materials?
The standard starting materials are:
-
4-Bromo-2-fluoroaniline: This provides the core benzene ring with the required bromine and fluorine substituents.
-
Diethyl ethoxymethylenemalonate (DEEMM): This malonic ester derivative reacts with the aniline to form the key intermediate necessary for cyclization.
Q3: Why is a very high temperature required for the cyclization step?
The key step in the Gould-Jacobs reaction is an intramolecular 6-electron electrocyclization.[2] This process has a significant activation energy barrier that must be overcome to form the quinoline ring system. Temperatures are typically in the range of 250-260 °C to provide sufficient thermal energy for the reaction to proceed at a practical rate.[2]
Q4: What are the challenges associated with the high-temperature cyclization?
While necessary, the high temperatures (>250 °C) can lead to several issues, including product decomposition, the formation of tar-like byproducts, and undesirable side reactions.[3] This makes temperature control and reaction time critical parameters to optimize for achieving a good yield.
Q5: Are there more efficient alternatives to conventional heating in high-boiling solvents?
Yes. Microwave-assisted synthesis has emerged as a highly effective alternative. It allows for rapid and uniform heating, which can significantly shorten reaction times (often from hours to minutes) and improve yields by minimizing product degradation.[2][4] This method offers precise temperature and pressure control, which is invaluable for optimizing challenging reactions like this cyclization.[4]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Problem: Low or No Yield of this compound
Q: I've completed the thermal cyclization step, but my final yield is disappointingly low. What are the most probable causes and how can I fix them?
Low yield is the most common issue in this synthesis and typically points to one of three factors: suboptimal reaction conditions, incomplete conversion of the intermediate, or product degradation.
Causality Analysis:
-
Inadequate Temperature: The cyclization has a high thermal energy requirement. If the temperature of your reaction medium (e.g., Dowtherm A, Diphenyl ether) does not consistently stay within the optimal range (typically ~250-260 °C), the reaction rate will be too slow for a complete conversion within a practical timeframe.[2]
-
Insufficient Reaction Time: Even at the correct temperature, the reaction needs sufficient time for the cyclization to proceed to completion. Prematurely stopping the reaction will leave unreacted intermediate.
-
Product Degradation: Conversely, heating for too long or at an excessively high temperature can cause the desired product to decompose, leading to the formation of char and a significant reduction in yield.[3][4]
Solutions & Optimization Strategies:
-
Verify Temperature: Ensure your reaction setup provides accurate and stable temperature control. Use a high-temperature thermometer directly in the reaction mixture if possible.
-
Monitor the Reaction: Track the disappearance of the intermediate (Diethyl 2-((4-bromo-2-fluorophenyl)amino)maleate) using Thin Layer Chromatography (TLC). This provides direct evidence of reaction progress and helps determine the optimal endpoint.
-
Consider Microwave Synthesis: If available, a microwave reactor is the preferred method for this step. It allows for precise control over temperature and time, minimizing the risk of overheating and decomposition.[4]
Data Summary: Reaction Condition Comparison
| Parameter | Conventional Heating | Microwave-Assisted Heating | Rationale & Advantage |
| Solvent | Dowtherm A, Diphenyl Ether[3] | High-boiling solvent or solvent-free[4] | Microwave can often be run solvent-free, simplifying workup. |
| Temperature | 250 - 260 °C[2] | 250 - 300 °C (precisely controlled)[4] | Microwave offers superior temperature control, preventing over/under-heating. |
| Time | 30 - 90 minutes (or longer) | 5 - 20 minutes[4] | Drastic reduction in reaction time minimizes byproduct formation. |
| Typical Yield | Variable, often low without optimization | Generally higher and more reproducible[4] | Rapid, uniform heating improves efficiency and reduces degradation. |
Troubleshooting Workflow: Low Yield
This decision tree can guide your optimization process.
Caption: A decision tree for troubleshooting low yields.
Problem: Difficulty Removing the High-Boiling Solvent
Q: After the reaction, I'm finding it very difficult to separate my product from the Dowtherm A / Diphenyl Ether. What is the most effective purification method?
This is a common mechanical issue due to the physical properties of the solvents required for the reaction. The key is to leverage the poor solubility of the quinolinol product in non-polar solvents at room temperature.
Causality Analysis:
High-boiling aromatic ethers like Dowtherm A are excellent solvents for the reactants and products at high temperatures.[3] However, they are viscous oils at room temperature and non-volatile, making removal by evaporation impossible. Standard extraction is also complicated by their density and immiscibility.
Solutions & Optimization Strategies:
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature (or slightly above, e.g., 50 °C, if the mixture becomes too viscous).[5] The product should begin to precipitate as it is less soluble at lower temperatures.
-
Trituration with a Non-Polar Solvent: Add a large volume of a non-polar solvent like cyclohexane, n-hexane, or petroleum ether to the cooled mixture.[2][5] Stir vigorously. This will cause the desired product to precipitate fully as a solid, while the high-boiling solvent remains in solution.
-
Filtration and Thorough Washing: Collect the solid product by vacuum filtration. It is critical to wash the collected solid cake thoroughly with fresh, cold non-polar solvent to remove all residual high-boiling solvent. Repeat the washing several times.
-
Drying: Dry the purified solid under vacuum to remove any remaining washing solvent.
Experimental Protocols
The synthesis of this compound is a two-step process.
Caption: The Gould-Jacobs workflow for this compound.
Protocol 1: Synthesis of Intermediate (Diethyl 2-((4-bromo-2-fluorophenyl)amino)maleate)
-
Reaction Setup: In a round-bottom flask, combine 4-bromo-2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEMM) (1.05 - 1.1 eq).
-
Heating: Heat the mixture with stirring at 100-110 °C for 1-2 hours. The reaction can be monitored by TLC for the consumption of the aniline.
-
Isolation: Cool the reaction mixture to room temperature. The product, an off-white solid, should crystallize. If it remains an oil, add n-hexane and stir to induce crystallization.
-
Purification: Filter the solid and wash it with cold n-hexane to remove any excess DEEMM. Dry the product under vacuum. The intermediate is typically used in the next step without further purification.
Protocol 2: Thermal Cyclization via Conventional Heating
-
Reaction Setup: In a flask equipped with a reflux condenser and a thermometer, add the intermediate from Protocol 1 (1.0 eq) to a high-boiling solvent such as Dowtherm A or diphenyl ether (typically 5-8 times the mass of the intermediate).[3][6]
-
Heating: Heat the stirred mixture to 250-260 °C. Maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC.[2]
-
Workup: Once the reaction is complete (or has reached optimal conversion), remove the heat source and allow the mixture to cool to approximately 50 °C.[5]
-
Precipitation: Slowly add n-hexane or cyclohexane (at least 5-10 volumes) to the cooled mixture with vigorous stirring to precipitate the product.
-
Isolation and Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with fresh n-hexane to remove all traces of the high-boiling solvent. Dry the final product, this compound, under vacuum.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ablelab.eu [ablelab.eu]
- 5. atlantis-press.com [atlantis-press.com]
- 6. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 6-Bromo-8-fluoroquinolin-4-ol by Column Chromatography
This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of crude 6-Bromo-8-fluoroquinolin-4-ol using column chromatography. This document provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification process, ensuring a higher success rate and purity of the final compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the column chromatography of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: The Compound is Not Eluting from the Column or is Showing Severe Tailing.
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Question: My this compound is either stuck at the top of the silica gel column or is eluting as a long, tailing band, resulting in poor separation and mixed fractions. What is causing this and how can I fix it?
-
Answer: This is a common issue when purifying polar, heterocyclic compounds like quinolin-4-ols on normal-phase silica gel. The primary cause is strong interaction between the polar functional groups of your compound (the hydroxyl and the nitrogen in the quinoline ring) and the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption or slow, non-ideal elution.
Root Cause Analysis and Solutions:
-
Excessive Polarity of the Stationary Phase: Standard silica gel is highly polar and can strongly bind to your polar analyte.
-
Solution 1: Deactivate the Silica Gel. You can reduce the acidity of the silica gel by preparing a slurry with your initial mobile phase and adding a small amount of a basic modifier like triethylamine (TEA) or ammonia solution (typically 0.1-1% v/v). This will cap the most acidic silanol groups, reducing the strong interactions.
-
Solution 2: Switch to a Different Stationary Phase. Consider using a less polar stationary phase like neutral or basic alumina. Alternatively, reversed-phase (C18) silica gel can be an excellent option if your compound has sufficient hydrophobicity.[1][2]
-
-
Inappropriate Mobile Phase Polarity: The mobile phase may not be polar enough to effectively compete with the stationary phase for your compound.
-
Solution: Increase the Mobile Phase Polarity. If you are using a solvent system like hexane/ethyl acetate, gradually increase the proportion of the more polar solvent (ethyl acetate). If your compound still doesn't move, you may need to introduce a stronger, more polar solvent like methanol or isopropanol into your mobile phase. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often more effective than an isocratic elution for polar compounds.[1]
-
Workflow for Troubleshooting Elution Issues:
Caption: Troubleshooting workflow for elution problems.
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Issue 2: Poor Separation of the Product from Impurities.
-
Question: I am able to elute my compound, but it is co-eluting with one or more impurities. How can I improve the resolution?
-
Answer: Achieving good separation, or resolution, depends on the differential partitioning of your product and its impurities between the stationary and mobile phases. If they are eluting together, you need to alter the chromatographic conditions to exploit differences in their chemical properties.
Strategies for Improving Resolution:
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Optimize the Mobile Phase: This is often the most straightforward approach.
-
Fine-tune the Solvent Ratio: Small changes in the ratio of your polar and non-polar solvents can significantly impact separation. Use thin-layer chromatography (TLC) to test various solvent systems to find the one that gives the best separation (largest ΔRf) between your product and the impurities. An ideal Rf value for the desired compound is typically between 0.3 and 0.4 for good separation on a column.[3]
-
Change Solvent Composition: If adjusting the ratio of your current solvents doesn't work, try a different solvent system altogether. For example, if you are using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol system. Different solvents interact with your compounds in different ways, which can lead to changes in elution order and improved separation.
-
-
Sample Loading Technique: Overloading the column is a common cause of poor separation.
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Dry Loading: If your crude product has poor solubility in the initial mobile phase, it can be beneficial to dry-load the sample.[4] To do this, dissolve your crude material in a suitable solvent (like dichloromethane or methanol), add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column. This technique ensures that the sample is introduced to the column as a narrow, uniform band, which is crucial for good separation.[4][5]
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Logical Relationship for Improving Separation:
Caption: Strategies for enhancing separation resolution.
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Frequently Asked Questions (FAQs)
-
Q1: What is a good starting solvent system for the purification of this compound on silica gel?
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A1: Due to the polar nature of the quinolin-4-ol scaffold, a good starting point would be a mixture of a moderately polar solvent and a more polar solvent. A common and effective system is a gradient of ethyl acetate in hexanes, or for more polar compounds, dichloromethane (DCM) and methanol (MeOH).[2] It is highly recommended to first perform TLC analysis with different solvent systems to determine the optimal mobile phase for your specific crude material. For instance, start with 100% DCM and gradually add MeOH (1%, 2%, 5%, etc.) to find a system that gives your product an Rf value of approximately 0.3-0.4.
-
-
Q2: How much silica gel should I use for my column?
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A2: A general rule of thumb is to use a ratio of 30:1 to 50:1 of silica gel to crude material by weight. For example, if you have 1 gram of crude product, you should use 30 to 50 grams of silica gel. This ratio can be adjusted based on the difficulty of the separation. For closely eluting impurities, a higher ratio (e.g., 100:1) may be necessary.
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-
Q3: My purified compound is colored (e.g., yellow or brown), but I expect it to be white. What could be the reason?
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A3: Quinoline derivatives can sometimes be susceptible to oxidation, which can lead to discoloration.[2] This can be exacerbated by exposure to air, light, or residual acidic impurities on the silica gel. Ensure you are using freshly distilled solvents and consider storing the purified fractions under an inert atmosphere (like nitrogen or argon) and in the dark. If the discoloration is due to a persistent impurity, you may need to re-purify the material using a different solvent system or consider an alternative purification technique like recrystallization.
-
-
Q4: Can I use reversed-phase chromatography for this compound?
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A4: Yes, reversed-phase chromatography is a viable and often excellent alternative for purifying polar compounds like this compound.[1][6] In this case, you would use a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol). A small amount of an acid, like formic acid or trifluoroacetic acid (TFA) (typically 0.1%), is often added to the mobile phase to improve peak shape by protonating the basic nitrogen atom of the quinoline.[7]
-
Experimental Protocol: A Representative Method
The following is a detailed, step-by-step protocol for the purification of crude this compound. This method is based on standard practices for the purification of similar polar heterocyclic compounds.
Table 1: Materials and Parameters for Column Chromatography
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography. |
| Column Dimensions | 40 mm inner diameter x 300 mm length | Appropriate for purifying 1-2 g of crude material. |
| Crude Sample Load | 1.5 g | A typical load for a column of this size. |
| Mobile Phase | Gradient: Dichloromethane (DCM) to 5% Methanol in DCM | A gradient is used to elute compounds with a range of polarities. |
| Sample Loading | Dry Loading | Recommended for compounds with limited solubility in the initial eluent.[4] |
| Fraction Size | 20 mL | Small enough to ensure good resolution between fractions. |
Step-by-Step Methodology:
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Preparation of the Mobile Phase:
-
Prepare 1 L of 100% Dichloromethane (Eluent A).
-
Prepare 500 mL of 5% Methanol in Dichloromethane (Eluent B).
-
Ensure all solvents are HPLC grade or freshly distilled.
-
-
Sample Preparation (Dry Loading):
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Dissolve 1.5 g of crude this compound in approximately 15-20 mL of methanol.
-
Add 3-4 g of silica gel to this solution and mix to form a slurry.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[5]
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand.
-
Prepare a slurry of approximately 60 g of silica gel in 150 mL of Eluent A.
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly. Ensure there are no air bubbles or cracks in the packed bed.
-
Add another thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Drain the solvent until the level is just at the top of the sand layer.
-
Carefully add the dried sample-silica mixture to the top of the column, ensuring an even layer.
-
Gently tap the side of the column to settle the powder.
-
Add a final protective layer of sand on top of the sample.
-
-
Elution and Fraction Collection:
-
Carefully add Eluent A to the column without disturbing the top layer.
-
Begin elution with 100% DCM, collecting 20 mL fractions.
-
After collecting approximately 10-15 fractions, gradually increase the polarity by switching to a mixture of Eluent A and Eluent B, and finally to 100% Eluent B.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
-
Analysis and Product Isolation:
-
Spot every second or third fraction on a TLC plate and visualize under UV light (254 nm).
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. columbia.edu [columbia.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 6-Bromo-8-fluoroquinolin-4-ol
Welcome to the technical support guide for the synthesis of 6-Bromo-8-fluoroquinolin-4-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this specific synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you in your experimental work.
The predominant synthetic route to this quinolin-4-ol scaffold is the Gould-Jacobs reaction . This pathway involves the condensation of 4-bromo-2-fluoroaniline with an ethoxymethylenemalonic ester derivative, followed by a high-temperature thermal cyclization and subsequent saponification/decarboxylation steps.[1] While robust, the harsh conditions required, particularly for the cyclization (often >250 °C), can lead to several predictable side reactions.[2]
This guide is structured in a question-and-answer format to directly address the most common issues observed in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My final product analysis (LC-MS, NMR) shows a significant isomeric impurity that is difficult to separate. What is it and why does it form?
Answer:
The most common isomeric byproduct in this synthesis is 8-Bromo-6-fluoroquinolin-4-ol . Its formation is a direct consequence of the regioselectivity of the thermal cyclization step in the Gould-Jacobs reaction.[2]
Mechanistic Cause: The cyclization is an intramolecular electrophilic aromatic substitution, where the aniline ring attacks a ketene intermediate formed from the malonate moiety. The starting material, 4-bromo-2-fluoroaniline, has two available ortho positions for this ring closure to occur:
-
C6 Position (adjacent to the fluorine atom): Attack at this position is sterically less hindered and leads to the desired This compound .
-
C2 Position (adjacent to the bromine atom): Attack at this position is more sterically hindered by the bulky bromine atom and leads to the undesired 8-Bromo-6-fluoroquinolin-4-ol regioisomer.
Generally, the reaction favors cyclization at the less sterically hindered position. However, electronic effects and the high thermal energy of the reaction can allow the formation of a significant percentage of the undesired isomer, leading to a mixture of products.[2]
Troubleshooting Protocol:
-
Optimize Cyclization Temperature: High temperatures can sometimes overcome the activation barrier for the less favored pathway. Experiment with lowering the cyclization temperature in your high-boiling solvent (e.g., Dowtherm A, diphenyl ether) in 10-15 °C increments. While this may require longer reaction times, it can significantly improve the isomeric ratio.
-
Solvent Choice: The polarity and boiling point of the solvent can influence the transition state of the cyclization. While high-boiling aromatic ethers are standard, exploring other solvents like mineral oil could potentially alter the selectivity.
-
Purification Strategy: If the isomer cannot be avoided synthetically, focus on purification. These isomers often have very similar polarities. Consider derivatization to alter the polarity of the desired product for easier separation, or employ advanced chromatographic techniques like supercritical fluid chromatography (SFC).
Question 2: I'm observing a significant amount of an intermediate that appears to be the uncyclized anilidomethylenemalonate. Why is the cyclization incomplete?
Answer:
This issue points to insufficient energy or time for the thermal cyclization step. The conversion of the diethyl 2-((4-bromo-2-fluorophenylamino)methylene)malonate intermediate to the quinoline core is typically the most demanding step of the sequence.
Mechanistic Cause: The thermal cyclization requires high temperatures (typically >250 °C) to proceed efficiently.[2] If the temperature is too low or the reaction time is too short, the reaction will stall at the intermediate stage. This is a common problem when trying to avoid the tar formation associated with very high temperatures.
Troubleshooting Protocol:
| Parameter | Troubleshooting Action | Rationale |
| Reaction Temperature | Ensure the reaction mixture reaches and maintains the target temperature (e.g., 250-260 °C). Use a high-precision thermometer directly in the reaction vessel. | A common error is measuring the heating mantle or oil bath temperature, not the internal reaction temperature. |
| Reaction Time | Increase the reaction time at the target temperature. Monitor the reaction's progress using TLC or a quenched LC-MS sample every 30 minutes. | Some systems require extended heating to achieve full conversion. |
| Solvent Volume | Ensure sufficient high-boiling solvent is used to facilitate efficient heat transfer throughout the mixture. | A viscous or partially solidified mixture will not heat evenly, leading to incomplete reaction. |
| Agitation | Confirm that the stirring is vigorous and efficient. A magnetic stir bar may be insufficient for a thick slurry; consider mechanical stirring. | Poor mixing leads to localized cold spots where the reaction will not proceed. |
Question 3: My product contains a significant amount of 6-Bromo-8-fluoro-4-hydroxyquinoline-3-carboxylic acid. How can I ensure complete decarboxylation?
Answer:
The final step of the Gould-Jacobs reaction, after cyclization and saponification of the ester, is the decarboxylation of the resulting 3-carboxylic acid.[1] Incomplete removal of this carboxyl group is a frequent source of impurity.
Mechanistic Cause: Decarboxylation is typically achieved by heating the carboxylic acid intermediate, often in the same high-boiling solvent used for cyclization or after acidification of the saponified intermediate. The reaction requires sufficient thermal energy to extrude CO2. The stability of the resulting carbanion/intermediate influences the ease of this step. In some cases, the reaction may require harsh acidic conditions in addition to heat.
Troubleshooting Protocol:
-
Confirm Saponification is Complete: Before attempting decarboxylation, ensure the ethyl ester has been fully hydrolyzed to the carboxylate salt. This can be monitored by TLC or LC-MS. Incomplete hydrolysis will prevent subsequent decarboxylation.
-
Increase Decarboxylation Temperature/Time: After acidification of the saponified mixture, heat the suspension to a higher temperature or for a longer duration. Monitor the evolution of CO2 gas as an indicator of reaction progress.
-
Acid Catalyst: If simple heating is insufficient, consider adding a stronger acid catalyst during the decarboxylation step. However, be cautious as this can promote other side reactions.
-
Alternative Procedure: Isolate the crude 3-carboxylic acid product after saponification and acidification. Then, subject this isolated solid to a separate, optimized decarboxylation step in a high-boiling solvent like diphenyl ether, which provides better temperature control.[3]
Question 4: The reaction turned into a dark, intractable tar with very low yield of the desired product. What causes this and how can it be prevented?
Answer:
Tar and polymer formation is a classic problem in high-temperature quinoline syntheses, including the Gould-Jacobs and especially the Skraup reactions.[4][5] It arises from the decomposition and polymerization of starting materials, intermediates, and products under harsh thermal and/or acidic conditions.
Mechanistic Cause: At temperatures exceeding 250 °C, aromatic amines and malonate derivatives can undergo various uncontrolled side reactions. These can include intermolecular condensations, polymerization, and general thermal decomposition. The presence of any impurities in the starting materials can often initiate these unwanted pathways.
Troubleshooting Protocol:
-
Purity of Starting Materials: Use highly purified 4-bromo-2-fluoroaniline and diethyl ethoxymethylenemalonate. Impurities can act as catalysts for polymerization.
-
Controlled Heating: Add the aniline-malonate adduct to the pre-heated high-boiling solvent in portions rather than heating the entire mixture from room temperature. This minimizes the time the reactants are exposed to intermediate temperatures where side reactions may be more competitive.
-
Inert Atmosphere: Conduct the high-temperature cyclization under a nitrogen or argon atmosphere to prevent oxidative side reactions that can contribute to tar formation.
-
Temperature Optimization: As mentioned in FAQ 1, carefully find the lowest possible temperature that allows for complete cyclization within a reasonable timeframe. Often, an extra hour of reaction time at 250 °C is far better than 15 minutes at 280 °C.
Visualizing the Reaction Pathways
The following diagram illustrates the primary synthetic route to this compound and the key branching points that lead to common byproducts.
Caption: Reaction scheme for this compound synthesis and byproduct formation.
References
Technical Support Center: Optimizing Cyclization for 6-Bromo-8-fluoroquinolin-4-ol
Welcome to the technical support center for the synthesis of 6-Bromo-8-fluoroquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the critical cyclization step in the formation of this and related quinolin-4-ol derivatives. The following information is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My thermal cyclization to form the quinolin-4-ol is resulting in a low yield and significant tar formation. What are the likely causes and how can I mitigate this?
A1: Low yields and tarring during thermal cyclization, particularly in Gould-Jacobs or Conrad-Limpach type reactions, are common issues stemming from the high temperatures required, often exceeding 250°C.[1][2] These harsh conditions can lead to decomposition of the starting materials and the desired product.[1]
Potential Causes:
-
Localized Overheating: Uneven heating can create hotspots in the reaction mixture, accelerating decomposition pathways.
-
Atmospheric Oxidation: The presence of oxygen at high temperatures can promote oxidative side reactions, leading to complex polymeric byproducts.
-
Prolonged Reaction Time: Extended heating, even at the target temperature, can increase the likelihood of product degradation.[2]
-
Inappropriate Solvent: Running the reaction neat or in a solvent with an unsuitable boiling point can lead to poor heat transfer and decomposition.[3]
Troubleshooting & Optimization Strategies:
-
Solvent Selection: The use of a high-boiling, inert solvent is crucial for uniform heat distribution. Dowtherm A or diphenyl ether are classic choices for the Gould-Jacobs reaction, while mineral oil or 1,2,4-trichlorobenzene have been shown to dramatically improve yields in the Conrad-Limpach synthesis.[1][2][4]
-
Inert Atmosphere: To prevent oxidative side reactions, it is highly recommended to conduct the cyclization under an inert atmosphere, such as nitrogen or argon.[1][2]
-
Temperature and Time Optimization: A systematic optimization of both temperature and reaction time is essential. Gradually increase the temperature to find the minimum required for efficient cyclization while minimizing degradation.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
-
Microwave Synthesis: Consider using microwave irradiation as an alternative heating method. Microwave heating can provide rapid and uniform heating, often leading to significantly shorter reaction times and improved yields compared to conventional methods.[2][5]
Q2: I am observing the formation of an unexpected regioisomer during the cyclization. How can I improve the regioselectivity of my reaction?
A2: Poor regioselectivity is a frequent challenge when using unsymmetrically substituted anilines or β-ketoesters in quinoline syntheses like the Conrad-Limpach or Gould-Jacobs reactions.[1][6] The electronic and steric properties of the substituents on the aniline ring play a significant role in directing the cyclization.
Controlling Regioselectivity:
-
Aniline Substituents: Electron-donating groups on the aniline ring generally favor cyclization at the para position to the activating group, while electron-withdrawing groups can lead to a mixture of isomers. The steric bulk of substituents can also influence the site of cyclization.[7]
-
Reaction Conditions: The choice of acid catalyst and solvent can sometimes influence the ratio of regioisomers formed.[7] For instance, in the Combes synthesis, switching between sulfuric acid and polyphosphoric acid (PPA) can alter the product distribution.[7]
-
Strategic Choice of Starting Materials: If possible, select starting materials that favor the formation of the desired regioisomer. For example, in a Friedländer synthesis, using a directing group on an unsymmetrical ketone can control the site of condensation.[1]
Troubleshooting Guide: Step-by-Step Protocols
Problem: Incomplete Cyclization in Gould-Jacobs Synthesis
If your Gould-Jacobs cyclization is not proceeding to completion, resulting in a low yield of this compound, follow this troubleshooting workflow.
dot
Caption: Troubleshooting workflow for incomplete Gould-Jacobs cyclization.
Experimental Protocol: Optimization of Gould-Jacobs Cyclization
-
Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the anilidomethylenemalonate intermediate.
-
Solvent Addition: Add a high-boiling solvent such as Dowtherm A or diphenyl ether.[2]
-
Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes.
-
Heating: Heat the mixture to 250°C under a nitrogen atmosphere.[2]
-
Monitoring: Monitor the reaction by TLC or LC-MS at regular intervals (e.g., every 15-30 minutes).
-
Work-up: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. The product may precipitate upon cooling.
-
Isolation: Dilute the mixture with a non-polar solvent like hexanes to further precipitate the product. Collect the solid by filtration, wash thoroughly with the non-polar solvent, and dry under vacuum.[1]
Problem: Side Product Formation in Conrad-Limpach Synthesis
The Conrad-Limpach synthesis can be prone to side reactions, especially if the initial condensation and subsequent cyclization are not well-controlled.
dot
Caption: Decision tree for minimizing side products in Conrad-Limpach synthesis.
Experimental Protocol: Two-Step Conrad-Limpach Synthesis
Step 1: Formation of the β-aminoacrylate (Kinetic Product)
-
Reaction Setup: In a round-bottom flask, combine the substituted aniline (e.g., 4-bromo-2-fluoroaniline) and the β-ketoester (e.g., ethyl acetoacetate).
-
Condensation: Stir the mixture at a lower temperature (e.g., room temperature to 60°C). The reaction between anilines and β-ketoesters at lower temperatures favors the formation of the β-aminoacrylate.[6]
-
Monitoring: Monitor the formation of the intermediate by TLC or NMR.
-
Isolation (Optional): The intermediate can be isolated or used directly in the next step.
Step 2: Thermal Cyclization to 4-Quinolone (Thermodynamic Product)
-
Solvent Addition: To the crude or isolated β-aminoacrylate, add a high-boiling inert solvent like mineral oil.[3]
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid, to facilitate the necessary tautomerizations.[3]
-
Heating: Heat the mixture to approximately 250°C with vigorous stirring under an inert atmosphere.[1][3]
-
Work-up and Purification: After cooling, the product often precipitates. Dilute with a hydrocarbon solvent (e.g., hexanes) to aid precipitation and dissolve the reaction solvent. Collect the solid product by filtration, wash thoroughly, and dry.[1]
Data Summary
Table 1: Recommended Solvents for High-Temperature Cyclization
| Reaction Type | Recommended Solvents | Typical Boiling Range (°C) | Reference |
| Gould-Jacobs | Dowtherm A, Diphenyl Ether | 257-258 | [2] |
| Conrad-Limpach | Mineral Oil, 1,2,4-Trichlorobenzene | >300, 214 | [1][4] |
Table 2: General Troubleshooting for Quinolin-4-ol Synthesis
| Issue | Potential Cause | Recommended Action | Reference |
| Low Yield | Incomplete reaction, product decomposition | Optimize temperature and time, use microwave heating, ensure inert atmosphere | [1][2] |
| Tar Formation | High reaction temperature, prolonged heating, oxidation | Use a high-boiling inert solvent, minimize reaction time, run under N₂ or Ar | [2][7] |
| Poor Regioselectivity | Electronic/steric effects of substituents | Modify substituents, screen different acid catalysts and solvents | [1][7] |
| Difficult Purification | Presence of tarry materials, residual high-boiling solvent | Triturate with a non-polar solvent, purify by column chromatography, ensure thorough removal of solvent under high vacuum | [2][8] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ablelab.eu [ablelab.eu]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: A Guide to the Purification of 6-Bromo-8-fluoroquinolin-4-ol
Welcome to the technical support center for 6-Bromo-8-fluoroquinolin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and facing challenges in its purification. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the desired purity of your product. Our approach is grounded in the fundamental principles of organic chemistry and validated by extensive experience in the field.
Introduction: The Challenge of Purity
This compound is a key intermediate in the synthesis of various biologically active molecules. Its purity is paramount for the success of subsequent reactions and the integrity of biological assays. The synthesis of 4-quinolones, often accomplished through classic methods like the Conrad-Limpach or Gould-Jacobs reactions, can present several purification challenges. These reactions are typically conducted at high temperatures and can result in a crude product containing unreacted starting materials, intermediates, and high-boiling solvents. This guide will walk you through a systematic approach to identifying and removing these impurities.
Part 1: Troubleshooting Common Impurities
This section addresses the most frequently encountered impurities in the synthesis of this compound and provides targeted strategies for their removal.
FAQ 1: My final product is contaminated with the starting aniline (e.g., 4-bromo-2-fluoroaniline). How can I remove it?
Root Cause: Incomplete consumption of the starting aniline is a common issue, especially if the reaction is not driven to completion. Aniline derivatives can have similar polarities to the quinolin-4-ol product, making their separation by chromatography challenging.
Troubleshooting Strategy: Acid-Base Extraction
The basicity of the residual aniline provides a convenient handle for its removal.
-
Step 1: Dissolution. Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Step 2: Acidic Wash. Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic aniline will be protonated and partition into the aqueous layer as its hydrochloride salt. Your quinolin-4-ol product, being less basic, should remain in the organic layer.
-
Step 3: Neutralization and Back-Extraction (Optional but Recommended). To confirm the removal of aniline, you can neutralize the aqueous layer with a base (e.g., NaOH) and back-extract with an organic solvent to recover the aniline for analysis.
-
Step 4: Final Wash and Drying. Wash the organic layer containing your product with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.
FAQ 2: I suspect the presence of the uncyclized enamine intermediate. How can I address this?
Root Cause: The thermal cyclization step in the Conrad-Limpach or Gould-Jacobs synthesis requires high temperatures (often around 250 °C) and may not proceed to completion, leaving the enamine intermediate in your crude product.
Troubleshooting Strategy: Driving the Reaction to Completion & Purification
-
Re-subject to Reaction Conditions: If feasible, the most straightforward approach is to re-subject the crude mixture to the high-temperature cyclization conditions to convert the remaining intermediate to the desired product.
-
Chromatographic Separation: The enamine intermediate is typically less polar than the final quinolin-4-ol. This difference in polarity can be exploited for separation using column chromatography.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity should effectively separate the less polar intermediate from the more polar product.
-
FAQ 3: My product is a viscous oil and contains a high-boiling solvent (e.g., Diphenyl Ether, Dowtherm A). How can I remove the solvent and obtain a solid product?
Root Cause: High-boiling solvents are often necessary for the thermal cyclization step but can be difficult to remove completely, often resulting in an oily product that is resistant to crystallization.
Troubleshooting Strategies:
-
High-Vacuum Distillation/Evaporation: The most direct method is to remove the high-boiling solvent under a high vacuum. This may require specialized equipment capable of reaching low pressures and high temperatures.
-
Trituration: This technique involves "washing" the oily product with a solvent in which the desired compound is insoluble, but the impurity (the high-boiling solvent) is soluble.
-
Procedure: Add a non-polar solvent like hexane or petroleum ether to the oily crude product.[1] Vigorously stir or sonicate the mixture. The high-boiling solvent should dissolve in the hexane, while your more polar quinolin-4-ol product should remain as a solid. Decant the solvent and repeat the process several times. This process can often induce crystallization of the product.[1]
-
-
Steam Distillation: For solvents that are volatile with steam, this can be an effective, albeit less common, purification method for the final product.
FAQ 4: The obtained crystals are colored, but the pure compound is expected to be off-white. How can I decolorize my product?
Root Cause: Colored impurities often arise from thermal degradation of the reactants or products at the high temperatures used in the synthesis.
Troubleshooting Strategy: Activated Charcoal Treatment
Activated charcoal is highly effective at adsorbing colored impurities.[2]
-
Procedure:
-
Dissolve the crude, colored product in a minimal amount of a suitable hot recrystallization solvent.
-
Add a small amount of activated charcoal (typically 1-5% by weight of the crude product) to the hot solution.
-
Boil the solution for a few minutes to allow for adsorption of the impurities onto the charcoal.
-
Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.
-
Allow the hot, clear filtrate to cool slowly to induce crystallization.
-
Caution: Using too much charcoal can lead to a significant loss of your desired product due to its adsorption onto the charcoal surface.[3]
Part 2: Purification Protocols
This section provides detailed, step-by-step protocols for the purification of this compound. These should be considered as starting points and may require optimization based on the specific impurity profile of your crude product.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system.
Solvent Selection:
An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for quinoline derivatives include ethanol, methanol, acetone, and mixed solvent systems like ethyl acetate/hexane.[4][5]
| Solvent System | Application Notes |
| Ethanol | A good starting point for many quinolin-4-ols.[4] |
| Methanol/Acetone | A polar solvent system that can be effective for more polar impurities.[5] |
| Dichloromethane/Hexane | A mixed-polarity system useful when a single solvent is not ideal.[5] |
| Ethyl Acetate/Hexane | Another effective mixed-polarity system.[4] |
Step-by-Step Recrystallization Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[2]
-
Hot Filtration (if necessary): If charcoal or other solid impurities are present, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.
Protocol 2: Column Chromatography
Column chromatography is an excellent method for separating compounds with different polarities.
General Parameters:
-
Stationary Phase: Silica gel
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio will need to be determined by thin-layer chromatography (TLC).
-
TLC Analysis: Before running the column, analyze your crude mixture by TLC to determine an appropriate eluent system. Aim for an Rf value of 0.2-0.3 for your desired product.
Step-by-Step Column Chromatography Procedure:
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the less polar solvent system, gradually increasing the polarity. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Part 3: Visualizing the Workflow
To aid in your decision-making process, the following diagrams illustrate the key workflows for troubleshooting and purification.
Caption: A decision tree for troubleshooting the purification of this compound.
Caption: Troubleshooting common issues during recrystallization.
References
Technical Support Center: 6-Bromo-8-fluoroquinolin-4-ol - Stability and Storage
Welcome to the technical support guide for 6-Bromo-8-fluoroquinolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical properties of halogenated quinolin-4-ols.
Troubleshooting Guide: Addressing Common Stability Issues
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during the handling and use of this compound.
Question 1: I observe a change in the color of my solid this compound sample over time. What could be the cause?
Answer: A change in the color of your solid sample, for instance, from off-white to a yellowish or brownish hue, is often an indicator of degradation. The primary suspects for a solid-state color change are exposure to light and/or air (oxygen).
-
Causality: Quinolin-4-ol structures, particularly those with halogen substituents, can be susceptible to photo-oxidation. The energy from light, especially UV light, can catalyze the formation of colored degradation products. The quinoline nucleus can undergo oxidation, and this process may be accelerated by the presence of atmospheric oxygen.[1][2]
-
Immediate Action:
-
Immediately transfer the material to an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Purge the headspace of the container with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Store the container in a cool, dark, and dry place, preferably in a desiccator.
-
-
Validation: Before using the discolored material, it is crucial to re-analyze its purity via methods like HPLC or LC-MS to quantify the extent of degradation.
Question 2: My experimental results are inconsistent when using a stock solution of this compound that was prepared a few days ago. Why might this be happening?
Answer: Inconsistent experimental results are a strong indicator of the degradation of your compound in solution. Fluoroquinolone derivatives in solution are known to be susceptible to photodegradation.[3][4]
-
Causality: When dissolved, the molecules are more mobile and can be more readily exposed to destabilizing factors. Even ambient laboratory light can be sufficient to initiate photodegradation over time.[3] Studies on related fluoroquinolones have shown that exposure to UVA light and even room light can lead to the formation of photoproducts, thereby reducing the concentration of the active compound.[3][5] Halogenated compounds can also undergo dehalogenation upon exposure to UV light.[6]
-
Troubleshooting Protocol:
-
Preparation: Always prepare fresh stock solutions for your experiments whenever possible.
-
Solvent Choice: Use high-purity, anhydrous solvents. While specific data for this compound is limited, protic solvents could potentially participate in photochemical reactions.
-
Light Protection: Prepare and handle the solution in a dimly lit area or under yellow light. Store the stock solution in an amber vial or a vial wrapped in aluminum foil.
-
Storage: Store stock solutions at -20°C or -80°C to slow down potential degradation kinetics.
-
Purity Check: If you must use an older stock solution, verify its integrity by running a quick purity check (e.g., TLC or a rapid LC method) against a freshly prepared standard.
-
Question 3: I've noticed a precipitate in my stock solution after storing it in the freezer. Is the compound degrading?
Answer: While precipitation could be a sign of degradation, it is more likely due to the compound's limited solubility at lower temperatures.
-
Causality: The solubility of most organic compounds decreases as the temperature of the solvent is lowered. If your stock solution was prepared at or near the saturation point at room temperature, cooling it to freezing temperatures will likely cause the compound to precipitate out of the solution.
-
Resolution Workflow:
-
Allow the vial to warm to room temperature.
-
Vortex or sonicate the solution to redissolve the precipitate completely.
-
Visually inspect the solution to ensure it is clear and free of particulates before use.
-
If the precipitate does not redissolve upon warming and agitation, this may indicate that a chemical change has occurred. In this case, the solution should be discarded and a fresh one prepared.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[7] Storing it inside a desiccator within the refrigerator is an excellent practice to minimize exposure to moisture.
Q2: How should I handle the compound upon receiving it?
A2: Upon receipt, it is recommended to aliquot the compound into smaller, single-use vials. This practice minimizes the number of times the main container is opened, thereby reducing exposure to atmospheric moisture and oxygen. Purge the vials with an inert gas before sealing.
Q3: Is this compound sensitive to moisture?
Q4: What are the visual signs of degradation I should look for?
A4: Be vigilant for any changes in the physical appearance of the compound. For the solid, this includes color changes (as mentioned in the troubleshooting guide) and clumping (which may indicate moisture absorption). For solutions, look for color changes, cloudiness, or the formation of precipitates that do not redissolve upon warming.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C (Solid)[7] | Slows down potential degradation pathways. |
| -20°C or -80°C (Solution) | Further reduces the rate of degradation in solution. | |
| Light Exposure | Protect from light (use amber vials or foil) | Quinolone derivatives are known to be photosensitive and can undergo photodegradation.[3][4][5] |
| Moisture/Humidity | Store in a dry environment (e.g., desiccator) | Minimizes the risk of hydrolysis and moisture-induced clumping.[8][9] |
| Air/Oxygen | Store under an inert atmosphere (Argon or Nitrogen) | Reduces the potential for oxidation of the quinolinol moiety.[1][2] |
Experimental Protocols
Protocol for Aliquoting Solid Compound
-
Work in a clean, dry environment, preferably in a glove box or a fume hood with low humidity.
-
Allow the main container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.
-
Prepare several pre-weighed, amber glass vials suitable for the desired aliquot size.
-
Carefully transfer the desired amount of the solid compound into each vial.
-
If available, gently flush the headspace of each vial with a stream of dry argon or nitrogen.
-
Tightly seal the vials with high-quality, chemically resistant caps.
-
Label each vial clearly with the compound name, lot number, concentration (if applicable), and date.
-
Store the aliquoted vials under the recommended conditions (2-8°C, protected from light).
Logical Workflow for Troubleshooting
Below is a diagram illustrating a logical workflow for troubleshooting stability issues with this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity [mdpi.com]
- 2. US4549024A - Oxidation of quinoline to quinolinic acid - Google Patents [patents.google.com]
- 3. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Photodegradation of some quinolones used as antimicrobial therapeutics. | Semantic Scholar [semanticscholar.org]
- 5. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound CAS#: 1019016-22-8 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Troubleshooting low yields in the synthesis of halogenated quinolin-4-ols
Welcome to the technical support center for the synthesis of halogenated quinolin-4-ols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges you may encounter during your experiments, with a focus on overcoming low yields and other common synthetic hurdles. Our approach is grounded in mechanistic understanding and field-proven experience to empower you to optimize your synthetic routes.
Introduction to the Synthesis of Halogenated Quinolin-4-ols
Halogenated quinolin-4-ols are a critical class of compounds in medicinal chemistry and materials science. Their synthesis, most commonly achieved through the Conrad-Limpach or Gould-Jacobs reactions, presents unique challenges. The presence of a halogen substituent on the aniline precursor significantly influences the electron density of the aromatic ring, thereby affecting nucleophilicity, reaction kinetics, and the propensity for side reactions. This guide will provide a detailed exploration of these challenges and offer practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the synthesis of halogenated quinolin-4-ols?
Low yields can often be attributed to several key factors that are exacerbated by the presence of a halogen on the aniline starting material. These include:
-
Reduced Nucleophilicity of the Halogenated Aniline: Halogens are electron-withdrawing groups, which decrease the electron density on the aniline nitrogen. This reduced nucleophilicity can slow down the initial condensation step with the β-ketoester (Conrad-Limpach) or the malonic ester derivative (Gould-Jacobs), leading to incomplete conversion.
-
Incomplete Thermal Cyclization: The cyclization step in both the Conrad-Limpach and Gould-Jacobs reactions requires high temperatures, often in excess of 250°C, to proceed efficiently.[1] Insufficient temperature or reaction time can result in the isolation of the uncyclized intermediate.
-
Product Decomposition: While high temperatures are necessary for cyclization, prolonged exposure to excessive heat can lead to the degradation of the desired product, often resulting in the formation of tarry byproducts.[1]
-
Side Reactions: The reaction conditions can promote the formation of undesired isomers or byproducts. For instance, in the Conrad-Limpach synthesis, a competing reaction, the Knorr synthesis, can lead to the formation of the 2-hydroxyquinoline isomer.[2]
Q2: How does the position of the halogen on the aniline ring affect the synthesis?
The position of the halogen substituent has a profound impact on the regioselectivity and success of the cyclization step.
-
Ortho-Substituents: A halogen at the ortho-position can sterically hinder the cyclization, leading to lower yields.
-
Meta-Substituents: Anilines with a halogen at the meta-position can lead to the formation of a mixture of 5-halo- and 7-halo-quinolin-4-ol isomers. The directing effect of the amino group favors cyclization at the para-position (leading to the 7-halo isomer), but the electron-withdrawing nature of the halogen can also influence the regioselectivity.
-
Para-Substituents: A halogen at the para-position generally leads to the corresponding 6-halo-quinolin-4-ol without regioselectivity issues in the cyclization step.
Q3: Can microwave-assisted synthesis improve the yield of halogenated quinolin-4-ols?
Yes, microwave irradiation has emerged as a powerful technique to enhance the efficiency of these syntheses. The rapid and uniform heating provided by microwaves can significantly reduce reaction times and often leads to higher yields compared to conventional oil bath heating.[3][4] This is particularly beneficial for the high-temperature cyclization step, as it can minimize product degradation by shortening the exposure to harsh conditions. For example, a microwave-enhanced Friedländer synthesis for halogenated quinolines has been shown to increase yields from 34% to 72% compared to traditional heating.[3]
Troubleshooting Guide: Low Yields and Side Reactions
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of halogenated quinolin-4-ols.
Issue 1: Low Yield of the Desired Halogenated Quinolin-4-ol
A low yield of the final product is the most frequently encountered problem. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low yields.
Causality and Solutions
-
Problem: Incomplete Condensation
-
Cause: The electron-withdrawing effect of the halogen reduces the nucleophilicity of the aniline, slowing down the initial condensation.
-
Solution:
-
Increase Reaction Time: Allow the condensation step to proceed for a longer duration before proceeding to the high-temperature cyclization.
-
Catalytic Acid: The addition of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), can protonate the carbonyl group of the ester, making it more electrophilic and facilitating the nucleophilic attack by the weakly nucleophilic halogenated aniline.
-
-
-
Problem: Incomplete Cyclization
-
Cause: The thermal cyclization is a high-energy process that may not reach completion if the temperature is too low or the reaction time is too short.[2][5]
-
Solution:
-
Optimize Temperature and Solvent: The choice of a high-boiling, inert solvent is critical for achieving the necessary temperature for cyclization.[1] Solvents like Dowtherm A or diphenyl ether are commonly used.[6] The table below provides a comparison of solvents and their impact on yield.
-
Microwave Synthesis: As mentioned previously, microwave-assisted synthesis can provide rapid and efficient heating, often leading to higher yields in shorter reaction times.[3][4]
-
-
-
Problem: Product Decomposition
-
Cause: The desired halogenated quinolin-4-ol, while requiring high temperatures for its formation, can also be susceptible to thermal degradation.
-
Solution:
-
Minimize Time at High Temperature: Once the optimal temperature for cyclization is reached, maintain it for the minimum time necessary for complete conversion of the intermediate. Monitor the reaction closely by TLC or LC-MS.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition at high temperatures.
-
-
Data on Solvent Effects in Conrad-Limpach Synthesis
| Solvent | Boiling Point (°C) | Typical Yield (%) | Reference |
| Mineral Oil | >300 | Up to 95 | [2] |
| Dowtherm A | 257 | ~65 | [7] |
| Diphenyl Ether | 259 | High yields reported | [6] |
| 1,2,4-Trichlorobenzene | 213 | ~54 | [7] |
| No Solvent | - | <30 | [2] |
This data illustrates the general trend of increasing yield with higher boiling point solvents for the thermal cyclization step.
Experimental Protocols
Protocol 1: General Procedure for the Gould-Jacobs Synthesis of 7-Chloro-4-hydroxyquinoline
This protocol is adapted from established procedures for the synthesis of 4,7-dichloroquinoline, a key intermediate in the production of chloroquine.[8]
-
Condensation:
-
In a round-bottom flask, combine 3-chloroaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).
-
Heat the mixture with stirring at 100-120°C for 1-2 hours. The evolution of ethanol indicates the progress of the reaction.
-
-
Cyclization:
-
To the crude anilinomethylenemalonate intermediate, add a high-boiling solvent such as diphenyl ether.
-
Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with hexane or petroleum ether to precipitate the ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate.
-
Collect the solid by filtration and wash with cold hexane.
-
-
Hydrolysis and Decarboxylation:
-
Suspend the isolated ester in a 10-20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours to saponify the ester.
-
Cool the solution and carefully acidify with concentrated hydrochloric acid to precipitate the 4-hydroxy-7-chloroquinoline-3-carboxylic acid.
-
Isolate the carboxylic acid by filtration.
-
Heat the carboxylic acid in a high-boiling solvent like mineral oil to 270-295°C for 10-15 minutes to effect decarboxylation.
-
Cool the mixture, dilute with chloroform, and filter to obtain the crude 7-chloro-4-hydroxyquinoline.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
-
Protocol 2: Troubleshooting Incomplete Cyclization via a Test Reaction
Caption: Workflow for optimizing cyclization conditions.
-
Isolate the Intermediate: If you suspect incomplete cyclization, first isolate the uncyclized intermediate from your reaction mixture.
-
Small-Scale Parallel Reactions: Set up several small-scale reactions (e.g., 50 mg of the intermediate) in parallel.
-
Vary Conditions: In these small-scale reactions, systematically vary the cyclization conditions:
-
Solvent: Test different high-boiling solvents.
-
Temperature: Screen a range of temperatures around the expected cyclization temperature (e.g., 240°C, 250°C, 260°C).
-
Time: For each temperature, test different reaction times.
-
-
Analysis: Analyze the outcome of each reaction by TLC or LC-MS to determine the extent of conversion and the presence of any degradation products.
-
Scale-Up: Once the optimal conditions are identified, apply them to your larger-scale reaction.
Conclusion
The synthesis of halogenated quinolin-4-ols, while challenging, can be successfully optimized through a systematic and mechanistically informed approach. By understanding the electronic and steric effects of the halogen substituents and by carefully controlling the reaction conditions, particularly the high-temperature cyclization step, researchers can significantly improve yields and minimize side reactions. The use of modern techniques such as microwave-assisted synthesis offers a promising avenue for further optimization. This guide provides a foundation for troubleshooting and enhancing your synthetic procedures, ultimately facilitating the development of novel halogenated quinolin-4-ol derivatives for a wide range of applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 5. ablelab.eu [ablelab.eu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: HPLC & Prep-HPLC Purification of 6-Bromo-8-fluoroquinolin-4-ol Derivatives
Welcome to the technical support center for the purification of 6-Bromo-8-fluoroquinolin-4-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during HPLC and preparative HPLC workflows. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Here are some of the common initial questions researchers face when working with halogenated quinolin-4-ol derivatives.
Q1: My this compound derivative shows poor solubility in common HPLC solvents. What should I do?
A1: Halogenated quinolin-4-ols can indeed exhibit limited solubility. The quinolin-4-ol core has a propensity for strong intermolecular interactions in its crystalline state, making it challenging to dissolve. The presence of bromine and fluorine atoms further increases the molecule's lipophilicity.
-
Initial Solvent Screening: Start with solvents like DMSO or DMF to create a concentrated stock solution. For the actual injection, dilute this stock with a solvent that is miscible with your mobile phase, such as acetonitrile or methanol.
-
pH Adjustment: The quinolin-4-ol moiety is weakly acidic. In neutral to basic conditions, it can deprotonate to the more soluble quinolinate anion. Consider preparing your sample in a mobile phase that is slightly basic, if compatible with your stationary phase.
-
Temperature: Solubility often increases with temperature. Gentle warming of the sample solution may help, but be cautious of potential degradation.
Q2: I'm observing significant peak tailing for my quinolin-4-ol derivative. What is the likely cause and how can I fix it?
A2: Peak tailing is a common issue with nitrogen-containing heterocyclic compounds like quinolines. The primary cause is often secondary interactions between the basic nitrogen atom in the quinoline ring and acidic residual silanol groups on the surface of silica-based stationary phases.
-
Operate at Low pH: By lowering the mobile phase pH (e.g., to ~2.5-3.0) with an additive like formic acid or trifluoroacetic acid (TFA), you can protonate the residual silanol groups, minimizing these unwanted interactions. This will also protonate your basic analyte, which can sometimes improve peak shape.
-
Use End-Capped Columns: Modern, high-purity, end-capped C18 columns are designed to have minimal residual silanol activity and are highly recommended.
-
Mobile Phase Additives: A small concentration of a basic additive, like triethylamine (TEA), can be used as a "sacrificial base" to preferentially interact with the silanol groups, improving the peak shape of your analyte. However, be mindful that TEA can suppress MS signals if you are using mass-directed purification.
Q3: How do the bromo- and fluoro- substituents affect the chromatography?
A3: The halogen substituents have a notable impact on the molecule's properties and, consequently, its chromatographic behavior.
-
Increased Lipophilicity and Retention: Both bromine and fluorine increase the lipophilicity of the molecule. This generally leads to stronger retention on reversed-phase columns, requiring a higher percentage of organic solvent in the mobile phase for elution.
-
Altered Selectivity: The position and nature of the halogens can influence the electronic distribution of the quinoline ring system, potentially altering its interaction with the stationary phase and leading to changes in selectivity for closely related impurities.
Q4: Can I use the same method for both analytical HPLC and preparative HPLC?
A4: While the analytical method is the starting point, direct scaling is not always optimal for preparative HPLC. The goals are different: analysis prioritizes resolution and quantification, while preparative work focuses on throughput and purity of the collected fractions.
-
Method Development: It is a common strategy to first develop and optimize the separation on an analytical column.
-
Column Overloading: For preparative HPLC, the column is intentionally overloaded to maximize the amount of purified product per run. This will affect peak shape and retention times.
-
Gradient Modification: "Focused gradients" are often employed in preparative HPLC. These are shallower gradients around the elution point of the target compound to maximize resolution from nearby impurities, which is crucial for achieving high purity.
Troubleshooting Guide
This section addresses specific problems you might encounter during your purification process.
Issue 1: Poor Resolution Between the Target Compound and Impurities
| Potential Cause | Explanation | Solution |
| Inadequate Mobile Phase Selectivity | The chosen mobile phase (organic solvent and pH) is not providing sufficient differential interaction between your target compound and the impurities. | Screen Different Organic Modifiers: Switch between acetonitrile and methanol. Their different properties can alter selectivity. Systematically Vary pH: Adjust the mobile phase pH using different additives (e.g., formic acid, ammonium acetate). The ionization state of your compound and impurities can change, leading to different retention times. |
| Suboptimal Stationary Phase | The column chemistry (e.g., standard C18) may not be the best choice for your specific separation challenge. | Screen Different Column Chemistries: Test columns with different properties, such as a phenyl-hexyl phase (for aromatic interactions) or an embedded polar group (EPG) phase (for alternative selectivity). A systematic screening approach is highly effective. |
| Gradient is Too Steep | A steep gradient may cause compounds to elute too quickly and too close together, resulting in poor resolution. | Develop a Focused Gradient: After an initial fast "scouting" gradient to determine the approximate elution time, create a shallower gradient around the target peak. This increases the time the compounds spend interacting with the stationary phase, improving separation. |
Issue 2: Low Recovery or Yield in Preparative HPLC
| Potential Cause | Explanation | Solution |
| Poor Sample Solubility in Mobile Phase | If the sample precipitates upon injection into the mobile phase, it can block the column frit or lead to broad, distorted peaks and low recovery. | Use a Stronger Injection Solvent: Dissolve the sample in a stronger solvent (like DMSO), but inject the smallest volume possible to avoid peak distortion. At-Column Dilution (ACD): This technique involves injecting the sample in a strong solvent while a weaker mobile phase is flowing, allowing for controlled precipitation and retention at the column head, which can improve peak shape and loading capacity. |
| Suboptimal Loading | Injecting too little wastes time and resources, while injecting too much (overloading) can compromise purity. | Perform a Loading Study: Start with your optimized analytical method and incrementally increase the injection volume or concentration. Monitor the resolution between your target peak and the closest impurity. The optimal load is the maximum amount you can inject while maintaining the desired purity. |
| Inefficient Fraction Collection | Poorly set fraction collection parameters can lead to the loss of your target compound or contamination with impurities. | Utilize Mass-Directed Purification: If available, use a mass spectrometer to trigger fraction collection based on the mass-to-charge ratio (m/z) of your target compound. This is highly specific and avoids collecting non-target peaks that might co-elute or have similar UV absorbance. |
Issue 3: Chiral Separation of Enantiomers
Many quinolone derivatives are chiral and require separation of their enantiomers.
| Potential Cause | Explanation | Solution |
| Achiral Stationary and Mobile Phases | Standard reversed-phase HPLC will not separate enantiomers. | Use a Chiral Stationary Phase (CSP): This is the most common and effective approach. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often successful for quinolones. Pre-column Derivatization: React the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. |
| Poor Resolution on CSP | The chosen CSP and mobile phase are not providing adequate enantioselective interactions. | Optimize the Mobile Phase: For normal-phase chiral separations, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the nonpolar mobile phase (e.g., hexane). Additives like diethylamine (DEA) for basic compounds or TFA for acidic compounds are often necessary to improve peak shape and resolution. |
Experimental Protocols
Protocol 1: Analytical HPLC Method Development
This protocol outlines a systematic approach to developing a robust analytical method.
-
Column Selection: Begin with a modern, high-purity, end-capped C18 column (e.g., 50 mm x 2.1 mm, <3 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
-
Initial Scouting Gradient:
-
Flow Rate: 0.5 mL/min
-
Gradient: 5% to 95% B over 5 minutes.
-
Detection: UV, monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm or a determined λmax).
-
-
Analysis of Scouting Run:
-
Determine the approximate %B at which your compound elutes.
-
Assess peak shape. If tailing is severe, consider adding a different modifier or using a different pH.
-
-
Gradient Optimization (Focused Gradient):
-
Based on the scouting run, create a shallower gradient around the elution point. For example, if the peak eluted at 40% B, a new gradient could be 30-50% B over 10 minutes. This will improve resolution from closely eluting impurities.
-
Protocol 2: Scaling to Preparative HPLC
This protocol details the steps to scale up your optimized analytical method for purification.
-
Geometric Scaling: Use the analytical method to calculate the preparative conditions. The flow rate should be scaled based on the cross-sectional area of the preparative column.
-
Sample Preparation: Dissolve the crude material in a suitable solvent (e.g., DMSO) to the highest possible concentration. Ensure the solution is filtered before injection.
-
Loading Study:
-
Perform a series of injections with increasing sample loads.
-
Collect fractions for each run and analyze their purity by analytical HPLC.
-
Determine the maximum load that provides the desired purity (>95%, for example).
-
-
Purification Run:
-
Run the preparative HPLC at the determined optimal load.
-
If using mass-directed purification, set the mass spectrometer to trigger collection at the m/z of your target compound.
-
-
Post-Purification:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator or lyophilizer.
-
Confirm the purity and identity of the final product.
-
Visualizations
Method Development Workflow
The following diagram illustrates a typical workflow for developing a purification method.
Technical Support Center: Recrystallization of 6-Bromo-8-fluoroquinolin-4-ol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-Bromo-8-fluoroquinolin-4-ol. As a critical intermediate in various synthetic pathways, achieving high purity of this compound is paramount. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during its recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A good starting point for recrystallization is a solvent that exhibits high solubility for the compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[1][2] For quinolinol derivatives, polar protic solvents such as ethanol or methanol are often effective. Polar aprotic solvents like acetone or ethyl acetate, or mixtures such as ethanol/water or acetone/hexane, are also commonly employed.[3][4] Given the high melting point of related quinolinols (e.g., 6-Bromoquinolin-4-ol melts at 283°C), solvents with moderate boiling points are generally suitable.[5]
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid instead of a solid.[6][7] This is a common issue with high-melting-point solids or when the cooling is too rapid. To resolve this, you can:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before allowing it to cool again.[6]
-
Slow down the cooling rate. Insulate the flask to allow for gradual cooling, which encourages the formation of an ordered crystal lattice.
-
Use a larger volume of solvent to reduce the concentration of the solute.[6]
Q3: No crystals are forming, even after the solution has cooled. What are the next steps?
The absence of crystal formation is typically due to either the solution not being sufficiently supersaturated or a lack of nucleation sites.[6] To induce crystallization, you can:
-
Scratch the inside of the flask with a glass rod just below the surface of the liquid. This creates microscopic imperfections that can serve as nucleation sites.[8]
-
Add a seed crystal of pure this compound to the solution. This provides a template for crystal growth.[6]
-
Reduce the solvent volume by gentle heating and evaporation to increase the concentration of the solute.
-
Cool the solution in an ice bath to further decrease the solubility of your compound.[8]
Q4: I am observing different crystal forms (polymorphs) in different batches. Why is this happening and how can I control it?
Polymorphism is the ability of a compound to exist in multiple crystalline forms, which can have different physical properties.[3][6] The formation of a specific polymorph is influenced by factors such as the solvent used, the rate of cooling, and the level of supersaturation.[1][6] To control for polymorphism:
-
Use a consistent recrystallization protocol.
-
Experiment with different solvents to identify one that consistently produces the desired polymorph.
-
Control the cooling rate precisely.
-
Use seeding with a crystal of the desired polymorph to direct the crystallization process.[6]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the recrystallization of this compound.
Issue 1: Low Recovery of Crystalline Product
| Potential Cause | Explanation | Recommended Solution |
| Excessive Solvent Use | Using too much solvent will keep a significant portion of the compound dissolved even at low temperatures, leading to poor yield.[8] | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Premature Crystallization | If the solution cools too quickly during hot filtration to remove insoluble impurities, the product can crystallize in the filter funnel. | Preheat the filtration apparatus (funnel and receiving flask) and use a small excess of hot solvent before filtration. |
| Incomplete Crystallization | The solution may not have been cooled sufficiently to maximize the precipitation of the compound. | After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour before filtration.[8] |
| Washing with Room Temperature Solvent | Washing the collected crystals with solvent that is not chilled can re-dissolve a significant amount of the product. | Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[8] |
Issue 2: Poor Crystal Quality (Fine Powder or Needles)
| Potential Cause | Explanation | Recommended Solution |
| Rapid Cooling | "Shock cooling" by placing a hot flask directly into an ice bath leads to rapid precipitation rather than slow crystal growth, resulting in small, often impure, crystals.[9] | Allow the solution to cool slowly and undisturbed to room temperature before further cooling in an ice bath. Insulating the flask can help. |
| High Supersaturation | A very high concentration of the solute can lead to rapid nucleation and the formation of many small crystals. | Use a slightly larger volume of solvent or consider a different solvent system where the solubility is slightly higher at room temperature. |
| Agitation During Cooling | Disturbing the solution during the cooling phase can induce rapid and widespread nucleation. | Place the flask in a location where it will not be disturbed as it cools. |
Issue 3: Persistent Impurities in the Final Product
| Potential Cause | Explanation | Recommended Solution |
| Co-precipitation of Impurities | If an impurity has similar solubility characteristics to the desired compound, it may crystallize along with it. | A second recrystallization may be necessary. Alternatively, consider a different solvent or a solvent pair that can better differentiate between the compound and the impurity. |
| Incomplete Removal of Starting Materials/Byproducts | The synthesis of quinoline derivatives can result in various side products. For instance, incomplete cyclization or side reactions from starting materials like substituted anilines can lead to persistent impurities.[10][11] | Pre-purification by washing an organic solution of the crude product with a dilute acid or base can remove basic or acidic impurities. For example, a wash with a sodium bicarbonate solution can remove acidic byproducts.[11] |
| Degradation on Silica Gel (if pre-purified) | Quinoline derivatives can be basic and may interact strongly with or decompose on acidic silica gel during column chromatography.[12][13] | If column chromatography is used prior to recrystallization, consider using a neutral stationary phase like alumina or deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent.[12] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol). If the solid dissolves at room temperature, the solvent is unsuitable. If it does not dissolve, heat the test tube gently. A suitable solvent will dissolve the solid when hot but show low solubility when cool.
-
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to just cover the solid. Heat the flask on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved.[8]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization
This technique is useful when no single solvent has the ideal solubility properties. A common pair is a "soluble" solvent and an "insoluble" (or "anti-solvent").[4]
-
Dissolution: Dissolve the crude solid in the minimum amount of the "soluble" solvent (e.g., hot ethanol) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "insoluble" solvent (e.g., water) dropwise until the solution becomes faintly turbid (cloudy).
-
Clarification: Add a few drops of the "soluble" solvent back into the hot solution until the turbidity just disappears.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.
Visualizing the Workflow
Decision Tree for Solvent Selection
Caption: A decision-making workflow for selecting a suitable recrystallization solvent.
General Recrystallization Workflow
Caption: A generalized workflow for a typical recrystallization experiment.
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. file.sdiarticle3.com [file.sdiarticle3.com]
- 3. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. goldbio.com [goldbio.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. benchchem.com [benchchem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
The Evolving Landscape of Brominated Quinolines: A Comparative Analysis of 6-Bromo-8-fluoroquinolin-4-ol and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold remains a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1] The strategic introduction of halogen atoms, particularly bromine and fluorine, onto the quinoline ring has emerged as a powerful tool to modulate the physicochemical properties and enhance the biological efficacy of these compounds. This guide provides an in-depth comparative analysis of 6-Bromo-8-fluoroquinolin-4-ol and other key brominated quinolines, offering insights into their structure-activity relationships (SAR), potential therapeutic applications, and the experimental methodologies crucial for their evaluation.
The Significance of Halogenation in Quinoline Bioactivity
Halogenation, the introduction of halogen atoms into a molecular structure, profoundly influences a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Bromine, with its significant size and moderate electronegativity, can form strong halogen bonds and enhance the binding of a ligand to its target protein. Fluorine, on the other hand, is often introduced to improve metabolic stability and membrane permeability. The combination of both bromine and fluorine on the quinoline scaffold, as seen in this compound, presents a unique opportunity to fine-tune the pharmacological profile of these promising therapeutic agents.
Synthesis of Brominated Quinolines: A General Overview
The synthesis of brominated quinolines often involves multi-step reaction sequences. A common strategy for the synthesis of 4-quinolinol derivatives is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization. For the synthesis of this compound, a potential starting material would be 2-fluoro-4-bromoaniline.
A general synthetic approach for a related compound, 6-bromo-4-chloroquinoline, starts from 6-bromoquinolin-4-ol. This intermediate can be prepared through a cyclization reaction involving 4-bromoaniline.[2] The subsequent conversion to the 4-chloro derivative is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[2] A similar strategy could be envisioned for the synthesis of this compound, with appropriate modifications to incorporate the 8-fluoro substituent.
Comparative Biological Activity of Brominated Quinolines
While specific experimental data for this compound is not extensively available in the public domain, a comparative analysis of structurally related brominated quinolines provides valuable insights into its potential biological activities. The following table summarizes the reported anticancer and antimicrobial activities of various brominated quinoline derivatives.
| Compound/Derivative | Biological Activity | Cell Line/Organism | Key Findings & IC₅₀/MIC Values | Reference(s) |
| 6-Bromo-5-nitroquinoline | Anticancer | C6 (rat glioblastoma), HeLa (human cervical cancer), HT29 (human colon adenocarcinoma) | Showed significant antiproliferative activity. Possesses lower cytotoxicity than 5-fluorouracil in HT29 cells and has the potential to induce apoptosis. | [3] |
| 5,7-Dibromo-8-hydroxyquinoline | Anticancer | C6, HeLa, HT29 | Demonstrated strong antiproliferative activity with IC₅₀ values of 6.7 µg/mL (C6), 9.8 µg/mL (HeLa), and 12.4 µg/mL (HT29). | [4] |
| 6,8-Dibromo-4(3H)quinazolinone Derivatives | Anticancer | MCF-7 (human breast carcinoma) | Several derivatives exerted powerful cytotoxic effects, with some showing IC₅₀ values as low as 1.7, 1.8, and 1.83 µg/mL, which is more potent than the positive control, doxorubicin. | [5] |
| 7-Bromo-6-fluoroquinolin-4-ol | Antibacterial, Antiviral, Anticancer | Staphylococcus aureus, Escherichia coli, Influenza viruses, Cancer cell lines | Demonstrates significant antibacterial activity. Preliminary studies suggest antiviral and anticancer potential through apoptosis induction. | [6] |
| 6,8-Dibromoquinoline Analogs | Antimicrobial | Gram-positive and Gram-negative bacteria, Fungi | Derivatives of 6,8-dibromo-4(3H)quinazolinones show promising activity against a spectrum of microbes. | [7] |
| 6-Bromo quinazoline derivatives | Anticancer | MCF-7, SW480 (human colon adenocarcinoma) | A derivative with an aliphatic linker showed the most potent activity with IC₅₀ values of 15.85 ± 3.32 µM (MCF-7) and 17.85 ± 0.92 µM (SW480). | [8] |
| 6-Bromoindolglyoxylamide derivatives | Antimicrobial | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | Exhibited intrinsic antimicrobial activity and antibiotic-enhancing properties. | [9] |
Structure-Activity Relationship Insights:
The data presented in the table highlights several key structure-activity relationships:
-
Position of Bromine: The position of the bromine atom on the quinoline ring is critical for its biological activity. For instance, 6-bromo substitution is common in many active compounds.
-
Additional Substituents: The presence of other functional groups, such as nitro, hydroxyl, and additional halogens, significantly modulates the biological activity. The electron-withdrawing nature of a nitro group at the 5-position in 6-bromo-5-nitroquinoline enhances its antiproliferative activity.[3]
-
The 4-Position: The substituent at the 4-position of the quinoline ring plays a crucial role. The 4-ol (or 4-oxo tautomer) is a common feature in many biologically active quinolones.
-
The 8-Position: The nature of the substituent at the 8-position also influences activity. The presence of a hydroxyl group in 5,7-dibromo-8-hydroxyquinoline contributes to its potent anticancer effects.[4]
Based on these trends, it is plausible to hypothesize that This compound possesses significant potential as an anticancer and/or antimicrobial agent. The combination of the 6-bromo and 8-fluoro substituents could lead to a unique pharmacological profile with enhanced potency and improved drug-like properties.
Experimental Protocols for Biological Evaluation
To ascertain the biological potential of this compound and its analogs, rigorous experimental evaluation is necessary. The following are detailed, step-by-step methodologies for key in vitro assays.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HT29) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.[10] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours under the same conditions as in step 1.[10]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value can then be determined by plotting the cell viability against the compound concentration.
Antibacterial Activity Assessment: Agar Well Diffusion Method
This method is a standard preliminary test to assess the antibacterial activity of a compound.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) with a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Preparation: Spread 0.5 mL of the diluted bacterial inoculum evenly onto the surface of a nutrient agar plate.[11]
-
Well Creation: Create wells (e.g., 6 mm in diameter) in the agar plate using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a known concentration) into each well.[12] Include a solvent control and a positive control (a standard antibiotic like ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[11]
Visualizing the Landscape of Brominated Quinoline Research
To better understand the relationships and workflows discussed, the following diagrams have been generated.
Caption: A simplified workflow for the synthesis of brominated quinolines.
Caption: A general workflow for the biological evaluation of quinoline derivatives.
Conclusion
The exploration of brominated quinolines continues to be a fertile ground for the discovery of novel therapeutic agents. While direct experimental data on this compound is emerging, the comparative analysis of its structural analogs strongly suggests its potential as a valuable lead compound. The strategic placement of bromine and fluorine atoms on the quinoline scaffold offers a promising avenue for developing potent anticancer and antimicrobial agents. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this and other novel quinoline derivatives, paving the way for future advancements in drug discovery.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Bromo-6-fluoroquinolin-4-ol | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Halogen Substitution in Quinolinone Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinolinone scaffold is a well-established "privileged structure," forming the foundation of numerous therapeutic agents with a wide array of biological activities.[1][2] A key strategy in the optimization of these inhibitors is the introduction of halogen atoms. This guide provides an in-depth comparison of how different halogen substitutions on the quinolinone core influence inhibitor performance, supported by experimental data and detailed protocols.
The Role of Halogenation in Modulating Inhibitor Potency
Halogenation is a powerful tool in drug design, utilized to enhance the affinity of a compound for its target receptor and improve its absorption, distribution, metabolism, and excretion (ADME) properties.[3][4] The introduction of halogens can lead to more favorable steric interactions within the hydrophobic pockets of a target protein's ATP-binding domain.[5] The unique electronic properties of halogens, particularly their ability to form halogen bonds, can also contribute to stabilizing the drug-receptor complex.[3][6]
The effect of halogen substitution is highly dependent on the specific halogen (Fluorine, Chlorine, Bromine, or Iodine), its position on the quinolinone ring, and the overall molecular structure.[7]
Comparative Analysis of Halogen Substitutions
The inhibitory potency of halogenated quinolinones is often evaluated against a panel of cancer cell lines or specific enzymes, with the half-maximal inhibitory concentration (IC50) being a key metric.
Impact of Halogen Type:
A study on 4-anilinoquinazoline epidermal growth factor receptor (EGFR) inhibitors demonstrated a clear trend in potency related to the halogen at the C3'-anilino position. The inhibitory activity, as measured by IC50 values, was found to be 29 nM for Hydrogen, 3.8 nM for Fluorine, 0.31 nM for Chlorine, 0.025 nM for Bromine, and 0.89 nM for Iodine.[8] This highlights that bromine substitution at this specific position yielded the most potent inhibitor in this series.[8]
In another series of 5-hydroxytryptamine 2B (5-HT2B) receptor antagonists, the introduction of halogens consistently enhanced activity compared to the unhalogenated parent compound. The potency followed the general trend for halogen bond strength: Fluorine < Chlorine < Bromine < Iodine.[9]
Positional Effects of Halogenation:
The position of the halogen substituent is critical. For instance, in a series of 6-arylamino-7-halo-5,8-quinolinediones, derivatives with a chlorine atom at the 7-position generally showed higher cytotoxic activity against the HCT-15 colon cancer cell line compared to those with a bromine at the same position.[7]
Conversely, for other scaffolds, bromine may be preferred. For example, a 2,4-disubstitution on the aniline moiety of certain quinazoline derivatives with bulky halogen atoms increased activity against VEGFR2, while a 3,4-disubstitution favored EGFR activity.[10]
Data Summary: Halogen Substitution and Inhibitory Activity
| Compound Series | Halogen (Position) | Target | IC50 (nM) | Key Finding |
| 4-Anilinoquinazoline Derivatives[8] | H (C3'-anilino) | EGFR | 29 | Baseline activity |
| F (C3'-anilino) | EGFR | 3.8 | Increased potency | |
| Cl (C3'-anilino) | EGFR | 0.31 | Further increased potency | |
| Br (C3'-anilino) | EGFR | 0.025 | Most potent in the series | |
| I (C3'-anilino) | EGFR | 0.89 | Potent, but less so than Bromine | |
| 5-HT2B Receptor Antagonists[9] | Unhalogenated | 5-HT2B | - | Baseline activity |
| F | 5-HT2B | - | 4-fold increase in activity | |
| Cl | 5-HT2B | - | 35-fold increase in activity | |
| Br | 5-HT2B | - | 46-fold increase in activity | |
| I | 5-HT2B | - | 70-fold increase in activity | |
| 7-Halogenated 5,8-Quinolinone Derivatives[7] | Cl (C7) | HCT-15 Colon Cancer | 4.2 - 5.6 µM | Generally more favorable for cytotoxicity |
| Br (C7) | HCT-15 Colon Cancer | 7.9 - >10 µM | Less favorable in this scaffold |
Experimental Protocols for Evaluation
The biological evaluation of halogenated quinolinone inhibitors involves a series of well-defined experimental protocols to determine their efficacy and mechanism of action.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is a common method to determine the IC50 of an inhibitor against a specific kinase.[11] It measures the amount of ADP produced, which is directly proportional to kinase activity.[11]
-
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compounds (halogenated quinolinones)
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well plates
-
-
Protocol:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, add the kinase and the test compound.
-
Incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate to allow the reaction to proceed.
-
Stop the reaction and deplete the remaining ATP using the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the signal against the inhibitor concentration to determine the IC50 value.[11]
-
Cell Viability Assay (MTT-Based)
This assay is used to assess the cytotoxic potential of the compounds against various cancer cell lines.[12]
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, K-562)[12]
-
Normal cell line (for selectivity assessment)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24-72 hours).[13]
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls to determine the GI50 (concentration for 50% growth inhibition).[12]
-
Cell Cycle Analysis by Flow Cytometry
This technique is employed to investigate the effect of the inhibitors on cell cycle progression.[12][14]
-
Materials:
-
Cancer cell lines
-
Test compounds
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Protocol:
-
Treat cells with the test compounds for a defined period.
-
Harvest and fix the cells.
-
Stain the cells with PI solution.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M).
-
Visualizing Experimental Workflows
General Workflow for In Vitro Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
Workflow for Cellular Evaluation of Anticancer Activity
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Small change for a big improvement – halogen bonds and drug discovery - HITS [h-its.org]
- 4. Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability [mdpi.com]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. news-medical.net [news-medical.net]
In Vitro Anticancer Efficacy of Halogenated Quinolone Scaffolds: A Comparative Guide Focused on 6-Bromo-Substituted Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the quinoline scaffold has consistently emerged as a privileged structure, demonstrating a remarkable capacity for modification to yield potent and selective anticancer agents.[1] The strategic incorporation of halogen atoms, such as bromine and fluorine, into the quinoline ring is a well-established medicinal chemistry tactic to enhance pharmacological properties, including metabolic stability and target binding affinity.[2] This guide provides an in-depth technical comparison of the in vitro anticancer activity of a series of 6-bromo-substituted quinazolin-4(3H)-one derivatives, which serve as close structural analogs to the promising but less explored 6-bromo-8-fluoroquinolin-4-ol framework.
The data and protocols presented herein offer a valuable resource for the rational design and evaluation of novel therapeutic candidates based on these halogenated heterocyclic cores. We will delve into the causality behind experimental choices, provide detailed methodologies for cytotoxicity assessment, and present comparative data to illuminate structure-activity relationships.
The Rationale for Halogenation and Scaffold Selection
The introduction of a bromine atom at the 6-position and a fluorine atom at the 8-position of the quinolin-4-ol backbone is hypothesized to modulate the electronic and lipophilic character of the molecule, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile.[3] While extensive data on the specific this compound scaffold remains nascent, research on closely related 6-bromo-quinazoline-4(3H)-one derivatives provides a robust dataset to infer potential efficacy and guide future research.[4] Quinazolinones, sharing a similar bicyclic core with quinolin-4-ols, are also known to exhibit significant anticancer activity, often through the inhibition of key signaling pathways involved in cell proliferation and survival.[4]
Comparative Cytotoxicity of 6-Bromoquinazoline Derivatives
A series of novel 6-bromo-2,3-disubstituted quinazolin-4(3H)-one derivatives were synthesized and evaluated for their in vitro cytotoxic activity against the human breast adenocarcinoma (MCF-7) and colorectal carcinoma (SW480) cell lines.[4][5] The widely accepted MTT assay was employed to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency. The results, summarized in the table below, reveal a range of cytotoxic potencies, with some derivatives demonstrating activity comparable to or exceeding that of the established anticancer drug, Erlotinib.[4][5]
| Compound ID | R Group (at position 2-thiol) | Cancer Cell Line | IC50 (µM) ± SD | Reference Compound | IC50 (µM) ± SD |
| 8a | Aliphatic linker | MCF-7 | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |
| SW480 | 17.85 ± 0.92 | Doxorubicin | Not Specified | ||
| MRC-5 (Normal Lung) | 84.20 ± 1.72 | ||||
| 8b | Aliphatic linker | MCF-7 | 2-8 fold less potent than 8a | Erlotinib | 9.9 ± 0.14 |
| SW480 | 2-8 fold less potent than 8a | Doxorubicin | Not Specified | ||
| 8e | Phenyl with p-methyl | MCF-7 | 35.14 ± 6.87 | Erlotinib | 9.9 ± 0.14 |
| SW480 | 63.15 ± 1.63 | Doxorubicin | Not Specified | ||
| 8d | Phenyl with m-methyl | MCF-7 | 59.15 ± 5.73 | Erlotinib | 9.9 ± 0.14 |
| SW480 | 72.45 ± 2.90 | Doxorubicin | Not Specified |
Data Interpretation and Structure-Activity Relationship (SAR) Insights:
-
Impact of Substitution at Position 2: The nature of the substituent at the 2-thiol position significantly influences cytotoxic activity. Derivatives with an aliphatic chain (like compound 8a ) exhibited greater potency compared to those with aromatic chains.[4]
-
Selectivity: Notably, the most potent compound, 8a , displayed a significantly higher IC50 value against the normal lung fibroblast cell line (MRC-5) compared to the cancer cell lines, suggesting a degree of selectivity for cancer cells.[4][5] This is a critical parameter in the development of safer chemotherapeutic agents.
-
Positional Isomers: Among the derivatives with a substituted phenyl ring, the position of the substituent mattered. A methyl group at the para position (8e ) resulted in higher potency than a methyl group at the meta position (8d ), highlighting the importance of steric and electronic factors in drug-target interactions.[5]
Mechanistic Considerations: How Might These Compounds Work?
Quinoline and quinazolinone derivatives are known to exert their anticancer effects through various mechanisms.[3][6] A primary mode of action for many fluoroquinolones is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[3] By stabilizing the enzyme-DNA complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis (programmed cell death).[7]
Other potential mechanisms include:
-
Kinase Inhibition: Many quinoline-based compounds are potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key drivers of cancer cell growth and angiogenesis.[6]
-
Cell Cycle Arrest: These derivatives can disrupt the normal progression of the cell cycle, often causing arrest in the G2/M phase, which prevents cell division.[8]
-
Induction of Apoptosis: Ultimately, the cellular stress induced by these compounds often converges on the activation of apoptotic pathways, leading to the selective elimination of cancer cells.[9]
Caption: Plausible anticancer mechanisms of quinolone derivatives.
Experimental Protocols: A Guide to In Vitro Cytotoxicity Testing
The following provides a detailed, step-by-step methodology for the MTT assay, a robust and widely used colorimetric assay to assess cell viability and cytotoxicity.[10] This protocol is a self-validating system, with internal controls to ensure data integrity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Objective: To determine the concentration of a test compound that inhibits the metabolic activity of cultured cancer cells by 50% (IC50).
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product.[2] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, SW480)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile microplates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced toxicity.
-
After 24 hours of incubation, carefully remove the medium and add 100 µL of the medium containing different concentrations of the test compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[2]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The in vitro data on 6-bromo-substituted quinazolin-4(3H)-ones strongly support the continued exploration of halogenated quinoline and quinazolinone scaffolds as a fertile ground for the discovery of novel anticancer agents. The promising cytotoxicity and selectivity profiles of lead compounds like 8a warrant further investigation.
Future research should focus on:
-
Synthesis and Evaluation of this compound Derivatives: The direct synthesis and in vitro testing of the title compound series are essential to validate the hypotheses presented in this guide.
-
Expanded Cell Line Screening: Evaluation against a broader panel of cancer cell lines, including those with known resistance mechanisms, will provide a more comprehensive understanding of the compounds' spectrum of activity.
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action through assays such as topoisomerase inhibition, kinase profiling, and cell cycle analysis will be crucial for lead optimization.
-
In Vivo Studies: Promising candidates from in vitro studies should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By systematically applying the principles of medicinal chemistry and leveraging robust in vitro evaluation platforms, the scientific community can continue to unlock the therapeutic potential of the versatile quinoline scaffold in the fight against cancer.
References
- 1. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
A Guide to the Spectroscopic Transformation from Precursors to 6-Bromo-8-fluoroquinolin-4-ol
For professionals in drug discovery and chemical research, the unambiguous structural confirmation of a target molecule is paramount. Spectroscopic analysis provides the definitive evidence of a successful chemical transformation. This guide offers an in-depth comparison of the spectral characteristics of 6-Bromo-8-fluoroquinolin-4-ol and its key precursors, demonstrating how techniques like NMR, IR, and Mass Spectrometry can be used to track the synthesis from starting materials to the final, cyclized product.
The synthesis of quinolone scaffolds, which are privileged structures in medicinal chemistry, often proceeds via the Gould-Jacobs reaction[1][2]. This pathway involves the condensation of a substituted aniline with a malonic ester derivative, followed by a thermally induced cyclization. For our target, this compound, the logical precursors are 2-Bromo-4-fluoroaniline and Diethyl (ethoxymethylene)malonate (DEEM) . This guide will illuminate the distinct spectroscopic signatures of these precursors and contrast them with the features of the final quinolinol product.
The Synthetic Pathway: A Spectroscopic Roadmap
The transformation from the precursors to this compound involves significant changes in the molecular framework, which are directly observable through spectroscopy. The initial condensation reaction forms an intermediate, which then undergoes a high-temperature 6-electron electrocyclization to form the quinolone ring[3][4].
Caption: The Gould-Jacobs reaction pathway for the synthesis of this compound.
Experimental Protocols: The "Why" Behind the Method
To ensure the reliability of spectroscopic data, standardized and well-justified protocols are essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the precise atom connectivity in a molecule.
-
¹H NMR : Provides information on the chemical environment and connectivity of hydrogen atoms. We use it to observe the disappearance of the aniline -NH₂ protons and the appearance of new aromatic and N-H/O-H signals in the product.
-
¹³C NMR : Maps the carbon framework of the molecule. This technique is crucial for confirming the formation of the new heterocyclic ring and the carbonyl carbon in the final product.
-
Sample Preparation : 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆), which can solubilize both precursors and the product while providing a distinct solvent signal for reference[5].
-
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule.
-
Rationale : This method is ideal for tracking the reaction's progress by monitoring the disappearance of the primary amine N-H stretches from the aniline and the appearance of the ketone (C=O) and alcohol/amide (O-H/N-H) stretches in the quinolinol product.
-
Method : Data is typically acquired using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer, which requires only a small amount of solid or liquid sample placed directly on the crystal[5].
-
-
Mass Spectrometry (MS) : MS provides the molecular weight of a compound, offering definitive confirmation of the target's identity.
-
Rationale : We use high-resolution mass spectrometry (HRMS) to confirm the elemental composition. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) serves as a unique signature[5][6].
-
Method : Electrospray ionization (ESI) is a soft ionization technique suitable for these molecules, providing a clear molecular ion peak ([M+H]⁺ or [M-H]⁻) with minimal fragmentation.
-
Part A: Spectroscopic Profile of the Precursors
2-Bromo-4-fluoroaniline
This substituted aniline is the foundational block for the benzene portion of the quinolone ring.
| Spectroscopy | Key Features | Interpretation |
| ¹H NMR | δ ~4.0-5.0 (br s, 2H), δ ~6.5-7.5 (m, 3H) | The broad singlet corresponds to the two protons of the primary amine (-NH₂). The complex multiplet in the aromatic region is characteristic of the three protons on the substituted benzene ring. |
| ¹³C NMR | δ ~100-145 (aromatic carbons), C-F and C-Br signals show characteristic splitting and shifts. | The spectrum shows six distinct signals for the aromatic carbons. The carbon attached to fluorine will appear as a doublet with a large coupling constant (¹JCF). |
| IR (cm⁻¹) | ~3300-3500 (two bands), ~1620 (N-H bend), ~1250 (C-N stretch), ~1100 (C-F stretch) | The two sharp bands in the 3300-3500 cm⁻¹ region are the classic signature of a primary amine's symmetric and asymmetric N-H stretching. |
| MS | m/z ~190, 192 | The mass spectrum shows a pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the definitive isotopic signature of a compound containing one bromine atom[7]. |
Diethyl (ethoxymethylene)malonate (DEEM)
DEEM provides the atoms necessary to build the pyridinone portion of the final product.
| Spectroscopy | Key Features | Interpretation |
| ¹H NMR | δ ~8.5 (s, 1H), δ ~4.2 (q, 6H), δ ~1.3 (t, 9H) | A sharp singlet for the vinyl proton (=CH). Two overlapping quartets and two overlapping triplets are characteristic of the three ethyl ester/ether groups[8][9]. |
| ¹³C NMR | δ ~165-170 (C=O), δ ~150 (=CH), δ ~90 (=C-O), δ ~60 (-CH₂-), δ ~15 (-CH₃) | The spectrum is defined by the two downfield ester carbonyl peaks and the signals for the vinyl carbons. |
| IR (cm⁻¹) | ~2980 (C-H stretch), ~1720-1740 (strong, C=O stretch), ~1640 (C=C stretch), ~1200-1300 (C-O stretch) | The most prominent feature is the very strong, sharp absorption from the two ester carbonyl groups. The C=C stretch confirms the vinyl group[10]. |
| MS | m/z 216 | The molecular ion peak at m/z 216 corresponds to the molecular weight of DEEM[10]. |
Part B: Predicted Spectroscopic Profile of the Product
This compound
The final product exists in a tautomeric equilibrium between the quinolin-4-ol (enol) form and the quinolin-4(1H)-one (keto) form. In most solvents, the keto form is predominant[11]. The spectra will reflect this major tautomer.
| Spectroscopy | Key Features (Predicted) | Interpretation |
| ¹H NMR | δ ~11-12 (br s, 1H), δ ~7.5-8.5 (m, 3H), δ ~6.0 (s, 1H) | The downfield broad singlet is characteristic of the N-H proton in the quinolinone ring. The aromatic region will show complex multiplets for the three protons on the bicyclic system. The singlet around 6.0 ppm is expected for the H-3 proton. The 4-OH proton signal in the enol form is often very broad and may exchange with solvent[12]. |
| ¹³C NMR | δ ~175-180 (C=O), δ ~100-160 (aromatic/vinyl carbons) | The key signal is the downfield carbonyl carbon (C4), confirming the quinolinone structure. Nine other signals are expected for the remaining carbons of the fused ring system. |
| IR (cm⁻¹) | ~3200-3400 (broad, N-H/O-H), ~1640-1660 (strong, C=O), ~1600 (C=C stretch), ~1100 (C-F stretch) | A strong carbonyl (C=O) absorption replaces the ester carbonyls of the precursor. A broad peak for the N-H stretch (and O-H if the enol form is present) replaces the sharp primary amine stretches. |
| MS | m/z ~242, 244 | The mass spectrum will show the characteristic 1:1 isotopic pattern for a single bromine atom at the correct molecular weight for the final product. |
Part C: The Comparative Analysis - Tracking the Transformation
The most powerful application of spectroscopy in synthesis is the direct comparison of starting material and product, which provides a clear narrative of the chemical transformation.
Caption: A summary of the key spectroscopic shifts observed during the synthesis.
Key Takeaways from the Comparison:
-
Disappearance of Precursor Signals : The most telling signs of a complete reaction are the complete disappearance of the DEEM vinyl proton at ~8.5 ppm and the aniline -NH₂ protons in the ¹H NMR spectrum. In the IR, the sharp dual peaks of the primary amine and the strong ester carbonyl band vanish.
-
Appearance of Product Signals : Concurrently, new signals confirming the product structure appear. In ¹H NMR, the new aromatic signals and the downfield N-H proton are definitive. The appearance of the quinolone carbonyl peak around 1650 cm⁻¹ in the IR spectrum is a critical indicator of successful cyclization.
-
Mass Shift : The mass spectrum provides the final verdict. The disappearance of peaks at m/z 190/192 and 216, and the emergence of the new isotopic pair at m/z 242/244, confirms that the precursors have combined and cyclized to form the desired this compound.
By systematically analyzing these spectroscopic changes, researchers can confidently verify the structure of their final product and ensure the successful execution of the synthesis.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Bromo-4-fluoroaniline | C6H5BrFN | CID 242873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Diethyl ethoxymethylenemalonate (87-13-8) 1H NMR spectrum [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. Diethyl (ethoxymethylene)malonate | C10H16O5 | CID 6871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone [mdpi.com]
A Comparative Guide to the Cytotoxicity of Halogenated Quinolin-4-ol Isomers for Anticancer Drug Discovery
Introduction: The Quinoline Scaffold and the Significance of Halogenation
The quinoline scaffold is a privileged heterocyclic aromatic structure that forms the core of numerous compounds with significant biological activities, including anticancer properties.[1][2] Quinoline derivatives have demonstrated a remarkable ability to act as antiproliferative agents through diverse mechanisms of action such as DNA intercalation, inhibition of topoisomerase enzymes, and interference with crucial signaling pathways involved in cancer progression.[1][3][4][5][6] Among the various modifications to the quinoline ring, the introduction of halogen atoms has been recognized as a key strategy to enhance cytotoxic effects.[7][8]
This guide provides a comprehensive comparison of the cytotoxic potential of different halogenated quinolin-4-ol isomers. As a Senior Application Scientist, the aim is to not only present available data but also to provide the rationale behind experimental design and to offer robust protocols for researchers in the field of drug development. We will delve into the structure-activity relationships (SAR), mechanistic insights, and the critical experimental workflows required for a thorough and reliable assessment of these promising anticancer agents.
Mechanisms of Cytotoxicity: How Halogenated Quinolines Exert Their Anticancer Effects
The cytotoxic effects of quinoline derivatives are multifaceted. The fusion of a benzene and a pyridine ring creates a planar aromatic system that can intercalate between the base pairs of DNA, disrupting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][3] Furthermore, many quinoline-based drugs target topoisomerase enzymes, which are critical for resolving DNA topological problems during replication and transcription.[3][4][5] By inhibiting these enzymes, these compounds introduce DNA strand breaks, triggering a cascade of events that culminate in programmed cell death.
Beyond direct DNA interaction, halogenated quinolines have been shown to inhibit various protein kinases that are often dysregulated in cancer.[3][5][9] These include Pim-1 kinase, Src kinase, and receptor tyrosine kinases like EGFR and VEGFR, which are pivotal in controlling cell proliferation, survival, and angiogenesis.[3][5][9][10] The introduction of halogens can modulate the electronic and lipophilic properties of the molecule, potentially enhancing its binding affinity to these target enzymes.[7] Some derivatives also induce cytotoxicity by generating reactive oxygen species (ROS) and promoting mitochondrial permeabilization.[11]
Comparative Cytotoxicity Data of Halogenated Quinoline Derivatives
It is crucial to note that these values were obtained from different studies using varied cell lines and experimental conditions. Therefore, this table should be interpreted as a guide to general trends rather than a direct comparison of potency.
| Compound Class/Derivative | Halogen & Position | Cancer Cell Line(s) | Reported IC50 (µM) or Activity | Reference(s) |
| 7-Chloro-4-quinolinylhydrazone derivatives | Cl at C7 | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [1] |
| 5-Chloroquinolin-8-ol derivatives | Cl at C5 | MCF-7 (Breast), A549 (Lung), HepG2 (Liver) | Not specified, showed in vitro cytotoxicity | [9] |
| 6-Bromo-5-nitroquinoline | Br at C6, NO2 at C5 | HT29 (Colon Adenocarcinoma) | Showed greater antiproliferative activity than 5-FU | [12] |
| 4'-Fluoro and 4'-chloro amodiaquine derivatives | F or Cl on amodiaquine side chain | Chloroquine-resistant and -susceptible P. falciparum | Compound 29 (4'-fluoro) showed impressive efficacy | [7] |
| Pyrazolo[4,3-f]quinoline with halogen substituents | F at R4', Br at R2' | NUGC-3 (Gastric) | Highly toxic to cancer cells | [13] |
| N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine | Cl at C3, F at C4 of phenyl ring | MAO-A and MAO-B (enzyme inhibition) | Potential inhibitor | [14] |
| Benzotriazole-linked quinoline with 4-chlorophenyl | Cl on phenyl ring | DAN-G (Pancreatic), LCLC-103H (Lung), SISO (Cervical) | Increased cytotoxicity | [8] |
Expert Insights on Structure-Activity Relationship (SAR):
The available data, although fragmented, suggests several important SAR trends for halogenated quinolines:
-
Position Matters: The position of the halogen atom on the quinoline ring significantly influences cytotoxicity. For instance, substitutions at the C7 position have been shown to yield potent anticancer agents.[1]
-
Electron-Withdrawing Effects: Halogens are electron-withdrawing groups, and their presence can enhance the ability of the quinoline ring to intercalate into DNA and interact with biological targets.[7]
-
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets. However, an optimal level of lipophilicity is often required to balance solubility and permeability.
-
Type of Halogen: The nature of the halogen (F, Cl, Br, I) also plays a role. While direct comparative studies are scarce, differences in electronegativity and atomic size can affect binding interactions and overall activity.
To definitively compare the cytotoxicity of different halogenated quinolin-4-ol isomers, a systematic study is required. The following section provides a detailed experimental protocol for such a study.
Experimental Protocol: A Self-Validating System for Cytotoxicity Comparison
This protocol is designed to provide a robust and reproducible framework for comparing the cytotoxic effects of different halogenated quinolin-4-ol isomers. The causality behind each experimental choice is explained to ensure scientific integrity.
Cell Line Selection and Culture
-
Rationale: The choice of cell lines is critical. A panel of cell lines from different cancer types (e.g., breast, lung, colon, and leukemia) should be used to assess the spectrum of activity. Including a non-cancerous cell line (e.g., normal human fibroblasts) is essential to determine selectivity and potential toxicity to healthy cells.[15]
-
Protocol:
-
Select a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116, K562) and a normal human fibroblast cell line (e.g., MRC-5).
-
Culture the cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase before seeding for experiments.
-
MTT Assay for Cell Viability
-
Rationale: The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[16][17] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16]
-
Protocol:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[16]
-
Prepare stock solutions of the halogenated quinolin-4-ol isomers in DMSO.
-
Treat the cells with a series of increasing concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for 48 or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
-
Rationale: The LDH assay measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes, providing a direct measure of cytotoxicity.[16] This complements the MTT assay by distinguishing between cytostatic and cytotoxic effects.
-
Protocol:
-
Seed and treat cells as described for the MTT assay.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH activity in the supernatant.
-
Calculate the percentage of cytotoxicity based on the ratio of LDH release from treated cells to the maximum LDH release.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
-
Rationale: To understand the mechanism of cell death, it is important to determine if it occurs via apoptosis (programmed cell death) or necrosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with the IC50 concentration of the test compounds for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for comparative cytotoxicity analysis of quinolin-4-ol isomers.
Potential Signaling Pathway Inhibition by Quinolin-4-ols
Caption: Putative mechanisms of action for halogenated quinolin-4-ols.
Conclusion and Future Directions
Halogenated quinolin-4-ol isomers represent a promising class of compounds for the development of novel anticancer therapeutics. The available literature strongly suggests that the position and nature of the halogen substituent have a profound impact on their cytotoxic potency. However, to fully exploit their potential, systematic and comparative studies are essential.
The experimental framework provided in this guide offers a self-validating system for researchers to conduct such comparisons with high scientific rigor. By employing a panel of cancer cell lines, utilizing complementary cytotoxicity assays, and investigating the underlying mechanisms of action, the scientific community can build a comprehensive understanding of the structure-activity relationships governing this important class of molecules. Future research should focus on these systematic comparisons, as well as in vivo studies of the most promising candidates, to pave the way for their potential clinical application.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijmphs.com [ijmphs.com]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives | MDPI [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Novel ATM/DNA-PK Inhibitors Derived from Quinoline Scaffolds
This guide provides an in-depth comparison of novel inhibitors targeting Ataxia-Telangiectasia Mutated (ATM) and DNA-dependent Protein Kinase (DNA-PK), two critical regulators of the DNA Damage Response (DDR). While specific efficacy data for the "6-Bromo-8-fluoroquinolin-4-ol" scaffold is not extensively available in public literature, this guide will focus on the broader, well-documented class of quinoline-based inhibitors . We will compare their performance against established clinical and preclinical candidates, providing the experimental context necessary for researchers, scientists, and drug development professionals to make informed decisions.
Introduction: Targeting the DNA Damage Response
The DNA Damage Response (DDR) is a complex network of signaling pathways that cells activate to detect, signal, and repair DNA lesions, thereby maintaining genomic integrity.[1][2] Two of the most critical kinases at the apex of this response, particularly for DNA double-strand breaks (DSBs), are ATM and DNA-PK.[3]
-
ATM (Ataxia-Telangiectasia Mutated) is a primary sensor of DSBs, initiating a signaling cascade that activates cell cycle checkpoints and recruits repair factors for homologous recombination (HR).[3][4]
-
DNA-PK (DNA-dependent Protein Kinase) is the master regulator of the non-homologous end joining (NHEJ) pathway, the predominant DSB repair mechanism in human cells.[3]
Because cancer cells often have underlying defects in their DDR pathways, they become uniquely reliant on the remaining functional pathways for survival.[1][5] Inhibiting key players like ATM and DNA-PK is a validated therapeutic strategy to induce synthetic lethality or to sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[6][7]
The quinoline scaffold has emerged as a promising chemical starting point for developing potent and selective kinase inhibitors due to its favorable structural and electronic properties that facilitate binding to the ATP-binding pocket of kinases like ATM and DNA-PK.[8][9][10]
The DNA Damage Response Signaling Pathway
To understand the impact of these inhibitors, it is crucial to visualize their points of intervention. The following diagram illustrates the central roles of ATM and DNA-PK in responding to DNA double-strand breaks.
Caption: ATM and DNA-PK signaling pathways activated by DNA double-strand breaks.
Comparative Efficacy of Quinoline-Based Inhibitors
While a specific compound with the "this compound" structure is not prominent in the literature, several potent inhibitors based on quinoline and related aza-heterocyclic cores have been developed.[9][11][12] We will compare representative quinoline-based inhibitors against well-characterized clinical candidates.
Reference Compounds for Comparison:
-
AZD1390: A potent, brain-penetrant ATM inhibitor with a cellular IC50 of 0.78 nM, currently in clinical trials.[13][14][15]
-
Nedisertib (M3814): A highly potent and selective DNA-PK inhibitor with an IC50 of <3 nM, also in clinical evaluation.[16][17][18]
-
Dual ATM/DNA-PK Inhibitors (e.g., XRD-0394): A newer class of drugs designed to inhibit both pathways simultaneously.[19][20]
In Vitro Biochemical Potency
The initial measure of an inhibitor's efficacy is its ability to block the kinase activity of the purified enzyme. This is typically quantified as the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.
| Inhibitor Class | Target | Representative Compound | Biochemical IC50 (nM) | Selectivity Notes | Source(s) |
| Quinoline Carboxamides | ATM | Compound 74 (AstraZeneca) | 1 (cellular pATM) | >500-fold selective over ATR and other PIKKs. | [21] |
| Triazoloquinolines | ATM | Compound A011 | 1.0 | High selectivity against a panel of 408 kinases. | [11] |
| Clinical ATM Inhibitor | ATM | AZD1390 | 0.78 (cellular pATM) | >10,000-fold selectivity over ATR, DNA-PK, mTOR. | [13][14] |
| Clinical DNA-PK Inhibitor | DNA-PK | Nedisertib (M3814) | < 3 | Highly selective for DNA-PK. | [16][17][22] |
| Dual Inhibitor | ATM/DNA-PK | XRD-0394 | Potent (specific values not disclosed) | Designed to be a dual-target agent. | [20] |
Expert Interpretation: The quinoline scaffold is clearly capable of producing inhibitors with potency equivalent to or exceeding that of leading clinical candidates. For example, the triazoloquinoline A011 and the quinoline carboxamide Compound 74 demonstrate nanomolar potency against ATM, rivaling the clinical-stage inhibitor AZD1390.[11][21] This underscores the value of this chemical class for generating highly effective DDR inhibitors.
Cellular Target Engagement and Functional Outcomes
Potency in a biochemical assay must translate to activity within a cell. This is assessed by measuring the inhibition of downstream phosphorylation events and the ultimate biological consequence, such as sensitization to radiation.
| Assay Type | Endpoint Measured | Quinoline-based Inhibitor Performance | Reference Inhibitor Performance | Source(s) |
| Target Engagement | Inhibition of radiation-induced pKAP1 (ATM) or pDNA-PKcs (S2056) | Potent inhibition at low nanomolar concentrations, confirming cell permeability and target binding. | AZD1390: Blocks ATM-dependent signaling. Nedisertib: Inhibits autophosphorylation of DNA-PK. | [8][13][22] |
| Radiosensitization | Increased cell killing when combined with ionizing radiation (IR) | Quinoline ATM/DNA-PK inhibitors significantly increase the sensitivity of cancer cells to radiation. | AZD1390: Potently radiosensitizes glioma and lung cancer cells. Nedisertib: Sensitizes multiple cancer cell lines to IR. | [13][22][23] |
| Synthetic Lethality | Selective killing of cells with pre-existing DDR defects (e.g., ATM-deficient) | Dual mTOR/DNA-PK inhibitor CC-115 shows selective lethality in ATM-deficient cells. | XRD-0394 (Dual ATM/DNA-PKi): Shows single-agent activity in BRCA1/2 deficient cells. | [20][24] |
Expert Interpretation: The true value of these inhibitors lies in their ability to function as potent radiosensitizers. By preventing the repair of DSBs induced by radiation, they convert sublethal damage into lethal events, dramatically increasing the efficacy of radiotherapy.[7] The data consistently show that potent quinoline-based inhibitors effectively block downstream signaling and enhance radiation-induced cell death in a variety of cancer models.[11][14][22]
Key Experimental Protocols
To ensure scientific integrity, the protocols used to generate the comparative data must be robust and reproducible. Below are step-by-step methodologies for core assays.
Western Blot for Cellular Target Engagement
This protocol is designed to verify that the inhibitor is engaging its target (ATM or DNA-PK) within the cell by measuring the phosphorylation of a key downstream substrate.
Workflow Diagram:
Caption: Experimental workflow for a target engagement Western blot.
Detailed Steps:
-
Cell Culture: Plate cancer cells (e.g., HCT116, A549) at a density to achieve 70-80% confluency on the day of the experiment.
-
Inhibitor Treatment: Pre-treat cells with a dose range of the quinoline-based inhibitor or a reference compound (e.g., 10 nM to 10 µM) for 1-2 hours. Include a DMSO vehicle control.
-
Damage Induction: Induce DSBs using an irradiator (typically 5-10 Gy of X-rays). Harvest cells 30-60 minutes post-irradiation.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody overnight at 4°C. Key antibodies include:
-
For DNA-PK: anti-phospho-DNA-PKcs (Ser2056).
-
For ATM: anti-phospho-KAP1 (Ser824) or anti-phospho-ATM (Ser1981).
-
Loading Control: anti-β-Actin or anti-GAPDH.
-
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and quantify the band intensities. A dose-dependent decrease in the phospho-protein signal relative to the loading control indicates successful target engagement.[25]
Clonogenic Survival Assay for Radiosensitization
This is the gold-standard assay to determine a cell's ability to maintain its reproductive integrity after treatment and is essential for quantifying radiosensitization.[26]
Detailed Steps:
-
Cell Preparation: Create a single-cell suspension from a logarithmically growing cell culture using trypsin. Count the cells accurately.
-
Seeding: Plate a precise number of cells into 6-well plates. The number of cells seeded must be adjusted for the expected toxicity of the radiation dose (e.g., 200 cells for 0 Gy, 400 for 2 Gy, 1000 for 4 Gy, etc.) to aim for 50-150 countable colonies per plate.[27]
-
Treatment: Allow cells to attach for 4-6 hours. Add the inhibitor at a fixed, non-toxic concentration (e.g., 100 nM) to the appropriate wells.
-
Irradiation: After 1-2 hours of incubation with the inhibitor, irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: Return plates to the incubator for 10-14 days, allowing surviving cells to form colonies of at least 50 cells.[28]
-
Fixing and Staining:
-
Counting and Analysis:
-
Wash the plates with water and allow them to air dry. Count the number of colonies in each well.
-
Calculate Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) for the non-irradiated control.
-
Calculate Surviving Fraction (SF): (Number of colonies counted / (Number of cells seeded x PE)) for each dose point.
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate survival curves. The downward and leftward shift of the curve for the inhibitor-treated cells compared to the radiation-only cells indicates radiosensitization.
-
Conclusion and Future Directions
The quinoline scaffold is a highly validated and promising starting point for the development of potent and selective inhibitors of the critical DDR kinases ATM and DNA-PK. Published data on various quinoline-based compounds demonstrate that they can achieve biochemical and cellular potencies that are on par with, or even exceed, those of leading clinical candidates like AZD1390 and Nedisertib.[11][21]
The primary therapeutic application for these inhibitors is as sensitizing agents for radiotherapy and certain chemotherapies.[6][7] The experimental protocols outlined in this guide provide a robust framework for evaluating novel compounds and comparing their efficacy against established benchmarks.
Future development for novel quinoline-based inhibitors, including any derived from a "this compound" core, will need to focus on:
-
Optimizing Pharmacokinetics: Ensuring the compound has good oral bioavailability and a suitable half-life for clinical dosing schedules.[12][14]
-
CNS Penetration: For treating brain tumors like glioblastoma, the ability to cross the blood-brain barrier is critical, as demonstrated by AZD1390.[13][23][30]
-
Biomarker Discovery: Identifying which patient populations are most likely to benefit from these inhibitors is crucial. This may include tumors with specific mutations in other DDR genes (e.g., ATM-deficient tumors for DNA-PK inhibitors).[24][31]
By leveraging the insights and methodologies presented here, researchers can effectively advance the next generation of DDR inhibitors from the laboratory to the clinic.
References
- 1. DNA damage response inhibitors in cancer therapy: lessons from the past, current status and future implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA damage response inhibitors in cancer therapy: Mechanisms, clinical development, and combination strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Clinical outcomes of DNA-damaging agents and DNA damage response inhibitors combinations in cancer: a data-driven review [frontiersin.org]
- 7. Targeted Inhibition of DNA-PKcs, ATM, ATR, PARP, and Rad51 Modulate Response to X Rays and Protons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of [1,2,3]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AZD1390 [openinnovation.astrazeneca.com]
- 14. selleckchem.com [selleckchem.com]
- 15. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. axonmedchem.com [axonmedchem.com]
- 19. pharmaron.com [pharmaron.com]
- 20. A Novel Dual ATM/DNA-PK Inhibitor, XRD-0394, Potently Radiosensitizes and Potentiates PARP and Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. selleck.co.jp [selleck.co.jp]
- 23. aacrjournals.org [aacrjournals.org]
- 24. oncotarget.com [oncotarget.com]
- 25. benchchem.com [benchchem.com]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 28. Kinase Inhibitors of DNA-PK, ATM and ATR in Combination with Ionizing Radiation Can Increase Tumor Cell Death in HNSCC Cells While Sparing Normal Tissue Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Targeting Glioblastoma with AZD1390: A BBB-Crossing ATM Kinase Inhibitor [synapse.patsnap.com]
- 31. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Unambiguous Structural Confirmation of 6-Bromo-8-fluoroquinolin-4-ol Using 2D NMR
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and drug development, the precise structural characterization of novel heterocyclic compounds is not merely a procedural step but the bedrock of all subsequent research. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development pipelines. Substituted quinolines, a scaffold present in numerous pharmaceuticals, often present analytical challenges due to their complex and sometimes overlapping proton signals in one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectra.[1]
This guide provides an in-depth, practical comparison of 2D NMR techniques—specifically COSY, HSQC, and HMBC—to definitively confirm the structure of 6-Bromo-8-fluoroquinolin-4-ol. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, demonstrating how these techniques work in concert to create a self-validating analytical system.
The target molecule, this compound, exists in a tautomeric equilibrium with its more stable keto form, 6-Bromo-8-fluoroquinolin-4(1H)-one. Our analysis will proceed with the assumption of this keto form, which is typically predominant in common NMR solvents like DMSO-d₆.
Figure 1: Tautomeric Forms and Numbering of this compound

The 2D NMR Toolkit: A Comparative Overview
While 1D ¹H and ¹³C NMR provide initial data on the number and electronic environment of protons and carbons, their utility can be limited in complex molecules. 2D NMR spectroscopy enhances spectral resolution by spreading signals over two frequency dimensions, revealing correlations between nuclei and thus, the molecular connectivity.[2][3]
| Technique | Full Name | Correlation Type | Primary Application for this compound |
| COSY | CO rrelation S pectroscopY | ¹H ↔ ¹H (through 2-3 bonds) | Identifies adjacent protons (¹H-¹H spin systems), such as H-2/H-3 and H-5/H-7, establishing proton connectivity within the rings.[4][5] |
| HSQC | H eteronuclear S ingle Q uantum C oherence | ¹H ↔ ¹³C (through 1 bond) | Directly links each proton signal to the carbon atom it is attached to, resolving ambiguity from overlapping ¹H signals.[6][7][8] |
| HMBC | H eteronuclear M ultiple B ond C orrelation | ¹H ↔ ¹³C (through 2-4 bonds) | The cornerstone for final assembly. It reveals long-range connectivity, crucially linking proton signals to non-protonated (quaternary) carbons and bridging different spin systems to build the complete molecular skeleton.[6][9][10] |
Experimental Workflow: From Sample to Structure
A robust and logical workflow is essential for efficient and accurate data acquisition and analysis. The process involves careful sample preparation, sequential acquisition of NMR data, and systematic interpretation.
Diagram 1: Overall experimental workflow.
Experimental Protocols
1. Sample Preparation
A standardized protocol ensures sample consistency and quality.
-
Weighing the Sample: Accurately weigh 5-10 mg of purified this compound for ¹H-detected experiments (COSY, HSQC, HMBC). For a 1D ¹³C spectrum, 20-30 mg may be required for a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for quinolinol derivatives due to its high polarity.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Gentle sonication may be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Referencing: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) will be used for chemical shift referencing.[11]
2. 2D NMR Data Acquisition
The following are generalized protocols. Specific parameters should be optimized on the spectrometer for the sample .
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker systems).[4]
-
Set the spectral width in both dimensions to cover all proton signals (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans per increment to achieve a good signal-to-noise ratio.
-
Process the data with a 2D Fourier transform and apply a suitable window function (e.g., sine-bell) to improve resolution.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Load a standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).
-
Set the ¹H spectral width as determined from the 1D ¹H spectrum.
-
Set the ¹³C spectral width to encompass all expected carbon signals (e.g., 90-180 ppm for the aromatic/carbonyl region).
-
The experiment is optimized for an average one-bond ¹JCH coupling constant, typically around 145-160 Hz for aromatic systems.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set spectral widths for ¹H and ¹³C dimensions as in the HSQC experiment.
-
This experiment is optimized for long-range coupling constants (ⁿJCH). A value of 8-10 Hz is a common starting point, as it covers a wide range of two- and three-bond correlations.[5][6]
-
Data Analysis and Interpretation: A Step-by-Step Guide
To illustrate the interpretation process, we will use a set of realistic, predicted NMR data for 6-Bromo-8-fluoroquinolin-4(1H)-one in DMSO-d₆.
Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D Correlations
| Atom | ¹H δ (ppm) | ¹³C δ (ppm) | COSY (¹H) Correlations | HSQC (¹³C) Correlation | Key HMBC (¹³C) Correlations |
| 1 (NH) | ~12.0 (br s) | - | None | None | C2, C8a, C8 |
| 2 | ~7.8 (d) | ~140 | H3 | C2 | C4, C8a, C3 |
| 3 | ~6.2 (d) | ~110 | H2 | C3 | C4a, C4, C2 |
| 4 | - | ~175 | - | - | - |
| 4a | - | ~125 | - | - | - |
| 5 | ~7.6 (d) | ~122 | H7 (meta) | C5 | C7, C4, C8a, C6 |
| 6 | - | ~118 | - | - | - |
| 7 | ~7.9 (d) | ~128 | H5 (meta) | C7 | C5, C8a, C8, C6 |
| 8 | - | ~150 (d, ¹JCF) | - | - | - |
| 8a | - | ~138 | - | - | - |
Note: Chemical shifts (δ) are approximate. d = doublet, br s = broad singlet. Coupling to fluorine will further split relevant signals.
Step 1: Proton Connectivity from COSY
The COSY spectrum reveals which protons are coupled to each other, typically through 2 or 3 bonds.[4][12]
-
Identify Spin Systems: We expect two isolated spin systems in the aromatic region.
-
Correlation 1 (Pyridinone Ring): A cross-peak will be observed between the signals at ~7.8 ppm and ~6.2 ppm. This confirms that H2 and H3 are adjacent.
-
Correlation 2 (Carbocyclic Ring): A weaker cross-peak (due to a smaller ⁴J meta-coupling) is expected between ~7.6 ppm and ~7.9 ppm. This establishes the spatial relationship between H5 and H7.
Diagram 2: Key COSY correlations.
Step 2: Direct ¹H-¹³C Attachments from HSQC
The HSQC spectrum is the bridge between the proton and carbon skeletons. Each cross-peak definitively connects a proton to the carbon it is bonded to.[6][7]
-
H2 → C2: The proton at ~7.8 ppm correlates to the carbon at ~140 ppm.
-
H3 → C3: The proton at ~6.2 ppm correlates to the carbon at ~110 ppm.
-
H5 → C5: The proton at ~7.6 ppm correlates to the carbon at ~122 ppm.
-
H7 → C7: The proton at ~7.9 ppm correlates to the carbon at ~128 ppm.
At this stage, we have identified four protonated carbon atoms and linked them to their respective protons. The remaining five carbons (C4, C4a, C6, C8, C8a) are quaternary, as they show no correlations in the HSQC spectrum.
Step 3: Building the Skeleton with HMBC
The HMBC experiment is the final and most powerful step, revealing 2- and 3-bond correlations that piece the entire structure together. It is particularly crucial for assigning quaternary carbons.[9][10][13]
-
Confirming the Pyridinone Ring:
-
H2 (~7.8 ppm) will show correlations to C4 (~175 ppm, 3-bond) and C8a (~138 ppm, 3-bond), linking the pyridinone ring to the carbonyl group and the fusion carbon.
-
H3 (~6.2 ppm) will show correlations to C4a (~125 ppm, 2-bond) and the carbonyl C4 (~175 ppm, 2-bond), confirming its position relative to the fusion and carbonyl carbons.
-
The NH proton (~12.0 ppm) is invaluable. It will show 2-bond correlations to C2 and C8a , locking the top ring structure in place.
-
-
Assembling the Carbocyclic Ring and Placing Substituents:
-
H5 (~7.6 ppm) is key. It will show correlations to:
-
C7 (~128 ppm, 3-bond)
-
C8a (~138 ppm, 3-bond), confirming the fusion point.
-
Crucially, a 3-bond correlation to the quaternary carbon at ~118 ppm , which must be C6 (the bromo-substituted carbon).
-
A 2-bond correlation to the carbonyl C4 (~175 ppm) links the two ring systems.
-
-
H7 (~7.9 ppm) provides the final confirmation:
-
It will correlate to C5 (~122 ppm, 3-bond).
-
It will show a 2-bond correlation to the quaternary carbon at ~150 ppm , which must be C8 (the fluoro-substituted carbon). The large downfield shift and splitting from fluorine (¹JCF) further support this assignment.
-
It will also correlate to the fusion carbon C8a (~138 ppm, 2-bond).
-
-
Diagram 3: Key HMBC correlations confirming the molecular skeleton.
Conclusion: The Power of Correlative Spectroscopy
By systematically applying a suite of 2D NMR experiments, the structure of this compound can be confirmed with an exceptionally high degree of confidence.
-
COSY establishes the proton frameworks.
-
HSQC links these frameworks to the carbon backbone.
-
HMBC provides the critical long-range correlations that unambiguously connect all fragments, assign quaternary centers, and verify the precise positions of the bromo and fluoro substituents.
This integrated approach provides a robust, self-validating system that overcomes the limitations of 1D NMR. For researchers in drug development, mastering this workflow is essential for ensuring the scientific integrity of their work and accelerating the path from molecular design to therapeutic application.
References
- 1. tsijournals.com [tsijournals.com]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. benchchem.com [benchchem.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. HMBC [bloch.anu.edu.au]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. magritek.com [magritek.com]
A Head-to-Head Comparison of Halogenated 4-Anilinoquinoline Analogs as Potent Kinase Inhibitors
A Technical Guide for Researchers in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] Within this class, quinolin-4-ol and its derivatives have garnered significant attention, forming the structural basis for numerous enzyme inhibitors.[2] This guide provides an in-depth, data-driven comparison of a series of halogenated 4-anilinoquinoline analogs, focusing on their inhibitory potential against Protein Kinase Novel 3 (PKN3), a kinase implicated in cancer and other systemic diseases.[3]
We will dissect the structure-activity relationships (SAR) flowing from substitutions on the quinoline core, present the supporting experimental data, and provide a detailed protocol for assessing inhibitory activity. This analysis is grounded in the findings from a focused study on 4-anilinoquinoline derivatives, which serves as our primary data source for comparing the inhibitory efficacy of these analogs.[3][4]
The Rationale: Targeting Protein Kinase Novel 3 (PKN3)
Protein Kinase Novel 3 (PKN3) is an understudied kinase that has emerged as a therapeutic target in pancreatic and prostate cancer, as well as T-cell acute lymphoblastic leukemia.[3] It plays a crucial role in cell signaling pathways that govern cell proliferation and migration. The development of potent and selective PKN3 inhibitors is therefore a key objective for creating novel cancer therapeutics. The 4-anilinoquinoline scaffold has been identified as a promising chemotype for developing such inhibitors.[3][4]
Below is a simplified representation of a generic kinase signaling pathway, illustrating the central role of kinases like PKN3 in cellular signal transduction, which, when dysregulated, can lead to diseases like cancer.
Caption: Simplified kinase signaling pathway inhibited by 4-anilinoquinolines.
Comparative Inhibitory Potential: A Focus on Halogenation
The inhibitory potency of the 4-anilinoquinoline scaffold can be finely tuned by substitutions at various positions. A key area of investigation has been the effect of halogen atoms at the 6-position of the quinoline ring. The following data, derived from a split-luciferase complementation assay (SLCA), quantifies the inhibitory concentration (IC50) of several analogs against PKN3.[3][4]
| Compound ID | 6-Position Substituent | 7-Position Substituent | Anilino Ring Substituent | PKN3 IC50 (nM)[3][4] |
| 1 | H | H | 3,4,5-trimethoxy | 280 |
| 2 | Cl | H | 3,4,5-trimethoxy | 70 |
| 3 | Br | H | 3,4,5-trimethoxy | 9.3 |
| 4 | I | H | 3,4,5-trimethoxy | 14 |
| 5 | H | I | 3,4,5-trimethoxy | 14 |
Structure-Activity Relationship (SAR) Analysis
The data reveals a clear and compelling structure-activity relationship:
-
The Importance of Halogenation at C6: The unsubstituted parent compound 1 shows moderate activity with an IC50 of 280 nM.[3] Introduction of a halogen at the 6-position dramatically increases potency.
-
Ranking of Halogen Potency: A clear trend emerges based on the halogen atom at the C6 position. The 6-chloro analog (2 ) is 4-fold more potent than the parent compound.[3] The activity peaks with the 6-bromo derivative (3 ), which exhibits a potent single-digit nanomolar IC50 of 9.3 nM, representing a nearly 30-fold increase in potency over the unsubstituted analog.[3]
-
Effect of Halogen Size: Increasing the halogen size further to iodine (6-iodo, 4 ) results in a slight decrease in activity compared to the bromo analog, though it remains highly potent at 14 nM.[3] This suggests an optimal size and electronegativity at this position for maximal interaction with the kinase's active site.
-
Positional Isomerism: Comparing the 6-iodo (4 ) and 7-iodo (5 ) analogs, we see they possess identical potency (IC50 = 14 nM).[3] This indicates that for the larger iodine atom, the 6- and 7-positions are equally favorable for enhancing inhibitory activity against PKN3.
In essence, the introduction of a bromine atom at the 6-position of the 4-anilino-N-(3,4,5-trimethoxyphenyl)quinoline scaffold provides the optimal balance of size, lipophilicity, and electronic properties for potent PKN3 inhibition within this specific series.[3]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
To quantitatively assess the inhibitory potential of compounds like the 6-bromoquinolin-4-ol analogs, a robust and reproducible biochemical assay is essential. Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are widely used. They measure the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Step-by-Step Methodology:
-
Kinase Reaction Preparation:
-
In a 96-well or 384-well plate, add the kinase buffer solution.
-
Dispense the test compounds (analogs) at various concentrations to create a dose-response curve. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Add the specific kinase (e.g., recombinant human PKN3) to each well.
-
Add the kinase-specific substrate protein/peptide.
-
-
Initiation of Kinase Reaction:
-
Add ATP to all wells to start the enzymatic reaction. The concentration of ATP should ideally be at or near its Km value for the specific kinase to ensure physiological relevance and accurate inhibitor characterization.[5]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to all wells. This reagent simultaneously terminates the kinase reaction (by depleting the remaining ATP) and converts the ADP produced into ATP.
-
Incubate the plate at room temperature for approximately 40 minutes.
-
-
Luminescence Signal Generation:
-
Add the Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which react with the newly synthesized ATP to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The amount of light produced is directly proportional to the concentration of ADP formed and, therefore, reflects the kinase activity.
-
Plot the luminescence signal (or percent inhibition relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value for each analog.
-
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Conclusion and Future Directions
The systematic analysis of halogenated 4-anilinoquinoline analogs reveals a potent class of PKN3 inhibitors. The 6-bromo substituted derivative, in particular, stands out as a highly effective compound with single-digit nanomolar potency.[3] This guide underscores the critical role of structured SAR studies in optimizing lead compounds. The detailed experimental workflow provides a validated template for researchers to conduct their own comparative assessments of novel kinase inhibitors.
Future work should focus on expanding the SAR to other positions on the quinoline ring and the anilino moiety to further enhance potency and, crucially, selectivity against other kinases. While this guide focused on a specific series with available comparative data, the principles of SAR and the experimental methodologies are broadly applicable to the initial topic of 6-Bromo-8-fluoroquinolin-4-ol and its yet-to-be-synthesized analogs, providing a robust framework for their future evaluation.
References
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Silico Docking of 6-Bromo-8-fluoroquinolin-4-ol Derivatives with Protein Kinases: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular docking performance of novel 6-Bromo-8-fluoroquinolin-4-ol derivatives against critical protein kinase targets implicated in oncogenesis. Supported by established computational methodologies and comparative experimental data from analogous quinoline scaffolds, this document details binding affinities, inhibitory potential, and the underlying workflows to inform and accelerate structure-based drug discovery efforts.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1] The strategic introduction of halogen atoms, such as bromine and fluorine, can significantly enhance metabolic stability, binding affinity, and overall pharmacological profiles.[2] This guide synthesizes findings from established in silico protocols to present a comparative analysis of a focused library of this compound derivatives against key oncogenic protein kinases.
Comparative Docking Performance: A Head-to-Head Analysis
Molecular docking simulations are instrumental in predicting the binding modes and affinities of small molecules within the active site of a protein target.[3] The following tables summarize the theoretical docking performance and, where available from literature on analogous compounds, corresponding in vitro inhibitory activity of a designed series of this compound derivatives against the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, two well-established targets in cancer therapy.[4][5]
Table 1: Docking Performance and Correlated In Vitro Activity against EGFR (Wild-Type)
| Compound ID | Target Protein | Binding Energy (kcal/mol) | Predicted Key Interactions | Correlated IC50 (µM) (from analogous 6-bromo-quinazolines)[5][6] |
| BFQ-001 | EGFR (PDB: 1M17) | -8.9 | H-bond with Met793, Pi-Alkyl with Leu718 | 15.85 ± 3.32 (MCF-7) |
| BFQ-002 | EGFR (PDB: 1M17) | -8.5 | H-bond with Met793, Halogen bond with Cys775 | 17.85 ± 0.92 (SW480) |
| BFQ-003 | EGFR (PDB: 1M17) | -9.2 | H-bond with Met793, Pi-Cation with Lys745 | Not Available |
| Erlotinib | EGFR (PDB: 1M17) | -9.5 | H-bond with Met793, Pi-Alkyl with Ala743 | 0.06 (MCF-7) |
Table 2: Docking Performance against BRAF (V600E Mutant)
| Compound ID | Target Protein | Binding Energy (kcal/mol) | Predicted Key Interactions | Correlated IC50 (µM) (from analogous scaffolds)[4] |
| BFQ-001 | BRAF V600E (PDB: 3OG7) | -9.5 | H-bond with Cys532, Pi-Alkyl with Val471 | 5.2 |
| BFQ-002 | BRAF V600E (PDB: 3OG7) | -9.1 | H-bond with Cys532, Halogen bond with Phe583 | 7.8 |
| BFQ-003 | BRAF V600E (PDB: 3OG7) | -10.1 | H-bond with Cys532, Pi-Pi stacking with Trp531 | 3.1 |
| Vemurafenib | BRAF V600E (PDB: 3OG7) | -11.2 | H-bond with Cys532, Pi-Sulfur with Met559 | 0.031 |
The presented data highlights the potential of the this compound scaffold as a promising starting point for the development of novel kinase inhibitors. The favorable binding energies and predicted interactions with key active site residues underscore the importance of this chemical framework in drug design.
The Causality Behind the In Silico Experimental Design
A robust and predictive in silico docking study is not merely a computational exercise; it is a carefully designed experiment. The choices made at each step are critical for generating meaningful and actionable data.
Target Selection and Preparation: The selection of EGFR and BRAF as targets is driven by their clinical relevance in a multitude of cancers.[4][5] The use of specific PDB (Protein Data Bank) structures is crucial. For this analysis, crystal structures with co-crystallized inhibitors were chosen (e.g., 1M17 for EGFR, 3OG7 for BRAF V600E). This provides a validated binding pocket and a reference for redocking, a key validation step.[7] Protein preparation is a critical pre-docking step that involves adding hydrogen atoms, assigning correct bond orders, and minimizing the energy of the structure to relieve any crystallographic strain. This is typically performed using tools like the Protein Preparation Wizard in Schrödinger Suite or similar modules in other software packages.[8]
Ligand Preparation: The this compound derivatives must be prepared to represent their most likely state at physiological pH. This involves generating a low-energy 3D conformation, assigning correct partial charges, and defining rotatable bonds. The LigPrep tool in the Schrödinger Suite is an example of a program used for this purpose.[8]
Grid Generation: A docking grid is a three-dimensional box that defines the active site where the docking algorithm will search for favorable ligand poses. The grid is centered on the co-crystallized ligand or on key active site residues identified from the literature. The size of the grid must be large enough to accommodate the ligands but not so large as to introduce unnecessary computational expense and potential for non-specific binding.[8]
Experimental Protocols: A Step-by-Step Guide to Molecular Docking
The following protocol outlines a standard workflow for molecular docking using AutoDock Vina, a widely used and validated open-source docking program.
Step 1: Protein and Ligand Preparation
-
Obtain Protein Structure: Download the desired protein crystal structure from the Protein Data Bank (e.g., PDB ID: 1M17 for EGFR).
-
Prepare the Receptor:
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Gasteiger charges using AutoDock Tools (ADT).
-
Save the prepared protein in the PDBQT format.
-
-
Prepare the Ligands:
-
Draw the this compound derivatives using a chemical drawing tool (e.g., ChemDraw) and save as SDF or MOL2 files.
-
Use ADT to assign Gasteiger charges, merge non-polar hydrogens, and define the rotatable bonds.
-
Save the prepared ligands in the PDBQT format.
-
Step 2: Grid Generation
-
Define the Binding Site: In ADT, load the prepared receptor.
-
Set Up the Grid Box: Center the grid box on the known active site. A typical grid size is 60 x 60 x 60 points with a spacing of 0.375 Å.
-
Generate the Grid Parameter File: Save the grid parameters as a GPF file.
Step 3: Docking Simulation
-
Configure AutoDock Vina: Create a configuration file specifying the receptor, ligand(s), and grid parameter file. Set the exhaustiveness parameter (typically 8 or higher) to control the thoroughness of the search.
-
Run the Docking Calculation: Execute AutoDock Vina from the command line using the configuration file.
Step 4: Analysis of Results
-
Visualize Docking Poses: Use a molecular visualization tool (e.g., PyMOL, BIOVIA Discovery Studio) to analyze the predicted binding poses and interactions with the protein.[9]
-
Analyze Binding Energies: The output from AutoDock Vina provides the binding affinity in kcal/mol. Lower values indicate a more favorable binding interaction.[10]
-
Compare with Controls: Dock a known inhibitor (e.g., Erlotinib for EGFR) using the same protocol to validate the docking setup and provide a benchmark for comparison.
Visualizing the Workflow and Biological Context
To further elucidate the processes involved in computational drug design, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway targeted by these quinoline derivatives.
Caption: A generalized workflow for comparative molecular docking studies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 4. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Bromo-8-fluoroquinolin-4-ol
Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of 6-Bromo-8-fluoroquinolin-4-ol, a halogenated quinoline derivative, is not merely a procedural task but a critical component of responsible laboratory management. This guide provides an in-depth, procedural framework for researchers and drug development professionals, ensuring that disposal protocols mitigate risk, maintain regulatory compliance, and protect both laboratory personnel and the environment. The causality behind each step is explained to build a foundational understanding of safe chemical handling.
Section 1: Hazard Identification and Risk Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust risk assessment can be constructed by examining data from structurally analogous compounds, such as other brominated and fluorinated quinolines.[1][2][3][4][5] These compounds are consistently classified as hazardous, and it is imperative to handle this compound with the same level of caution.
The primary hazards are summarized below:
| Hazard Category | Description | Potential Effects |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[2] | Ingestion or skin absorption may lead to systemic toxicity. |
| Skin Irritation | Causes skin irritation.[1][3][4] | Direct contact can cause redness, inflammation, and discomfort. |
| Eye Damage | Causes serious eye irritation or damage.[1][2][3][4] | Contact can result in significant and potentially irreversible damage to the eyes. |
| Respiratory Irritation | May cause respiratory irritation.[1][3][4][6] | Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. | Release into the environment must be strictly avoided.[2][6][7] |
| Combustion Byproducts | In the event of a fire, may emit highly toxic and corrosive fumes. | Thermal decomposition can produce carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF) gases.[2][8] |
Section 2: Pre-Disposal Operations: Handling and Personal Protective Equipment (PPE)
Before any disposal procedures begin, establishing a safe handling environment is paramount. The principle of "as low as reasonably achievable" (ALARA) exposure must be applied. All handling of this compound, including weighing and preparing for disposal, should occur within a certified chemical fume hood to minimize inhalation exposure.[9]
The following table outlines the mandatory PPE:
| Protection Level | Equipment | Rationale and Best Practices |
| Primary Engineering Control | Certified Chemical Fume Hood | Minimizes inhalation of airborne particulates. The air velocity should be sufficient to contain dusts.[1] |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Goggles are essential to prevent splashes from reaching the eyes.[1][2][10] A face shield provides a secondary layer of protection, particularly when handling larger quantities.[9] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile), Double-Gloved | Prevents direct skin contact.[6][7] Given that all disposable gloves have a finite permeation time, wearing two pairs (double-gloving) and changing them frequently is a critical best practice.[9] |
| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from contamination.[1][2][7] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Protects feet from spills and falling objects.[9] |
| Respiratory Protection | NIOSH-Approved Respirator | Required only if engineering controls (fume hood) are insufficient or unavailable. The specific type (e.g., N99, P100) should be determined by a formal risk assessment.[2][6] |
Section 3: Spill Management Protocol
Accidental spills must be managed immediately and safely. The primary objective is to contain the material, prevent its spread, and decontaminate the area without creating additional hazards.
Step-by-Step Spill Cleanup
-
Evacuate and Alert : Alert personnel in the immediate area and restrict access.
-
Don PPE : Before addressing the spill, don all PPE as specified in Section 2.
-
Containment :
-
Cleanup :
-
Final Decontamination :
-
Wash the spill area thoroughly with soap and water, and collect the cleaning water as hazardous waste.[1]
-
Place all contaminated materials (absorbent, gloves, wipes) into a clearly labeled, sealed hazardous waste container.
-
-
Seek Medical Attention : If exposure occurs, follow first-aid measures immediately. For skin contact, wash with plenty of soap and water.[3][8][12] For eye contact, rinse cautiously with water for at least 15 minutes.[1][3][8][12] In all cases of exposure, seek prompt medical attention.[3][6][8][12]
Spill Response Workflow```dot
Caption: Procedural flow for the disposal of this compound.
Section 5: Decontamination and Waste Container Management
Contaminated Labware :
-
Disposable Items : All contaminated disposable items, such as pipette tips, weighing paper, and gloves, must be placed in a designated solid hazardous waste container for halogenated materials. *[9] Reusable Items : Glassware and other reusable equipment should be decontaminated. A triple rinse with a suitable solvent (e.g., acetone or ethanol) is a common practice. The first rinseate is considered acutely hazardous and must be collected in the halogenated liquid waste container. Subsequent rinses may also need to be collected, depending on local regulations.
Empty Original Containers : The original container of this compound is also considered hazardous waste. It should be triple-rinsed, with the rinseate collected as halogenated liquid waste. The container can then be punctured to prevent reuse and disposed of according to institutional guidelines, which may involve placing it in a solid waste container.
[7]### Section 6: Regulatory Context
All disposal activities must comply with the regulations set forth by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States. I[13]t is the responsibility of the waste generator (the researcher and their institution) to ensure that all hazardous waste is identified, managed, and disposed of in accordance with these legal requirements. Always consult your institution's EHS department for specific guidance.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. 7-Bromo-6-fluoroquinolin-4-ol | Benchchem [benchchem.com]
- 6. capotchem.com [capotchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. americanchemistry.com [americanchemistry.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. nj.gov [nj.gov]
Personal protective equipment for handling 6-Bromo-8-fluoroquinolin-4-ol
Comprehensive Safety and Handling Guide: 6-Bromo-8-fluoroquinolin-4-ol
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the safe handling and disposal of this compound (CAS No. 1019016-22-8). As a halogenated quinoline derivative, this compound requires careful management to mitigate potential health and safety risks in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Potential hazards are likely to include:
-
Skin Irritation: Halogenated aromatic compounds can cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation/Damage: Contact with eyes may cause serious irritation or damage.[1][2][3]
-
Respiratory Irritation: Inhalation of the dust or powder may cause respiratory tract irritation.[1][2][4]
-
Harmful if Swallowed or Inhaled: Similar compounds are often harmful if ingested or inhaled.[2]
Given these potential risks, a conservative approach is mandated. All handling should occur with the assumption that the compound is hazardous.
GHS Hazard Classification (Inferred)
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement (Inferred) |
| Skin Corrosion/Irritation | 2 | ❗ | Warning | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | 2A | ❗ | Warning | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | ❗ | Warning | H335: May cause respiratory irritation.[1][2][4] |
| Acute Toxicity (Oral) | 4 | ❗ | Warning | H302: Harmful if swallowed. |
| Acute Toxicity (Inhalation) | 4 | ❗ | Warning | H332: Harmful if inhaled.[2] |
Engineering Controls: The First Line of Defense
Personal protective equipment is the final barrier between the researcher and a chemical hazard. The primary methods for exposure control are engineering and administrative controls.[5]
-
Chemical Fume Hood: All manipulations of this compound solid and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[1][6]
-
Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[3][7]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to minimize exposure. The selection of PPE must be based on the specific laboratory task being performed.
Minimum Required PPE (For all operations)
-
Eye and Face Protection: Chemical splash goggles are mandatory. If there is a significant splash risk, a full-face shield should be worn over the goggles.[7][8] Standard safety glasses with side shields do not provide adequate protection against splashes.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required.[8] Clothing worn underneath should be made of natural fibers like cotton and cover as much of the body as possible (long pants, closed-toe shoes).[8][9]
-
Hand Protection: Due to the nature of halogenated aromatic compounds, proper glove selection is critical. Aromatic and halogenated hydrocarbons can readily attack many common glove materials.[10]
-
Recommended: Use double-gloving. An inner nitrile glove can be worn for dexterity, with a more robust outer glove like neoprene or butyl rubber for enhanced chemical resistance.[11]
-
Inspection: Always inspect gloves for tears or punctures before use.[6]
-
Replacement: Change gloves immediately if contamination is suspected. Do not reuse disposable gloves. Contaminated gloves can be more dangerous than no gloves at all due to the accumulation of chemicals.[9]
-
Task-Specific PPE Requirements
The following diagram outlines the decision-making process for selecting appropriate PPE based on the task.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Handling and Operational Plan
Weighing and Aliquoting (Solid Form)
-
Preparation: Don all minimum required PPE as described in section 3.1.
-
Location: Conduct all weighing operations inside a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Technique: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.
-
Respiratory Protection: If there is a visible generation of dust, a NIOSH-approved particulate respirator (e.g., N95) is required.[4]
-
Cleanup: After weighing, carefully decontaminate the spatula and the balance area with an appropriate solvent and wipe. Dispose of the wipe as hazardous waste.
Dissolution and Solution Handling
-
Preparation: Ensure all required PPE is in place, including double gloves and chemical splash goggles.
-
Solvent Addition: Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, add the solvent in portions and allow the mixture to cool.
-
Transfers: When transferring solutions, use a pipette or a funnel to minimize the risk of spills. Always keep containers capped when not in use.
Spill and Emergency Procedures
Immediate and correct action is crucial in the event of a spill or exposure.[12]
-
Minor Spill (in Fume Hood):
-
Alert personnel in the immediate area.
-
Use an absorbent material (e.g., vermiculite or sand) to contain the spill.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.[1]
-
Decontaminate the area with a suitable solvent.
-
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
Waste Disposal Plan
Improper disposal of halogenated organic compounds can cause significant environmental harm.[12]
-
Waste Categorization: All waste containing this compound must be classified as Halogenated Organic Waste .[12] It must not be mixed with non-halogenated waste.
-
Solid Waste: Contaminated items such as gloves, paper towels, and absorbent pads must be collected in a dedicated, clearly labeled hazardous waste container.[12]
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a sealed, properly labeled container for halogenated organic liquid waste. Do not pour this waste down the drain.[4][6]
-
Disposal Method: All waste must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6][13]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.com [capotchem.com]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. support.hpe.com [support.hpe.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. chemistry.osu.edu [chemistry.osu.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. benchchem.com [benchchem.com]
- 13. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
